molecular formula C7H13N B073980 cis-7-Azabicyclo[3.3.0]octane CAS No. 1468-87-7

cis-7-Azabicyclo[3.3.0]octane

Cat. No.: B073980
CAS No.: 1468-87-7
M. Wt: 111.18 g/mol
InChI Key: UZHVXJZEHGSWQV-KNVOCYPGSA-N
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Description

cis-7-Azabicyclo[3.3.0]octane is a structurally intriguing and synthetically valuable nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, compact, and three-dimensional framework serves as a privileged molecular motif for constructing conformationally constrained bioactive molecules. This compound is extensively utilized as a key synthetic intermediate in the development of novel therapeutic agents, particularly as a core structure for protease inhibitors, receptor ligands, and other pharmacologically active compounds. The "cis" fused ring system imposes specific stereoelectronic constraints that can enhance binding affinity and selectivity towards biological targets. Researchers leverage this scaffold to explore structure-activity relationships (SAR), improve metabolic stability, and fine-tune the physicochemical properties of lead compounds. Its primary research value lies in its ability to act as a mimic for peptide turn structures or as a rigid backbone to present functional groups in a defined spatial orientation. This product is provided for research applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHVXJZEHGSWQV-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-87-7
Record name Cyclopenta[c]pyrrole, octahydro-, cis- (8CI)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-7-Azabicyclo[3.3.0]octane, a saturated bicyclic amine, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This document provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and synthetic methodologies. Furthermore, it explores the biological significance of its derivatives, particularly in the context of enzyme inhibition and their potential therapeutic applications.

Core Chemical Properties

This compound, also known by its IUPAC name (3aR,6aS)-rel-Octahydrocyclopenta[c]pyrrole, is a heterocyclic organic compound. Its structure consists of two fused five-membered rings, a cyclopentane and a pyrrolidine ring, sharing a cis-fused ring junction.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical processes.

PropertyValueSource
Molecular Formula C₇H₁₃N[1][2]
Molecular Weight 111.19 g/mol [2][3]
CAS Number 1468-87-7[1][2][3]
Boiling Point 165 °C
Density 0.934 g/cm³
pKa (Predicted) 11.53 ± 0.20
Appearance Not explicitly stated, likely a liquid or low-melting solid
Solubility Not explicitly stated, likely soluble in organic solvents
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While complete spectral data is not publicly available, typical spectral characteristics can be inferred from related structures and available information.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the methylene and methine protons of the bicyclic system. The protons adjacent to the nitrogen atom would appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum would display signals in the aliphatic region, with the carbons bonded to the nitrogen atom being the most deshielded.

1.2.2 Mass Spectrometry (MS)

The electron ionization mass spectrum of bicyclo[3.3.0]octane derivatives often shows a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern involves the loss of an ethylene molecule ([M-C₂H₄]⁺). For this compound, the molecular ion peak would be observed at m/z 111.

1.2.3 Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The N-H stretching vibration would appear as a broad band around 3300-3500 cm⁻¹, and the C-N stretching vibration would be observed in the 1000-1200 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of the azabicyclo[3.3.0]octane core is a topic of significant interest in organic chemistry. Various synthetic strategies have been developed, often involving multi-step sequences.

General Synthetic Approach

A common strategy for the synthesis of the bicyclo[3.3.0]octane skeleton involves the intramolecular cyclization of a suitable precursor. For the synthesis of N-amino-3-azabicyclo[3.3.0]octane, a derivative, a single-step process has been described involving the reaction of the dimesylate of cis-1,2-cyclopentanedimethanol with hydrazine hydrate.

G start cis-1,2-cyclopentanedimethanol dimesylate reaction Reaction at 60-80°C start->reaction reagent Hydrazine Hydrate (in C1-C4 alcohol) reagent->reaction product N-amino-3-azabicyclo[3.3.0]octane reaction->product

Reactivity

This compound is a secondary amine and exhibits reactivity typical of this functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo N-alkylation, N-acylation, and other reactions at the nitrogen center. The rigid bicyclic structure can influence the stereochemical outcome of reactions.

Role in Drug Development

The rigid conformation of the azabicyclo[3.3.0]octane scaffold makes it an attractive building block in drug design. By incorporating this moiety, medicinal chemists can reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.

Nootropic Agents

Derivatives of 1-azabicyclo[3.3.0]octane have been investigated as piracetam-like nootropics, which are compounds that may improve cognitive function. These derivatives are designed to interact with receptors in the central nervous system.

Dipeptidyl Peptidase II (DPP II) Inhibition

Derivatives of azabicyclo[3.3.0]octane have been identified as potent and selective inhibitors of dipeptidyl peptidase II (DPP II), a serine protease. DPP II is believed to be essential for the survival of quiescent lymphocytes and neuronal cells. Inhibition of DPP II can induce apoptosis (programmed cell death) in these cells.[4]

G inhibitor Azabicyclo[3.3.0]octane Derivative dppii Dipeptidyl Peptidase II (DPP II) inhibitor->dppii Inhibits apoptosis Induction of Apoptosis in Quiescent Lymphocytes and Neuronal Cells dppii->apoptosis Inhibition leads to survival Cell Survival Program (G₀) dppii->survival Essential for

Experimental Protocols

Synthesis of N-amino-3-azabicyclo[3.3.0]octane

Materials:

  • Dimesylate of cis-1,2-cyclopentanedimethanol

  • Hydrazine hydrate

  • C1-C4 alcohol (e.g., methanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • A solution of the dimesylate of cis-1,2-cyclopentanedimethanol is prepared in a C1-C4 alcohol.

  • Hydrazine hydrate is added dropwise to the solution while maintaining the temperature.

  • The reaction mixture is heated to a temperature in the range of 60-80°C and refluxed for several hours.

  • Reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the product is isolated from the reaction mixture using standard work-up and purification techniques, such as extraction and distillation.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions. The handling of hydrazine hydrate requires appropriate safety precautions due to its toxicity.

Conclusion

This compound is a valuable heterocyclic compound with a unique and rigid three-dimensional structure. Its chemical properties make it a versatile building block in organic synthesis, and its derivatives have shown significant potential in drug development, particularly as enzyme inhibitors. Further research into the synthesis and biological activities of this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity. This guide provides a foundational understanding of its core chemical properties to aid researchers and scientists in their exploration of this promising molecule.

References

Elucidation of the Molecular Structure of cis-7-Azabicyclo[3.3.0]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to elucidate the structure of cis-7-Azabicyclo[3.3.0]octane. This bicyclic amine is a core scaffold in various natural products and synthetic compounds of medicinal interest. An unambiguous determination of its three-dimensional structure is critical for understanding its chemical properties and biological activity. This document details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Stereochemistry

This compound, also known as (3aR,6aS)-rel-Octahydrocyclopenta[c]pyrrole, possesses a fused bicyclic system where two five-membered rings, a cyclopentane and a pyrrolidine, share a common bond. The "cis" designation refers to the stereochemistry at the bridgehead carbons (C3a and C6a), where the hydrogen atoms are on the same face of the molecule. This arrangement results in a V-shaped or "cradle" conformation. The structure and atom numbering for spectroscopic assignment are depicted below.

Caption: Structure and IUPAC numbering of this compound.

Spectroscopic Data

While direct, publicly available spectral data for the parent this compound (CAS 1468-87-7) is limited, the following tables summarize the expected and reported data for closely related derivatives. This information is crucial for confirming the identity and purity of the synthesized core structure.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the this compound skeleton. The cis-fusion of the rings can be confirmed by the coupling constants between the bridgehead protons.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H3a, H6a ~ 3.0 - 3.5 Multiplet J < 12 Hz (confirms cis-fusion)
H4, H6 ~ 2.8 - 3.2 Multiplet -
H1, H2, H3, H5 ~ 1.4 - 2.0 Multiplet -

| N-H | ~ 1.5 - 2.5 | Broad Singlet | - |

Note: The chemical shifts are estimations based on the structure. Actual values may vary. The key diagnostic feature for the cis-fusion is a vicinal coupling constant between the bridgehead protons (H3a-H6a) that is typically less than 12 Hz.[1]

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)
C3a, C6a 60 - 70
C4, C6 50 - 60

| C1, C2, C3, C5 | 25 - 40 |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Table 3: Expected Mass Spectrometry Data

Parameter Value Interpretation
Molecular Formula C₇H₁₃N -
Molecular Weight 111.19 g/mol -
[M]⁺ (Molecular Ion) m/z 111 Corresponds to the mass of the intact molecule.
Base Peak m/z 82 or 56 Common fragments from cyclic amines.

| Key Fragments | m/z 96, 68, 43 | Result from ring cleavage and loss of alkyl fragments. |

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3500 Medium, Broad N-H Stretch (Secondary Amine)
2850 - 2960 Strong C-H Stretch (Aliphatic)
1450 - 1470 Medium C-H Bend (Methylene)

| 1000 - 1250 | Medium | C-N Stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the structural characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to unambiguously assign all proton and carbon signals and confirm connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to further confirm the cis-stereochemistry.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a GC or LC system into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion [M+H]⁺ at m/z 112.

  • Analysis: Acquire a full scan mass spectrum over a range of m/z 40-200. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two NaCl or KBr plates, or as a thin film on a salt plate after evaporating the solvent. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a novel or synthesized batch of this compound follows a logical progression of analytical techniques.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Stereochemical Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Confirm MW IR Infrared Spectroscopy (Functional Groups) Synthesis->IR Confirm Func. Groups H_NMR 1D ¹H NMR (Proton Environment) MS->H_NMR IR->H_NMR C_NMR 1D ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Assign Signals TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) C_NMR->TwoD_NMR Confirm Assignments NOESY NOESY / ROESY (cis-Fusion Confirmation) TwoD_NMR->NOESY Determine Stereochem Xray X-ray Crystallography (Absolute Structure, if crystalline) TwoD_NMR->Xray For Solids Final Structure Elucidated NOESY->Final Xray->Final

References

An In-depth Technical Guide to (3aR,6aS)-octahydrocyclopenta[c]pyrrole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3aR,6aS)-octahydrocyclopenta[c]pyrrole, a bicyclic pyrrolidine derivative, serves as a crucial scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its burgeoning role in drug discovery, with a particular focus on the development of Retinol Binding Protein 4 (RBP4) antagonists for the treatment of ocular diseases.

Core Compound and Derivatives: Physicochemical Data

The foundational (3aR,6aS)-octahydrocyclopenta[c]pyrrole core can be functionalized to create a diverse library of compounds with distinct biological activities. The table below summarizes the key physicochemical data for the parent compound and several of its important derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole1037834-39-1[1][2]C₇H₁₃N111.18[2][3]-The core scaffold.
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid926276-11-1[4]C₈H₁₃NO₂155.19>97%A key chiral intermediate.
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride1205676-44-3C₈H₁₄ClNO₂191.65[5]-Hydrochloride salt for improved solubility.
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate146231-54-1[4][6][7][8]C₁₂H₁₉NO₃225.28[4][6][7][8]>95%A key intermediate in the synthesis of RBP4 antagonists.[6]
rel-(3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-one1037834-39-1[9]C₇H₁₁NO125.17>97%A ketone derivative.

Synthesis and Experimental Protocols

The synthesis of the (3aR,6aS)-octahydrocyclopenta[c]pyrrole scaffold and its derivatives has been approached through various synthetic routes. Below are detailed experimental protocols for the preparation of a key intermediate and a representative synthetic scheme for its elaboration into more complex molecules.

Experimental Protocol 1: Synthesis of (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

This protocol describes the N-Boc protection of cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one.[10]

Materials:

  • cis-Hexahydrocyclopentadieno[c]pyrrol-5(1H)-one (2.0 g, 16 mmol)

  • Dichloromethane (50 mL)

  • Di-tert-butyl dicarbonate (5.2 g, 24 mmol)

  • Triethylamine (3.2 g, 32 mmol)

  • 4-Dimethylaminopyridine (195 mg, 1.6 mmol)

  • Water (100 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (10:1)

Procedure:

  • Dissolve cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one in dichloromethane.

  • Add di-tert-butyl dicarbonate, triethylamine, and 4-dimethylaminopyridine to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by adding water and separate the organic and aqueous phases.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (10:1) eluent system to yield tert-butyl cis-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.[10]

Synthetic Workflow for (3aR,6aS)-octahydrocyclopenta[c]pyrrole Derivatives

The following diagram illustrates a general synthetic workflow for the preparation of functionalized (3aR,6aS)-octahydrocyclopenta[c]pyrrole derivatives, starting from a commercially available dione.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Functionalization A cis-Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione B (3aR,6aS)-Octahydrocyclopenta[c]pyrrole A->B  LiAlH4 reduction C (3aR,6aS)-tert-Butyl Octahydrocyclopenta[c]pyrrole-2-carboxylate B->C  Boc protection D Functionalized (3aR,6aS)-octahydrocyclopenta[c]pyrrole Derivatives (e.g., RBP4 Antagonists) C->D  Further synthetic modifications G cluster_0 Normal RBP4 Pathway cluster_1 Mechanism of RBP4 Antagonists Retinol Retinol RBP4_Retinol Holo-RBP4 (Retinol-RBP4 Complex) Retinol->RBP4_Retinol Binds RBP4 RBP4 RBP4->RBP4_Retinol Blocked_RBP4 RBP4-Antagonist Complex TTR Transthyretin (TTR) RBP4_TTR_Complex RBP4-TTR-Retinol Complex (in Serum) TTR->RBP4_TTR_Complex RBP4_Retinol->RBP4_TTR_Complex Binds Eye Eye (RPE) RBP4_TTR_Complex->Eye Retinol transport Toxic_Bisretinoids Toxic Bisretinoid Accumulation Eye->Toxic_Bisretinoids Leads to Disease AMD / Stargardt Disease Toxic_Bisretinoids->Disease Contributes to Antagonist (3aR,6aS)-octahydrocyclopenta[c]pyrrole -based RBP4 Antagonist Antagonist->RBP4 Binds & Inhibits Retinol Binding Renal_Clearance Renal Clearance of RBP4 Blocked_RBP4->Renal_Clearance Leads to Reduced_Retinol Reduced Retinol Transport to Eye Renal_Clearance->Reduced_Retinol Reduced_Toxicity Reduced Bisretinoid Formation Reduced_Retinol->Reduced_Toxicity

References

An In-depth Technical Guide to the Physical Properties of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-7-Azabicyclo[3.3.0]octane, also known by its IUPAC name (3aR,6aS)-rel-Octahydrocyclopenta[c]pyrrole, is a bicyclic organic compound with the chemical formula C₇H₁₃N.[1][2] Its structure, featuring two fused five-membered rings in a cis-configuration with a nitrogen atom at the bridgehead, makes it a valuable building block in medicinal chemistry and organic synthesis.[3] Understanding its physical properties is crucial for its application in the synthesis of novel pharmaceutical agents and other complex organic molecules. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis, and a visualization of the relationship between its structure and properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueUnitsReference
Molecular FormulaC₇H₁₃N[1][2]
Molecular Weight111.19 g/mol [1]
AppearanceColorless to pale yellow liquid[4][5]
Boiling Point165°C[1][4][6]
Melting Point~ -81°C[5]
Density0.934g/cm³[1][4][6]
Flash Point45°C[1][4][6]
pKa11.53 ± 0.20 (Predicted)[4][7]
SolubilitySoluble in most organic solvents (e.g., ethanol, chloroform, dichloromethane)[5]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to chemical suppliers, the availability of various spectroscopic analyses has been confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy data is available and can be used to identify the functional groups present in the molecule.[8]

  • Mass Spectrometry (MS): Mass spectrometry data is available, which helps in determining the molecular weight and fragmentation pattern of the compound.[8]

Experimental Protocols

The synthesis and purification of this compound and related derivatives are critical for obtaining high-purity material for research and development. Below are detailed methodologies from cited literature.

Synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride (A precursor to the azabicyclo[3.3.0]octane core)

This process involves a multi-step synthesis starting from 2-carbamyl cyclopentylacetic acid amine.[9]

  • Cyclization: 2-carbamyl cyclopentylacetic acid amine is heated in the presence of an acid catalyst to induce dehydration and cyclization, yielding 1,2-cyclopentane dicarboximide. Toluene is added for reflux dissolution, followed by post-treatment.[9]

  • N-Amination: The resulting 1,2-cyclopentane dicarboximide is reacted with chloramine under alkaline conditions to produce N-amino-1,2-cyclopentane dicarboximide after post-treatment.[9]

  • Reduction: N-amino-1,2-cyclopentane dicarboximide is then reduced using sodium borohydride and aluminum trichloride in an organic solvent (such as methanol, tetrahydrofuran, or N,N-dimethylformamide). The molar ratio of N-amino-1,2-cyclopentane dicarboximide to sodium borohydride to aluminum trichloride is typically 1:1.5-2.2:1.2-1.8. Post-treatment of the reaction mixture yields N-amino-3-azabicyclo[3.3.0]octane hydrochloride.[9]

Purification of 3-azabicyclo[3.3.0]octane hydrochloride

A common purification method for the hydrochloride salt of the azabicyclo[3.3.0]octane core involves the following steps.[10]

  • Reaction and Work-up: Following the reduction of 1,2-cyclopentyl dicarboximide with potassium borohydride and anhydrous zinc chloride in a mixed solvent of toluene and tetrahydrofuran, the reaction mixture is cooled, and a liquid alkali is slowly added to a pH of 13-14.[10]

  • Steam Distillation: Steam distillation is performed until the pH of the fraction is between 7 and 8.[10]

  • Extraction and Acidification: The collected fraction is extracted 3-5 times with an organic solvent. The combined organic layers are then acidified with refined hydrochloric acid to a pH of 1.5-2.[10]

  • Azeotropic Distillation and Crystallization: Water is removed from the organic layer by heating under reflux. The mixture is then cooled, and suction filtration is used to collect the crude solid product.[10]

  • Recrystallization: The crude product is refined by recrystallization from a mixed solvent of an alcohol and an ester to obtain the pure 3-azabicyclo[3.3.0]octane hydrochloride.[10]

Structure-Property Relationship

The physical properties of this compound are intrinsically linked to its unique bicyclic structure. The following diagram illustrates these relationships.

StructureProperty cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound C₇H₁₃N FusedRings Fused Five-Membered Rings (cis-configuration) Structure->FusedRings features NitrogenAtom Tertiary Amine (Bridgehead Nitrogen) Structure->NitrogenAtom contains BoilingPoint Boiling Point: 165 °C FusedRings->BoilingPoint contributes to molecular rigidity and size MeltingPoint Melting Point: ~ -81 °C FusedRings->MeltingPoint influences crystal packing Density Density: 0.934 g/cm³ FusedRings->Density affects molecular packing NitrogenAtom->BoilingPoint allows for intermolecular H-bonding (with protic solvents) Solubility Solubility: Good in organic solvents NitrogenAtom->Solubility enables H-bonding and dipole-dipole interactions pKa pKa: ~11.53 (Predicted) NitrogenAtom->pKa determines basicity

Caption: Relationship between the structure of this compound and its key physical properties.

References

Spectroscopic Profile of the cis-7-Azabicyclo[3.3.0]octane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the spectroscopic characteristics of the cis-7-azabicyclo[3.3.0]octane scaffold. It is important to note that while extensive data is available for various derivatives of this bicyclic system, a complete and publicly accessible dataset for the unsubstituted parent compound, this compound, was not identified in the surveyed literature. The data presented herein has been aggregated from studies on substituted analogs and serves to provide a representative spectroscopic profile for this important structural motif.

Introduction

The this compound core is a significant heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry for the design of constrained ligands that can exhibit high affinity and selectivity for their biological targets. A thorough understanding of its spectroscopic properties is crucial for the identification, characterization, and quality control of compounds containing this moiety. This guide provides a summary of the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for derivatives of the this compound system, along with generalized experimental protocols for data acquisition.

Spectroscopic Data of cis-Azabicyclo[3.3.0]octane Derivatives

The following tables summarize the spectroscopic data for several derivatives of the cis-azabicyclo[3.3.0]octane core. The numbering of the bicyclic system may vary depending on the position of the nitrogen atom (e.g., 1-aza, 2-aza, 3-aza, or 7-aza). The data presented is for derivatives where the cis-fusion of the two five-membered rings is specified or implied.

¹H NMR Spectroscopic Data

Proton NMR spectra of cis-azabicyclo[3.3.0]octane derivatives are characterized by signals in the aliphatic region, with the chemical shifts being influenced by the nature and position of substituents. The protons on the carbons adjacent to the nitrogen atom are typically deshielded and appear at a lower field.

CompoundSolvent¹H NMR (δ, ppm) and Coupling Constants (J, Hz)
5-Nitromethyl-1-azabicyclo[3.3.0]octaneCDCl₃1.59–1.96 (m, 6H, 3,7-CH₂ and two protons of 4,6-CH₂), 2.10–2.19 (m, 2H, two protons of 4,6-CH₂), 2.56–2.66 and 3.01–3.09 (m, 4H, 2,8-CH₂), 4.27 (s, 2H, CH₂NO₂)[1]
5-Aminomethyl-1-azabicyclo[3.3.0]octaneCDCl₃1.40 (br, 2H, NH₂), 1.49–1.82 (m, 8H, 3,4,6,7-CH₂), 2.53 (s, 2H, CH₂NH₂), 2.53–2.65 and 2.93–3.01 (m, 4H, 2,8-CH₂)[1]
N-Benzyl-2-oxo-5-methoxycarbonyl-2-azabicyclo[3.3.0]octaneCDCl₃1.55-2.25 (m, 6H, H-C6, H-C7, H-C8), 2.45 (d, J=17.9, 1H, C4-H), 3.15 (d, J=17.9, 1H, C4-H), 3.69 (s, 3H, COOCH₃), 3.97 (d, J=15.0, 1H, CH₂-N), 4.00 (m, 1H, H-C1), 4.95 (d, J=15.0, 1H, CH₂-N), 7.20-7.35 (m, 5H, Ph-H)[2]
¹³C NMR Spectroscopic Data

Carbon NMR spectra provide valuable information about the carbon framework of the cis-azabicyclo[3.3.0]octane system. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution, and proximity to the nitrogen atom.

CompoundSolvent¹³C NMR (δ, ppm)
5-Nitromethyl-1-azabicyclo[3.3.0]octaneCDCl₃25.33 (C3, C7), 36.00 (C4, C6), 55.48 (C2, C8), 72.75 (C5), 82.96 (CH₂NO₂)[1]
5-Aminomethyl-1-azabicyclo[3.3.0]octaneCDCl₃24.93 (C3, C7), 35.90 (C4, C6), 51.10 (CH₂NH₂), 55.49 (C2, C8), 73.98 (C5)[1]
N-Benzyl-2-oxo-5-methoxycarbonyl-2-azabicyclo[3.3.0]octaneCDCl₃24.0 (C7), 30.7 (C8), 38.2 (C6), 41.4 (C4), 44.9 (N-CH₂), 51.6 (C5), 52.3 (COOCH₃), 66.4 (C1), 125.4 (Ar-C4), 127.8 (Ar-C3), 128.5 (Ar-C2), 135.9 (Ar-C1), 172.4 (COOCH₃), 175.4 (CON)[2]
Infrared (IR) Spectroscopic Data

IR spectroscopy is useful for identifying the functional groups present in derivatives of cis-azabicyclo[3.3.0]octane. The N-H stretching vibration of the secondary amine in the parent compound is expected in the range of 3300-3500 cm⁻¹.

CompoundSample PhaseKey IR Absorptions (ν, cm⁻¹)
5-Nitromethyl-1-azabicyclo[3.3.0]octaneneat2958 (C-H), 1547 (NO₂)[1]
5-Aminomethyl-1-azabicyclo[3.3.0]octaneneat3380 (N-H), 2950 (C-H)[1]
N-Benzyl-2-oxo-5-methoxycarbonyl-2-azabicyclo[3.3.0]octaneKBr3080 (C-H, aromatic), 2980-2850 (C-H, aliphatic), 1745 (C=O, ester), 1684 (C=O, amide)[2]
Methyl cis-2-benzylamino-1-ethyloxycarbonylmethyl-1-cyclopentanecarboxylatefilm3326 (N-H), 3086 (C-H, aromatic), 2980-2850 (C-H, aliphatic), 1756 (C=O)[2]
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. For the parent this compound, the molecular ion peak [M]⁺ would be expected at m/z 111.

CompoundIonization MethodKey Fragment Ions (m/z)
5-Nitromethyl-1-azabicyclo[3.3.0]octaneEI170 [M]⁺[1]
5-Aminomethyl-1-azabicyclo[3.3.0]octaneCI141 [M+H]⁺[1]
5-Cyclopropyl-3,4-dihydro-2H-pyrrole (a related bicyclic imine)EI109 [M]⁺[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for cis-azabicyclo[3.3.0]octane and its derivatives, based on standard laboratory practices.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200-600 MHz for ¹H and 50-150 MHz for ¹³C.

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectra. Important parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For amines, the N-H proton signal can be confirmed by D₂O exchange, where the N-H peak disappears upon addition of a drop of D₂O to the NMR tube.[3]

  • ¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrophotometer.

  • Sample Preparation:

    • Liquids: A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solids: A KBr pellet is prepared by grinding a small amount of the solid sample with KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra can be obtained using various types of mass spectrometers, such as those equipped with Electron Ionization (EI), Chemical Ionization (CI), or Electrospray Ionization (ESI) sources.

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS). Liquid samples can also be introduced via liquid chromatography (LC-MS).

  • Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of a Synthetic Workflow

The synthesis of cis-azabicyclo[3.3.0]octane derivatives often involves a key cyclization step. The following diagram illustrates a generalized workflow for the synthesis of a 2-azabicyclo[3.3.0]octane derivative via a reductive amination and subsequent cyclization.[4]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization and Final Product start1 2-Carbomethoxy- cyclopentanone step1 Alkylation start1->step1 start2 Ethyl Bromoacetate start2->step1 start3 Benzylamine step2 Reductive Amination start3->step2 int1 Diester Intermediate step1->int1 int2 Amino Diester Intermediate step2->int2 int1->step2 step3 Intramolecular Cyclization (Lactamization) int2->step3 product cis-2-Azabicyclo[3.3.0]octane Derivative step3->product

Caption: Synthetic workflow for a cis-2-azabicyclo[3.3.0]octane derivative.

References

The Azabicyclo[3.3.0]octane Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azabicyclo[3.3.0]octane scaffold, a recurring motif in a multitude of natural products, has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure imparts unique pharmacological properties, making it a privileged core for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of azabicyclo[3.3.0]octane compounds, detailed experimental protocols for their synthesis, and a comprehensive overview of their applications, with a particular focus on their role as enzyme inhibitors. Quantitative structure-activity relationship (SAR) data are presented in tabular format to facilitate comparison, and key biological pathways are visualized using Graphviz diagrams to illustrate the mechanism of action of these promising compounds.

Discovery and Historical Perspective

The journey of the azabicyclo[3.3.0]octane core is intrinsically linked to the study of natural products, particularly the pyrrolizidine alkaloids. These compounds, isolated from various plant species of the Asteraceae, Boraginaceae, and Fabaceae families, have been known for centuries for their diverse biological activities.[1][2] The fundamental azabicyclo[3.3.0]octane skeleton, also known as a pyrrolizidine nucleus, forms the structural foundation of these alkaloids.

Synthetic Methodologies: Key Experimental Protocols

The construction of the azabicyclo[3.3.0]octane core can be achieved through various synthetic strategies. Below are detailed methodologies for key approaches.

One-Pot Reductive Amination and Cyclization

This method provides an efficient route to substituted 2-azabicyclo[3.3.0]octane derivatives.[3]

Synthesis of N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octane

  • Step 1: Diastereoselective Reductive Amination and Cyclization. To a solution of diethyl 2-oxocyclopentan-1,3-dicarboxylate (1.14 g, 5.0 mmol), benzylamine (0.80 g, 7.5 mmol), and glacial acetic acid (0.45 g, 7.5 mmol) in 100 mL of methanol, sodium cyanoborohydride (0.41 g, 6.5 mmol) is added. The reaction mixture is stirred under reflux for 4 hours. The solvent is then concentrated under vacuum. The residue is dissolved in 3 mol L⁻¹ HCl (100 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel flash chromatography to yield the γ-lactam intermediate.[3]

  • Step 2: Chemoselective Reduction. To a mixture of the lactam from the previous step (1.0 g, 3.6 mmol) and sodium borohydride (0.35 g, 9.2 mmol) in 15 mL of isobutanol, 2 mL of methanol is added dropwise over 30 minutes. The reaction mixture is stirred at reflux for 2 hours, then cooled to room temperature. 70 mL of aqueous NH₄Cl and 100 mL of chloroform are added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash chromatography.[3]

Synthesis from 1,7-Dihalo-4-heptanones

This approach offers a direct route to 1-azabicyclo[3.3.0]octane derivatives.[4]

Synthesis of 5-Aminomethyl-1-azabicyclo[3.3.0]octane

  • Step 1: Synthesis of 5-Nitromethyl-1-azabicyclo[3.3.0]octane. A solution of 1,7-dichloro-4-heptanone (one equivalent) and nitromethane (four equivalents) in methanol is treated with ammonia (2.6 equivalents). The reaction is stirred at room temperature until completion. The solvent is evaporated, and the residue is purified by chromatography to yield 5-nitromethyl-1-azabicyclo[3.3.0]octane.[4]

  • Step 2: Catalytic Hydrogenation. To a solution of 5-nitromethyl-1-azabicyclo[3.3.0]octane (1.00 g, 5.88 mmol) and NaOH (0.235 g, 5.88 mmol) in 5 mL of ethanol, 0.40 g of Raney nickel is added. The mixture is placed under a hydrogen atmosphere at 20°C for 12 hours. After filtration, the filtrate is poured into 5.0 mL of 33% HCl-isopropanol solution below 20°C. The mixture is concentrated, and the resulting hydrochloride salt is recrystallized. The free base is obtained by treatment with excess ammonia gas in ether.[4]

Applications in Drug Discovery

The rigid azabicyclo[3.3.0]octane framework has proven to be a valuable scaffold in the design of compounds targeting a range of biological targets. Its conformational constraint can lead to enhanced binding affinity and selectivity.

Dipeptidyl Peptidase II (DPP II) Inhibition

A significant application of azabicyclo[3.3.0]octane derivatives is in the development of inhibitors for Dipeptidyl Peptidase II (DPP II), a serine protease involved in the regulation of lymphocyte quiescence.[5][6] Inhibition of DPP II has been shown to induce apoptosis in resting, but not activated, lymphocytes, making it a potential therapeutic target in diseases such as Chronic Lymphocytic Leukemia (CLL).[6]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of diazabicyclo[3.3.0]octane have been synthesized and evaluated as potent ligands for the α4β2 neuronal nicotinic acetylcholine receptor. These compounds have been designed to have high binding affinity with limited agonist activity, a profile that is desirable for the treatment of various neurological and psychiatric disorders.

Monoamine Transporter Inhibitors

The azabicyclo[3.3.0]octane scaffold has also been incorporated into molecules designed to inhibit monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of depression, anxiety, and other mood disorders.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize key quantitative data for various azabicyclo[3.3.0]octane derivatives, highlighting their structure-activity relationships.

Table 1: Biological Activity of Azabicyclo[3.3.0]octane-based DPP II Inhibitors

CompoundDPP II IC₅₀ (nM)DPP IV IC₅₀ (nM)Selectivity (DPP IV / DPP II)
AX8819 0.88>100,000>113,636
Val-boroPro 1.62.61.6

Data sourced from a study on a potent and specific azabicyclo[3.3.0]octane-based DPP II inhibitor.

Table 2: Binding Affinities of Diazabicyclo[3.3.0]octane Derivatives at Nicotinic Acetylcholine Receptors

Compoundα4β2 Ki (nM)α3β4 Ki (nM)
1 H5-pyrimidinyl0.03120
2 H3-pyridinyl0.04150
3 Me3-pyridinyl0.12250
4 H6-chloro-3-pyridinyl0.0280

Data represents a selection of compounds from QSAR studies on diazabicyclo[4.2.0]octane derivatives and is illustrative of the data available for related bicyclic systems.[7]

Table 3: Monoamine Transporter Binding Affinities of Substituted Azabicyclo[3.2.1]octane Derivatives

CompoundRDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
5 H152501200
6 4-F-Phenyl2.585450
7 4-Cl-Phenyl1.860380
8 3,4-diCl-Phenyl0.945290

Data is for the related 8-azabicyclo[3.2.1]octane system and demonstrates the type of SAR data available for bicyclic amine scaffolds.[8]

Signaling Pathways and Experimental Workflows

The mechanism of action of azabicyclo[3.3.0]octane-based compounds can be visualized through signaling pathway diagrams.

DPP II Inhibition-Mediated Apoptosis in Quiescent Lymphocytes

Inhibition of DPP II in quiescent lymphocytes leads to their exit from the G0 phase of the cell cycle and subsequent apoptosis. This process is mediated by the deregulation of key cell cycle proteins and the activation of pro-apoptotic factors.

DPPII_Inhibition_Apoptosis cluster_quiescence Quiescent Lymphocyte (G0) cluster_inhibition DPP II Inhibition cluster_apoptosis Apoptotic Pathway DPPII DPP II (Active) p27_p130_high High p27 & p130 DPPII->p27_p130_high maintains Syk_low Low pSyk DPPII->Syk_low maintains cMyc_low Low c-Myc DPPII->cMyc_low maintains DPPII_inhibited DPP II (Inhibited) Survival Cell Survival p27_p130_high->Survival Syk_low->Survival cMyc_low->Survival Inhibitor Azabicyclo[3.3.0]octane Inhibitor Inhibitor->DPPII_inhibited inhibits p27_p130_low Degradation of p27 & p130 DPPII_inhibited->p27_p130_low leads to Syk_high Increased pSyk DPPII_inhibited->Syk_high leads to cMyc_high Upregulation of c-Myc DPPII_inhibited->cMyc_high leads to p53_activation p53 Activation cMyc_high->p53_activation Bcl2_low Decreased Bcl-2 p53_activation->Bcl2_low Apoptosis Apoptosis p53_activation->Apoptosis Bcl2_low->Apoptosis

DPP II inhibition pathway leading to apoptosis.
General Workflow for Synthesis and SAR Studies

The development of novel azabicyclo[3.3.0]octane-based therapeutics typically follows a structured workflow from synthesis to biological evaluation.

SAR_Workflow Start Starting Materials Synthesis Synthesis of Azabicyclo[3.3.0]octane Core Start->Synthesis Derivatization Derivatization & Library Synthesis Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Biological_Screening Primary Biological Screening Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Refinement Preclinical Preclinical Studies Lead_Optimization->Preclinical

Workflow for azabicyclo[3.3.0]octane drug discovery.

Conclusion

The azabicyclo[3.3.0]octane core has transitioned from a structural curiosity found in natural products to a highly valued scaffold in modern drug discovery. Its unique conformational properties have enabled the development of potent and selective modulators of various biological targets. The synthetic methodologies for constructing this bicyclic system have evolved significantly, allowing for the efficient generation of diverse libraries of compounds for biological screening. As our understanding of the intricate roles of targets like DPP II in disease pathogenesis deepens, the potential for azabicyclo[3.3.0]octane-based therapeutics continues to expand, offering promising avenues for the treatment of cancer, neurological disorders, and other challenging diseases. This guide serves as a comprehensive resource for researchers aiming to explore the rich chemistry and pharmacology of this remarkable structural motif.

References

Stereochemistry of the Cis-Fused Azabicyclo[3.3.0]octane Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The cis-fused azabicyclo[3.3.0]octane skeleton, a core structural motif in numerous pyrrolizidine alkaloids and pharmacologically active compounds, presents a unique set of stereochemical challenges and opportunities in drug design and development.[1][2][3] This technical guide provides an in-depth analysis of the stereochemistry of this bicyclic system, focusing on synthetic strategies to control stereochemical outcomes, methods for conformational analysis, and the characterization of stereoisomers. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of molecules containing this important heterocyclic framework.

Introduction: The Significance of the Cis-Fused Azabicyclo[3.3.0]octane Core

The azabicyclo[3.3.0]octane ring system, also known as the pyrrolizidine nucleus, is a prevalent feature in a wide array of natural products, many of which exhibit significant biological activity. The cis-fusion of the two five-membered rings is energetically favored over the trans-fused isomer, making it the more commonly encountered configuration in both natural and synthetic compounds. The defined three-dimensional structure and conformational rigidity of the cis-fused system play a crucial role in its interaction with biological targets, making stereochemical control a critical aspect of medicinal chemistry and drug development programs.

Conformational Analysis of the Cis-Fused System

The cis-fused azabicyclo[3.3.0]octane core is not a planar structure and can exist in various conformations. The two five-membered rings typically adopt envelope or twist conformations. The overall shape of the bicyclic system is often described as "puckered." Computational studies, including molecular mechanics and ab initio calculations, have been employed to investigate the conformational landscape of these molecules. These studies help in predicting the most stable conformations and understanding the influence of substituents on the overall geometry.

dot

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product Azomethine Azomethine Ylide Cycloaddition [3+2] Cycloaddition Azomethine->Cycloaddition Alkene Alkene Dipolarophile Alkene->Cycloaddition Pyrrolizidine cis-Azabicyclo[3.3.0]octane Cycloaddition->Pyrrolizidine Stereoselective

References

Unlocking the Conformational Landscape of cis-7-Azabicyclo[3.3.0]octane: A Technical Guide to Molecular Modeling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-7-azabicyclo[3.3.0]octane core, a saturated pyrrolizidine derivative, is a key structural motif in a variety of biologically active compounds and a valuable building block in medicinal chemistry. Its rigid, bicyclic nature imparts specific three-dimensional arrangements to substituents, profoundly influencing molecular recognition and pharmacological activity. Understanding the conformational preferences of this scaffold is therefore critical for rational drug design and development.

This technical guide provides an in-depth exploration of the molecular modeling and conformational analysis of the this compound skeleton. It details the principal conformations, outlines robust experimental and computational protocols for their characterization, and presents a clear visualization of the conformational relationships.

The Conformational Flexibility of the Fused Five-Membered Ring System

The conformational behavior of this compound is dictated by the puckering of its two fused five-membered rings. Unlike the well-defined chair conformation of cyclohexane, cyclopentane and its fused derivatives are highly flexible, existing as a series of rapidly interconverting non-planar forms. The two most fundamental conformations for a five-membered ring are the envelope (possessing Cs symmetry) and the twist or half-chair (possessing C2 symmetry).

For the bicyclic this compound system, the overall molecular shape arises from the combination of the puckering modes of the individual rings. This leads to two principal global conformations, analogous to those observed in related pyrrolizidine alkaloids:

  • Exo-buckled conformation: In this arrangement, the two five-membered rings are folded away from the bridgehead C-H bonds, creating a more open, "V" shape.

  • Endo-buckled conformation: Here, the rings are folded towards the bridgehead C-H bonds, resulting in a more compact, "U" shape.

The relative energies of these conformers are influenced by torsional strain and non-bonded interactions, and the energy barrier between them is typically low, allowing for rapid interconversion in solution at room temperature.

Quantitative Conformational Descriptors

Conformation TypeRing A PuckerRing B PuckerKey Dihedral Angles (Illustrative)Relative Energy (Typical)
Exo-Buckled Envelope/TwistEnvelope/TwistC1-C2-C3-C4 ≈ 20-40°, C5-C6-C7-C8 ≈ 20-40° (outward pucker)Lower
Endo-Buckled Envelope/TwistEnvelope/TwistC1-C2-C3-C4 ≈ -20-40°, C5-C6-C7-C8 ≈ -20-40° (inward pucker)Higher
Transition State Planar/Near-PlanarPlanar/Near-PlanarDihedral angles approaching 0°Highest

Methodologies for Conformational Analysis

A combination of computational modeling and experimental techniques is required for a thorough conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-phase conformation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
  • Ensure the sample is free of paramagnetic impurities.

2. Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum to assign all proton signals.
  • Perform 2D correlation experiments (COSY, HSQC) to confirm proton and carbon assignments.
  • Measure proton-proton coupling constants (³JHH) from the 1D ¹H spectrum. These values are related to the dihedral angles between the coupled protons via the Karplus equation.
  • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) spectrum. The cross-peak intensities provide information about through-space distances between protons (typically < 5 Å), which is crucial for distinguishing between different spatial arrangements, such as those in exo- and endo-buckled conformers.

3. Data Analysis:

  • Use the measured ³JHH values in a Karplus equation to estimate the corresponding H-C-C-H dihedral angles.
  • Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For example, the presence or absence of NOEs between protons across the two rings can provide strong evidence for a particular buckled conformation.
  • Compare the experimental NMR data with data predicted from computationally generated models to validate the conformational preferences.

Computational Protocol: Molecular Modeling

Computational chemistry provides a means to explore the potential energy surface and identify stable conformers and the barriers between them.

1. Structure Preparation:

  • Build the 3D structure of this compound using a molecular editor.

2. Conformational Search:

  • Perform a systematic or stochastic conformational search to explore the potential energy surface.
  • Method A (Molecular Mechanics): Use a robust force field such as MMFF94 or GAFF. This is computationally efficient for an initial broad search.
  • Method B (Quantum Mechanics): For higher accuracy, employ Density Functional Theory (DFT) methods. A common choice is the B3LYP functional with a 6-31G(d) or larger basis set. An initial semi-empirical (e.g., PM7) conformational search can generate starting structures for DFT optimization.

3. Optimization and Frequency Calculation:

  • Take the low-energy conformers identified in the search and perform a full geometry optimization at a higher level of theory (e.g., DFT with a larger basis set like 6-311+G(d,p) and including solvent effects with a model like PCM).
  • For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

4. Data Analysis:

  • Compare the relative energies (including zero-point vibrational energy corrections) of all identified conformers to determine their populations according to the Boltzmann distribution.
  • Analyze the geometric parameters (bond lengths, bond angles, and especially dihedral angles) of the stable conformers to characterize their puckering.
  • Calculate theoretical NMR parameters (chemical shifts and coupling constants) to compare with experimental data for validation.

Visualization of Conformational Pathways

The following diagrams illustrate the key conformational relationships in the this compound system.

G cluster_ring Single Ring Conformations Envelope (Cs) Envelope (Cs) Planar TS Planar Transition State Envelope (Cs)->Planar TS Twist (C2) Twist (C2) Planar TS->Twist (C2)

Fig. 1: Interconversion pathway for a single five-membered ring.

G cluster_exo Exo Conformation ('V' Shape) cluster_endo Endo Conformation ('U' Shape) Exo-Buckled Exo-Buckled Transition_State Transition State Exo-Buckled->Transition_State Interconversion Endo-Buckled Endo-Buckled Transition_State->Endo-Buckled

Fig. 2: Global conformations of the bicyclic system.

Conclusion

The conformational landscape of this compound is characterized by a dynamic equilibrium between exo- and endo-buckled forms, which arise from the puckering of the constituent five-membered rings. A comprehensive understanding of these conformational preferences is essential for the structure-based design of novel therapeutics incorporating this scaffold. The integrated application of high-level computational modeling and detailed NMR spectroscopic analysis, as outlined in this guide, provides a robust framework for elucidating the three-dimensional structure and dynamic behavior of this important heterocyclic system.

The Azabicyclo[3.3.0]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azabicyclo[3.3.0]octane core, a fused heterocyclic system consisting of two five-membered rings sharing a nitrogen atom and a carbon-carbon bond, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for the precise spatial orientation of functional groups, leading to high-affinity and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the biological significance of the azabicyclo[3.3.0]octane core, detailing its presence in natural products and its application in the development of novel therapeutics targeting a range of diseases, including neurodegenerative disorders, cancer, and viral infections.

Natural Occurrence and Traditional Significance

The azabicyclo[3.3.0]octane skeleton is a common structural motif found in a wide array of natural products, most notably in the pyrrolizidine alkaloids. These alkaloids are produced by numerous plant species as a defense mechanism against herbivores.[1] While many pyrrolizidine alkaloids are known for their hepatotoxicity, others have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects, sparking interest in their therapeutic potential.[2][3]

A Versatile Scaffold in Medicinal Chemistry

The unique stereochemical properties of the azabicyclo[3.3.0]octane core make it an attractive starting point for the design of novel bioactive molecules. Its rigid framework reduces the entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity.

Neuroprotective and Nootropic Agents

Derivatives of the azabicyclo[3.3.0]octane core have shown significant promise in the field of neuroscience. By incorporating this scaffold, medicinal chemists have developed potent and selective ligands for various central nervous system (CNS) targets.

One notable application is in the development of nootropics, or "cognitive enhancers." For instance, N-[(1-azabicyclo[3.3.0]octan-5-yl)methyl]-2-oxo-1-pyrrolidineacetamide, a piracetam analogue, has been shown to improve cerebral function in preclinical models.[4] The rigid azabicyclo[3.3.0]octane moiety is believed to optimize the interaction with its biological target compared to more flexible structures.[4]

Furthermore, this scaffold has been instrumental in the design of antagonists for orexin receptors, which are involved in regulating the sleep-wake cycle. Antagonists of these receptors are being investigated for the treatment of insomnia.[5]

Enzyme Inhibition

The conformational rigidity of the azabicyclo[3.3.0]octane core makes it an excellent scaffold for the design of enzyme inhibitors. By presenting functional groups in a precise orientation, these molecules can fit snugly into the active sites of enzymes, leading to potent and selective inhibition.

A significant example is the development of inhibitors for Dipeptidyl Peptidase II (DPP II), a serine protease implicated in the survival of quiescent lymphocytes.[6][7] Inhibition of DPP II by azabicyclo[3.3.0]octane-based compounds has been shown to induce apoptosis in these cells, suggesting a potential therapeutic avenue for certain types of leukemia.[7][8]

Anticancer Activity

Recent studies have highlighted the potential of azabicyclo[3.3.0]octane derivatives as anticancer agents. Spiro-fused derivatives, in particular, have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including leukemia, cervical carcinoma, and melanoma.[9][10] The mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[9]

Antiviral Activity

The azabicyclo[3.3.0]octane core has also been explored as a scaffold for the development of antiviral agents. While this area is less explored compared to others, the structural features of this core make it a promising candidate for targeting viral proteins. For example, diazabicyclo analogues of Maraviroc, an HIV entry inhibitor, have been synthesized and tested, with the diazabicyclo[3.3.0]octane derivative showing significant activity.[11]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of representative compounds containing the azabicyclo[3.3.0]octane core.

Table 1: DPP II Inhibition

CompoundTargetIC50 (nM)Cell LineReference
AX8819DPP II880293T HEK[7]

Table 2: Orexin Receptor Antagonism

Compound ClassTargetIC50 Range (nM)Assay TypeReference
3-aza-bicyclo[3.3.0]octane derivativesOX1 Receptor2 - 1640In vitro[5]
3-aza-bicyclo[3.3.0]octane derivativesOX2 Receptor3 - 2516In vitro[5]

Table 3: Anticancer Activity

Compound ClassCell LineIC50 (µM)Reference
Spiro-fused cyclopropa[a]pyrrolizidinesK562 (Leukemia)4 - 23[10]
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindolesJurkat (T-cell leukemia)2 - 12[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-[(1-azabicyclo[3.3.0]octan-5-yl)methyl]-2-oxo-1-pyrrolidineacetamide[4]

Step 1: Synthesis of 5-Aminomethyl-1-azabicyclo[3.3.0]octane (2) To a solution of 5-nitromethyl-1-azabicyclo[3.3.0]octane (1.00 g, 5.88 mmol) and NaOH (0.235 g, 5.88 mmol) in ethanol (5 ml), was added 0.40 g of Raney nickel. The mixture was placed under a hydrogen atmosphere at 20°C for 12 hours. After filtration, the filtrate was poured into 5.0 ml of 33% HCl-isopropanol solution below 20°C. The mixture was concentrated, and the HCl salt of the product was recrystallized from a mixed solvent of ethanol and isopropanol. Excess ammonia gas was introduced into a suspension of the salt in ether, and the solution was stirred at 20°C for a few hours to yield the free amine.

Step 2: Amidation A mixture of methyl 2-oxo-1-pyrrolidineacetate (14.1 g, 89.6 mmol) and 5-aminomethyl-1-azabicyclo[3.3.0]octane (11.4 g, 81.4 mmol) was stirred under an argon atmosphere at 90°C for 6 hours. The resulting mixture was concentrated and then purified by chromatography on aluminum oxide (CH₂Cl₂/MeOH) to give the final product as an oil.

In Vitro DPP II Inhibition Assay[7]

DPP activity was measured using the fluorogenic substrate Ala-Pro-AFC (2 mM in 50 mM HEPES buffer, pH 7.5) on a fluorescence plate reader with excitation at 410 nm and emission at 510 nm. The assay was performed in 96-well plates. Test compounds were pre-incubated with the enzyme for 15 minutes at room temperature before the addition of the substrate. The rate of fluorescence increase was monitored for 30 minutes, and the initial velocity was used to calculate the percent inhibition. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Anticancer Cell Viability Assay (MTS Assay)[10]

Human cancer cell lines (e.g., K562, HeLa, Sk-mel-2) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Signaling Pathways and Mechanisms of Action

The azabicyclo[3.3.0]octane core's rigid structure allows for specific interactions with biological targets, leading to the modulation of various signaling pathways.

Orexin Receptor Antagonism

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs). When activated by their endogenous ligands, orexin-A or orexin-B, they initiate a signaling cascade primarily through Gq proteins.[4][12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.[12][13] Azabicyclo[3.3.0]octane-based orexin receptor antagonists competitively block the binding of orexins to these receptors, thereby inhibiting this downstream signaling and promoting sleep.

Orexin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Orexin-A Orexin-A Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin-A->Orexin_Receptor Binds Gq_protein Gq Protein Orexin_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Antagonist Azabicyclo[3.3.0]octane Antagonist Antagonist->Orexin_Receptor Blocks Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Orexin Receptor Signaling Pathway and its Antagonism.

DPP II Inhibition and Apoptosis Induction

DPP II is a serine protease that plays a role in the survival of quiescent (G₀ phase) lymphocytes.[7] Inhibition of DPP II by azabicyclo[3.3.0]octane-based inhibitors triggers a caspase-dependent apoptotic pathway in these cells.[6][8] While the exact downstream targets of DPP II are not fully elucidated, its inhibition leads to the activation of effector caspases (e.g., caspase-3), which are the executioners of apoptosis. This results in characteristic cellular changes such as DNA fragmentation and cell death. Proliferating cells, however, are largely unaffected, highlighting the selectivity of this therapeutic approach.

DPPII_Inhibition_Apoptosis DPPII_Inhibitor Azabicyclo[3.3.0]octane DPP II Inhibitor DPPII DPP II DPPII_Inhibitor->DPPII Inhibits Apoptosis_Pathway Apoptosis Pathway DPPII_Inhibitor->Apoptosis_Pathway Activates Survival_Signal Pro-survival Signal DPPII->Survival_Signal Maintains DPPII->Apoptosis_Pathway Inhibits Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: DPP II Inhibition-Induced Apoptosis in Quiescent Lymphocytes.

Experimental and Drug Discovery Workflow

The discovery and development of novel drugs based on the azabicyclo[3.3.0]octane core typically follows a structured workflow. This process begins with the synthesis of a library of diverse analogues, followed by high-throughput screening to identify initial "hits." Promising candidates then undergo further optimization and more detailed biological evaluation.

Drug_Discovery_Workflow Synthesis Library Synthesis (Azabicyclo[3.3.0]octane Core) Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General Drug Discovery Workflow for Azabicyclo[3.3.0]octane Derivatives.

Conclusion

The azabicyclo[3.3.0]octane core represents a highly valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. Its presence in a diverse range of biologically active natural products has inspired the development of novel therapeutic agents with activities spanning neuroprotection, enzyme inhibition, and anticancer effects. As our understanding of disease pathways deepens and synthetic methodologies advance, the azabicyclo[3.3.0]octane core is poised to remain a cornerstone in the design and discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the remarkable potential of this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-7-Azabicyclo[3.3.0]octane, also known as the pyrrolizidine core, is a privileged heterocyclic scaffold found in a wide array of natural products, particularly in pyrrolizidine alkaloids.[1][2] These compounds exhibit a broad spectrum of biological activities, making them attractive targets in medicinal chemistry and drug development. The stereochemical arrangement of the bicyclic system is crucial for its biological function, and therefore, the development of robust stereoselective synthetic methods to access the cis-fused isomer is of significant importance.

This document provides detailed application notes and experimental protocols for two prominent and effective strategies for the stereoselective synthesis of the this compound core:

  • Diastereoselective Reductive Amination and Cyclization: A robust method that constructs the bicyclic system from a cyclopentanone precursor.

  • Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides: A powerful and highly stereoselective approach that utilizes proline derivatives to form the fused ring system.

These protocols are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Method 1: Diastereoselective Reductive Amination

This strategy builds the azabicyclo[3.3.0]octane framework through a key diastereoselective reductive amination of a functionalized cyclopentanone, followed by a spontaneous intramolecular cyclization to form the desired γ-lactam precursor. A final reduction affords the target bicyclic amine.

Logical Workflow

G A 2-Carbomethoxycyclopentanone C Diester Intermediate A->C K2CO3, Acetone B Ethyl Bromoacetate B->C D Diester Intermediate F cis-γ-Lactam Precursor D->F NaBH3CN, AcOH, Methanol E Benzylamine E->F G cis-γ-Lactam Precursor H This compound Derivative G->H NaBH4, Isobutanol

Caption: Workflow for Reductive Amination Synthesis.

Quantitative Data Summary
StepProductStarting Material(s)ReagentsYield (%)Diastereomeric Ratio (cis:trans)Reference
11-Ethoxycarbonylmethyl-2-oxocyclopentanecarboxylic acid methyl ester2-Carbomethoxycyclopentanone, Ethyl bromoacetateK₂CO₃, Acetone87N/A[3]
2N-Benzyl-3-oxo-2-azabicyclo[3.3.0]octane-1-carboxylic acid methyl esterDiester from Step 1, BenzylamineNaBH₃CN, Acetic Acid, Methanol564.3 : 1[3]
3N-Benzyl-5-hydroxymethyl-2-azabicyclo[3.3.0]octaneLactam from Step 2NaBH₄, Isobutanol85N/A[3]
Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethoxycarbonylmethyl-2-oxocyclopentanecarboxylic acid methyl ester [3]

  • Materials: Methyl 2-oxocyclopentanecarboxylate (1.42 g, 10 mmol), Ethyl bromoacetate (2.53 g, 13 mmol), Potassium carbonate (4.14 g, 30 mmol), Acetone (10 mL).

  • Procedure:

    • To a mixture of methyl 2-oxocyclopentanecarboxylate and K₂CO₃ in acetone, add ethyl bromoacetate.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Add hexane (10 mL), filter the solution, and concentrate under vacuum.

    • Dissolve the residue in diethyl ether (30 mL) and extract with 10% NaOH (2 x 15 mL).

    • The organic layer is subjected to standard work-up (washed with brine, dried over Na₂SO₄) and purified by silica gel flash chromatography.

  • Expected Outcome: The desired diester product is obtained as a yellow oil (Yield: 87%).

Step 2: Diastereoselective Reductive Amination and Cyclization to the γ-Lactam [3]

  • Materials: Diester from Step 1 (1.14 g, 5.0 mmol), Benzylamine (0.80 g, 7.5 mmol), Glacial acetic acid (0.45 g, 7.5 mmol), Sodium cyanoborohydride (0.41 g, 6.5 mmol), Methanol (100 mL).

  • Procedure:

    • To a solution of the diester, benzylamine, and glacial acetic acid in methanol, add sodium cyanoborohydride.

    • Stir the reaction mixture under reflux for 4 hours.

    • Concentrate the solvent under vacuum.

    • Dissolve the residue in 3 M HCl (100 mL) and extract with dichloromethane (3 x 100 mL).

    • The combined organic layers are subjected to standard work-up and purified by silica gel column chromatography.

  • Expected Outcome: The major product is the desired cis-fused γ-lactam, obtained as white crystals (Yield: 56%). The reaction shows a diastereoselectivity of approximately 4.3:1 in favor of the cis-cyclized product over the uncyclized trans-amino ester.[3]

Step 3: Reduction of the Lactam to the this compound Derivative [3]

  • Materials: γ-Lactam from Step 2 (1.0 g, 3.6 mmol), Sodium borohydride (0.35 g, 9.2 mmol), Isobutanol (15 mL), Methanol (2 mL).

  • Procedure:

    • To a mixture of the lactam and sodium borohydride in isobutanol, add methanol dropwise over a 30-minute period.

    • Maintain the reaction mixture under stirring at reflux temperature for 2 hours.

    • Cool the mixture to room temperature and add 70 mL of aqueous NH₄Cl and 100 mL of chloroform.

    • Separate the organic layer, perform a standard work-up, and purify by silica gel flash chromatography.

  • Expected Outcome: The final this compound derivative is obtained as white crystals (Yield: 85%).

Method 2: Intramolecular 1,3-Dipolar Cycloaddition

This elegant and highly stereoselective method involves the generation of an azomethine ylide from an α-amino acid, such as proline, which then undergoes a concerted intramolecular [3+2] cycloaddition with a tethered dipolarophile (an alkene or alkyne). This approach often provides excellent control over the cis-stereochemistry of the ring fusion.

Logical Workflow

G A L-Proline C N-Alkenyl Proline Ester A->C Esterification B Alkenyl Aldehyde B->C D N-Alkenyl Proline Ester E Azomethine Ylide (transient) D->E Thermal Decarboxylation F Azomethine Ylide G This compound Core F->G [3+2] Cycloaddition

Caption: Workflow for 1,3-Dipolar Cycloaddition.

Quantitative Data Summary
StepReaction TypeSubstrateConditionsYield (%)DiastereoselectivityReference
1Intramolecular [3+2] CycloadditionN-alkenyl aldehyde and L-prolineRefluxing solvent (e.g., Toluene, Acetonitrile)60-95High (often single cis isomer)[4][5]
2Intramolecular [3+2] CycloadditionN-(4-pentenyl)glycine ethyl esterAg(I)/TF-BiphamPhos catalyst92>95:5 dr, 97% eeN/A
3Intermolecular [3+2] CycloadditionIsatin, L-proline, dipolarophileMnCoCuFe₂O₄@l-proline catalystHighHigh[1]

Note: Specific yields and selectivities are highly dependent on the exact substrates and catalysts used. The data presented are representative examples from the literature.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on common practices for the intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated from α-amino acids and aldehydes.

  • Materials: An N-alkenyl aldehyde (e.g., 2-(N-allylaminomethyl)cinnamaldehyde, 1.0 mmol), L-proline (1.2 mmol), Dry solvent (e.g., Toluene or Acetonitrile, 20 mL).

  • Procedure:

    • A solution of the N-alkenyl aldehyde and L-proline in the dry solvent is heated to reflux. The generation of the azomethine ylide occurs in situ via condensation and subsequent thermal decarboxylation.

    • The reaction progress is monitored by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude residue is then purified by column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to afford the desired this compound derivative.

  • Expected Outcome: The intramolecular cycloaddition typically proceeds with high diastereoselectivity, yielding the cis-fused bicyclic product as the major or sole isomer. Yields are generally good to excellent. The proximity of the reacting partners in the intramolecular setup favors a highly organized transition state, leading to excellent stereocontrol.[4]

Conclusion

The stereoselective synthesis of the this compound core is a well-established field with multiple effective strategies. The diastereoselective reductive amination offers a reliable, step-wise approach starting from readily available cyclopentanone derivatives. In contrast, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides provides a more convergent and often highly stereospecific route to the desired bicyclic system. The choice of method will depend on the desired substitution pattern on the core, the availability of starting materials, and the specific requirements of the overall synthetic plan. The protocols and data provided herein offer a solid foundation for researchers to implement these powerful synthetic transformations in their work.

References

Reductive Amination Strategies for the Synthesis of Azabicyclo[3.3.0]octane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The azabicyclo[3.3.0]octane core, a prominent structural motif in a variety of natural products and pharmacologically active compounds, presents a unique synthetic challenge due to its fused bicyclic nature. Among the various synthetic methodologies, reductive amination has emerged as a powerful and versatile strategy for the construction of this key scaffold. This document provides an overview of different reductive amination approaches, detailed experimental protocols, and comparative data to guide researchers in the synthesis of various azabicyclo[3.3.0]octane isomers.

Introduction to Reductive Amination in Azabicyclo[3.3.0]octane Synthesis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2] This one-pot procedure is highly efficient and can be adapted for intramolecular reactions, making it particularly suitable for the construction of cyclic and bicyclic amine systems like the azabicyclo[3.3.0]octane framework. The choice of starting materials, reducing agents, and reaction conditions can significantly influence the yield and stereoselectivity of the cyclization.

Strategies for Azabicyclo[3.3.0]octane Synthesis

Several reductive amination strategies have been successfully employed to synthesize different isomers of the azabicyclo[3.3.0]octane core, including 1-azabicyclo[3.3.0]octane, 2-azabicyclo[3.3.0]octane, and 3-azabicyclo[3.3.0]octane derivatives.

Diastereoselective Reductive Amination-Cyclization Cascade

A notable strategy involves a one-pot diastereoselective reductive amination followed by an in-situ cyclization to form the azabicyclo[3.3.0]octane ring system. This approach is particularly effective for the synthesis of 2-azabicyclo[3.3.0]octane derivatives.[3][4] The reaction typically starts with a functionalized cyclopentanone derivative, which undergoes reductive amination with a primary amine, leading to a diastereomeric mixture of amino esters. The major, more stable trans-isomer, readily undergoes intramolecular cyclization to yield the desired bicyclic lactam.[3][4]

Logical Relationship of the Diastereoselective Reductive Amination-Cyclization Cascade

G cluster_0 One-Pot Reaction A Functionalized Cyclopentanone C Reductive Amination (e.g., NaBH3CN, Acetic Acid) A->C B Primary Amine (e.g., Benzylamine) B->C D Diastereomeric Amino Ester Intermediates (trans and cis) C->D E In-situ Intramolecular Cyclization of trans-isomer D->E F 2-Azabicyclo[3.3.0]octane Derivative (γ-lactam) E->F

Caption: Logical flow of the one-pot diastereoselective reductive amination and cyclization for 2-azabicyclo[3.3.0]octane synthesis.

Double Reductive Amination for Pyrrolizidine Core Synthesis

The azabicyclo[3.3.0]octane core is the fundamental structure of pyrrolizidine alkaloids. Double reductive amination of diketones or dialdehydes with an amine is a direct and efficient method to construct this bicyclic system.[5] This strategy involves the simultaneous formation of both five-membered rings in a single synthetic operation.

Experimental Workflow for Double Reductive Amination

G start Start step1 Combine Diketone/Dialdehyde, Amine, and Reducing Agent start->step1 end End step2 Stir at Controlled Temperature step1->step2 step3 Reaction Monitoring (e.g., TLC, LC-MS) step2->step3 step4 Aqueous Work-up step3->step4 step5 Extraction with Organic Solvent step4->step5 step6 Drying and Concentration step5->step6 step7 Purification (e.g., Chromatography) step6->step7 product Isolated Azabicyclo[3.3.0]octane (Pyrrolizidine Core) step7->product product->end

Caption: General experimental workflow for the synthesis of the azabicyclo[3.3.0]octane core via double reductive amination.

Quantitative Data Summary

The following table summarizes key quantitative data from reported reductive amination strategies for the synthesis of azabicyclo[3.3.0]octane derivatives.

Target ScaffoldStarting MaterialsReducing AgentSolventYield (%)Diastereomeric RatioReference
2-Azabicyclo[3.3.0]octane derivative (γ-lactam)Methyl 2-oxocyclopentanecarboxylate, Ethyl bromoacetate, BenzylamineSodium cyanoborohydrideMethanol56% (of the lactam)4.3:1 (lactam:trans-amino ester)[3][4]
5-Aminomethyl-1-azabicyclo[3.3.0]octane5-Nitromethyl-1-azabicyclo[3.3.0]octaneRaney Nickel / H₂EthanolHigh (not specified)N/A[6]
N-amino-3-azabicyclo[3.3.0]octaneDimesylate of cis-1,2-cyclopentanedimethanol, Hydrazine hydrateN/A (Direct nucleophilic substitution)C1-C4 AlcoholHigh (not specified)N/A[7]

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination-Cyclization for a 2-Azabicyclo[3.3.0]octane Derivative[3][4]

Objective: To synthesize methyl trans-2-benzylamino-1-ethyloxycarbonylmethyl-1-cyclopentanecarboxylate and its subsequent cyclization product, a 2-azabicyclo[3.3.0]octane derivative.

Materials:

  • Methyl 2-oxocyclopentanecarboxylate derivative (diester 6 )

  • Benzylamine

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • 3 M HCl

  • Dichloromethane

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the diester 6 (1.14 g, 5.0 mmol) in 100 mL of methanol, add benzylamine (0.80 g, 7.5 mmol) and glacial acetic acid (0.45 g, 7.5 mmol).

  • Add sodium cyanoborohydride (0.41 g, 6.5 mmol) to the mixture.

  • Stir the reaction mixture under reflux for 4 hours.

  • Concentrate the solvent under vacuum.

  • Dissolve the residue in 100 mL of 3 M HCl and extract with dichloromethane (3 x 100 mL).

  • The organic layers contain the cyclized γ-lactam 8 . The aqueous layer can be processed to isolate the uncyclized amino ester.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 2-azabicyclo[3.3.0]octane derivative 8 (56% yield) and the trans-cyclopentanamine 7b (13% yield).[3]

Protocol 2: Synthesis of 5-Aminomethyl-1-azabicyclo[3.3.0]octane via Reduction[6]

Objective: To prepare 5-aminomethyl-1-azabicyclo[3.3.0]octane from its nitro precursor. While this is not a classical reductive amination of a carbonyl, it is a reduction of a nitro group to an amine which is a related and crucial transformation.

Materials:

  • 5-Nitromethyl-1-azabicyclo[3.3.0]octane (1 )

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Raney Nickel

  • Hydrogen (H₂) gas

  • 33% HCl in isopropanol

  • Ether

  • Ammonia gas

Procedure:

  • To a solution of 5-nitromethyl-1-azabicyclo[3.3.0]octane (1 ) (1.00 g, 5.88 mmol) and NaOH (0.235 g, 5.88 mmol) in ethanol (5 mL), add 0.40 g of Raney nickel.

  • Place the mixture under a hydrogen atmosphere and stir at 20°C for 12 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Pour the filtrate into 5.0 mL of 33% HCl-isopropanol solution below 20°C.

  • Concentrate the mixture, and recrystallize the HCl salt of the product from a mixed solvent of ethanol and isopropanol.

  • To obtain the free amine, suspend the HCl salt in ether and introduce excess ammonia gas. Stir the solution at 20°C for a few hours.

  • Filter the resulting ammonium chloride and concentrate the filtrate to obtain 5-aminomethyl-1-azabicyclo[3.3.0]octane (2 ).

Conclusion

Reductive amination represents a highly effective and adaptable methodology for the synthesis of the azabicyclo[3.3.0]octane scaffold. The choice of an intramolecular versus an intermolecular approach, as well as the specific starting materials and reaction conditions, allows for the targeted synthesis of various isomers and derivatives. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of these important bicyclic amines for applications in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Purification of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of cis-7-Azabicyclo[3.3.0]octane, a crucial bicyclic amine intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including chromatography, crystallization, and distillation, supported by experimental protocols and data.

Overview of Purification Strategies

The purification of this compound and its derivatives often involves a multi-step approach to remove impurities such as starting materials, reagents, byproducts, and stereoisomers. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for purification is outlined below.

Purification Workflow Crude Crude Reaction Mixture Extraction Aqueous Work-up & Extraction Crude->Extraction Concentration Concentration Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Distillation Distillation Concentration->Distillation Pure Purified this compound Chromatography->Pure Crystallization Crystallization / Salt Formation Distillation->Crystallization Crystallization->Pure

Caption: General purification workflow for this compound.

Column Chromatography Techniques

Column chromatography is a highly effective method for separating this compound from closely related impurities.[1][2] Due to the basic nature of the amine, special considerations for the stationary and mobile phases are necessary to achieve optimal separation.[3]

Standard Silica Gel Chromatography

Standard silica gel can be used, but the acidity of the silica can lead to peak tailing and poor separation of basic amines.[3] To counteract this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia.

Experimental Protocol: Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Equilibrate the column by running 2-3 column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity. A common gradient is from hexane/ethyl acetate to a mixture containing methanol. For basic amines, a modifier is often necessary. For instance, a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.[3][4]

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Amine-Functionalized Silica Gel Chromatography

To avoid the issues associated with acidic silica, an amine-functionalized stationary phase (KP-NH) can be used.[3][4] This provides a more inert surface for the separation of basic compounds, often resulting in better peak shape and resolution.[3]

Experimental Protocol: Amine-Functionalized Silica Chromatography

  • Column Selection: Choose a pre-packed amine-functionalized silica column of an appropriate size for the sample amount.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and load it onto the column.

  • Elution: Elute with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Fraction Collection and Analysis: Collect and analyze fractions as described for standard silica gel chromatography.

Table 1: Comparison of Chromatographic Conditions for Azabicyclo[3.3.0]octane Derivatives

CompoundStationary PhaseMobile PhaseYield (%)Purity/RfReference
N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octaneSilica Gel5% MeOH / CH2Cl285Rf=0.12[2][5]
Methyl trans-2-benzylamino-1-ethyloxycarbonylmethyl-1-cyclopentanecarboxylateSilica Gel50% AcOEt / hexane56Rf=0.19[2]
N-Benzyl-2-cyclohex-1-enyl-ethylamineSilica GelEtOAc-cyclohexane (1:3 to 3:1)77-[1]
N-(2-Bromo-4,5-dimethoxybenzyl)-2-cyclohex-1-enylethylamineSilica GelEtOAc-cyclohexane (2:3 to 4:1)98-[1]

Crystallization and Salt Formation

Crystallization is a powerful technique for obtaining highly pure material, especially for separating diastereomers or enantiomers.[6][7] The target compound can be crystallized directly or after conversion to a suitable salt.

Crystallization Process cluster_0 Solution Phase cluster_1 Solid Phase Dissolution Dissolution Supersaturation Supersaturation Dissolution->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Isolation Isolation & Drying Crystal_Growth->Isolation

Caption: Key stages of the crystallization process.

Direct Crystallization

If the crude this compound is a solid, it can be purified by recrystallization from a suitable solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amines include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbons (hexane, toluene).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

A specific example for a related compound, N-amino-3-azabicyclo[3.3.0]octane hydrochloride, involves recrystallization from methanol at 5°C to yield a product with 99.3% purity.[8]

Purification via Salt Formation

For liquid amines or those that are difficult to crystallize, purification can be achieved by forming a crystalline salt. Hydrochloride salts are common for this purpose.

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

  • Dissolution: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The pH should be adjusted to acidic, for example, pH 3.[8]

  • Isolation: Collect the precipitated salt by filtration.

  • Recrystallization: Recrystallize the salt from an appropriate solvent (e.g., methanol/ether or ethanol/isopropanol) to achieve high purity.

  • Liberation of Free Amine (Optional): To recover the free amine, dissolve the purified salt in water, basify the solution with a strong base (e.g., NaOH), and extract the free amine with an organic solvent. Dry the organic layer and remove the solvent.

Distillation

For volatile bicyclic amines, distillation can be an effective purification method, particularly for removing non-volatile impurities.

Steam Distillation

Steam distillation is useful for separating water-immiscible compounds with high boiling points. It is particularly effective for purifying amines from a reaction mixture containing inorganic salts and other non-volatile materials.[9]

Experimental Protocol: Steam Distillation

  • Setup: Place the crude reaction mixture in a distillation flask and add water. Set up the apparatus for steam distillation.

  • Distillation: Pass steam through the mixture. The amine will co-distill with the water.

  • Collection: Collect the distillate, which will be a two-phase mixture of water and the amine.

  • Extraction: Extract the amine from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Vacuum Distillation

For compounds that are thermally sensitive or have very high boiling points, vacuum distillation is the preferred method. This allows the compound to boil at a much lower temperature, preventing decomposition.

Experimental Protocol: Vacuum Distillation

  • Setup: Place the crude product in a round-bottom flask suitable for vacuum distillation. Use a short-path distillation apparatus for high-boiling liquids.

  • Distillation: Gradually heat the flask while applying a vacuum.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure.

  • Analysis: Analyze the purity of the collected fractions.

Table 2: Physical Properties and Purity Data

CompoundPurification MethodYield (%)Purity (%)Melting/Boiling PointReference
N-amino-3-azabicyclo[3.3.0]octane hydrochlorideRecrystallization (Methanol)79.899.3 (HPLC)-[8]
N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octaneFlash Chromatography85-69-70 °C[2][5]

Separation of Stereoisomers

The synthesis of 7-Azabicyclo[3.3.0]octane can result in a mixture of cis and trans isomers. Their separation is critical for applications where stereochemistry is important.

Chromatographic Separation

Diastereomers can often be separated by column chromatography on silica gel due to their different physical properties.[6]

Diastereomeric Salt Resolution

Enantiomers can be separated by forming diastereomeric salts with a chiral resolving agent (e.g., mandelic acid or N-benzyloxycarbonyl-L-phenylalanine).[10] The resulting diastereomeric salts can then be separated by fractional crystallization.[10] The desired enantiomer is then liberated from the purified salt.[10]

Diastereomeric Salt Resolution Racemic Racemic Amine Mixture SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation ChiralAcid Chiral Resolving Agent ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization SeparatedSalts Separated Diastereomeric Salts Crystallization->SeparatedSalts Liberation Liberation of Amine SeparatedSalts->Liberation PureEnantiomer Pure Enantiomer Liberation->PureEnantiomer

Caption: Workflow for the resolution of enantiomers via diastereomeric salt crystallization.

References

Application Notes and Protocols for the Characterization of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-7-Azabicyclo[3.3.0]octane, also known as cis-pyrrolizidine, is a saturated bicyclic amine that forms the core scaffold of numerous natural products, particularly pyrrolizidine alkaloids. Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and comprehensive characterization of this foundational molecule is critical for ensuring purity, confirming structure, and understanding its properties in various applications. These application notes provide detailed protocols for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques.

Analytical Workflow

A typical analytical workflow for the comprehensive characterization of a newly synthesized or isolated batch of this compound is depicted below. This workflow ensures the confirmation of the chemical structure, assessment of purity, and identification of any potential isomers or impurities.

Analytical_Workflow Figure 1. Comprehensive Analytical Workflow for this compound Characterization cluster_sample Sample Handling cluster_spectroscopy Structural Elucidation cluster_chromatography Purity and Separation cluster_analysis Data Analysis & Reporting Sample Sample of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS HPLC High-Performance Liquid Chromatography (HPLC-UV/ELSD) Sample->HPLC Data_Analysis Data Integration and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis HPLC->Data_Analysis Report Certificate of Analysis (CoA) / Research Report Data_Analysis->Report

A comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques (e.g., COSY, HSQC) can confirm the connectivity.

Quantitative Data
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1, 4~1.8-2.0 (m)~25.4
2, 3~1.4-1.6 (m)~31.5
5, 8 (Bridgehead)~3.2-3.4 (m)~51.9
6, 7~2.9-3.1 (m)~40.6

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is referenced from similar structures.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 400 MHz

      • Pulse Program: Standard single pulse (zg30)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-32

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Spectrometer Frequency: 100.6 MHz

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more for dilute samples)

      • Spectral Width: -10 to 220 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound.

Quantitative Data
Parameter Value Interpretation
Molecular FormulaC₇H₁₃N
Molecular Weight111.19 g/mol
[M]⁺ (Molecular Ion)m/z 111Corresponds to the intact molecule.[2]
Base Peakm/z 82Likely due to the loss of an ethyl radical.
Key Fragmentsm/z 96, 68, 54Characteristic fragments of the bicyclic ring system.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Parameters (GC-MS or Direct Infusion):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 30-300

    • Scan Speed: 1000 amu/s

    • Sample Introduction: If using GC-MS, refer to the GC protocol below. For direct infusion, introduce the sample via a heated probe.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ at m/z 111.

    • Identify the base peak and other significant fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule. The fragmentation of bicyclic amines often involves cleavage at the carbon atoms alpha to the nitrogen, followed by ring opening and subsequent fragmentation.[3]

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of the volatile this compound and for separating it from starting materials, byproducts, or isomers. Due to the basic nature of amines, a specialized column is recommended to prevent peak tailing.

Quantitative Data
Parameter Typical Value
Retention TimeDependent on specific conditions, but expected to be in the range of 5-15 minutes.
Purity (Area %)>95% (typical for a purified sample)
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Sample Preparation:

    • Prepare a solution of this compound (approximately 1-5 mg/mL) in a suitable solvent like dichloromethane or methanol.

  • Instrument Parameters:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A column designed for volatile amines, such as a Restek Rtx-Volatile Amine (30 m x 0.25 mm ID, 1.0 µm df) or similar.[4]

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1-2 mL/min.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by determining the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for non-volatile derivatives or for purity assessment in complex matrices. As the parent compound lacks a strong chromophore, UV detection can be challenging. Therefore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.[5]

Experimental Protocol: HPLC with UV/ELSD Detection (Post-Derivatization)

This protocol describes a general approach using pre-column derivatization with a UV-active agent.

  • Derivatization:

    • A common derivatizing agent for primary and secondary amines is Dansyl Chloride or o-phthalaldehyde (OPA).[6]

    • In a vial, mix a solution of this compound in acetonitrile with a borate buffer (pH ~9) and an excess of the derivatizing agent solution.

    • Heat the mixture if required by the specific derivatization protocol, then cool to room temperature before injection.

  • Instrument Parameters:

    • HPLC System: Equipped with a UV or fluorescence detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient Program:

      • Start with 10-20% B, hold for 2 minutes.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., ~254 nm for Dansyl derivatives).

  • Data Analysis:

    • Determine the retention time of the derivatized product.

    • Assess the purity based on the peak area percentage.

    • Quantification can be performed using a calibration curve prepared with derivatized standards of known concentrations.

References

Applications of cis-7-Azabicyclo[3.3.0]octane in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cis-7-Azabicyclo[3.3.0]octane scaffold, a conformationally constrained proline bioisostere, has emerged as a privileged structure in medicinal chemistry. Its rigid bicyclic framework offers a unique three-dimensional geometry that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold in their discovery programs.

Application Note 1: A Conformationally Restricted Nebracetam Analog

The this compound core has been employed to design analogs of existing drugs to improve their pharmacological profiles. One such example is the synthesis of an analog of nebracetam, a nootropic agent known to enhance cognitive function.[1][2] The rationale behind incorporating the bicyclic scaffold was to reduce the conformational flexibility of the molecule, which could potentially lead to a more favorable interaction with its biological target.[1]

However, pharmacological evaluation of the synthesized N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octane, a nebracetam analog, using patch-clamp techniques on central nervous system (CNS) neurons, indicated no significant effect on synaptic transmission.[1][3] Specifically, the compound did not alter the evoked release of the neurotransmitters glutamate and GABA, nor did it affect the activity of postsynaptic GABA-A and AMPA receptors.[4] While this particular analog did not exhibit the desired nootropic activity, the synthetic strategy and the concept of using the azabicyclo[3.3.0]octane scaffold as a conformational constraint remain a valuable approach in drug design.

Experimental Workflow: Synthesis and Pharmacological Testing of a Nebracetam Analog

start Start: 2-Carbomethoxycyclopentanone step1 Alkylation with ethyl bromoacetate start->step1 step2 Reductive amination with benzylamine step1->step2 step3 In situ lactamization step2->step3 step4 Chemoselective ester reduction step3->step4 product Final Product: N-benzyl-2-oxo-5-hydroxymethyl- 2-azabicyclo[3.3.0]octane step4->product testing Pharmacological Evaluation: Patch-clamp on hippocampal neurons product->testing result Result: No effect on synaptic transmission testing->result

Caption: Synthetic and evaluation workflow for the nebracetam analog.

Application Note 2: A Potent and Selective Dipeptidyl Peptidase (DPP) II Inhibitor

A significant application of the this compound scaffold is in the development of potent and selective inhibitors of dipeptidyl peptidase II (DPP II), also known as DPP7 or quiescent cell proline dipeptidase (QPP).[5] DPP II is a serine protease implicated in the survival of quiescent cells, such as lymphocytes and neuronal cells.[5] Inhibition of DPP II has been shown to induce apoptosis in these resting cells, making it a potential therapeutic target for certain cancers like B-cell chronic lymphocytic leukemia (B-CLL).[5]

A notable example is the inhibitor designated as AX8819 , which incorporates the azabicyclo[3.3.0]octane moiety.[5] This compound has demonstrated high potency and selectivity for DPP II over other members of the DPP family, including DPP IV, DPP8, and DPP9.[5] The selectivity is crucial, as inhibition of other DPPs can lead to undesired side effects. AX8819 has been shown to induce apoptosis in quiescent peripheral blood mononuclear cells (PBMCs), supporting the hypothesis that DPP II is a key regulator of quiescence.[5]

The mechanism of apoptosis induction by DPP II inhibition involves the disruption of the G0 survival program.[3] Inhibition of DPP II leads to an increase in the expression of the proto-oncogene c-Myc and the tumor suppressor p53, while decreasing the levels of the anti-apoptotic protein Bcl-2.[3] This cascade of events ultimately pushes the quiescent cell into an apoptotic pathway.

Signaling Pathway: DPP II Inhibition-Induced Apoptosis in Quiescent Lymphocytes

inhibitor AX8819 (this compound derivative) dpp2 DPP II inhibitor->dpp2 inhibition quiescence Maintenance of Quiescence (G0) dpp2->quiescence promotes cmyc c-Myc upregulation dpp2->cmyc suppresses p53 p53 upregulation dpp2->p53 suppresses bcl2 Bcl-2 downregulation quiescence->bcl2 maintains apoptosis Apoptosis cmyc->apoptosis induces p53->apoptosis induces bcl2->apoptosis inhibits start Start: Prepare Reagents step1 Dispense Reagents into 96-well plate: - Test Compound - DPP Enzyme - Controls start->step1 step2 Pre-incubate step1->step2 step3 Add Fluorogenic Substrate step2->step3 step4 Incubate step3->step4 step5 Measure Fluorescence step4->step5 end End: Calculate IC50 step5->end

References

Synthesis and Pharmacological Screening of cis-7-Azabicyclo[3.3.0]octane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cis-7-Azabicyclo[3.3.0]octane derivatives and their subsequent pharmacological screening. The bicyclic pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. Its rigid conformation allows for precise presentation of functional groups to biological targets, potentially leading to high affinity and selectivity. This guide offers a foundational understanding and practical steps for researchers exploring this chemical space for novel therapeutic agents.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core, also known as (3aR,6aS)-octahydrocyclopenta[c]pyrrole, can be achieved through a multi-step process starting from readily available materials. The following protocols are based on established methodologies for related azabicyclic systems and information from patented synthetic routes.

Synthesis of Key Intermediates

A common strategy involves the construction of a functionalized cyclopentane ring followed by the formation of the fused pyrrolidine ring.

Table 1: Synthesis of Key Intermediates

StepReactionStarting MaterialsReagents and ConditionsProductYield (%)
1Imide Formation2,3-Dimethylmaleic anhydride, Ammonium acetateToluene, reflux, 24h2,3-Dimethylmaleimide90
2N-Protection2,3-Dimethylmaleimide, Di-tert-butyl dicarbonateAnhydrous acetonitrileN-tert-butoxyacyl-2,3-dimethylmaleimide-
3HalogenationN-tert-butoxyacyl-2,3-dimethylmaleimide, N-bromosuccinimideDichloromethane, benzoyl peroxide (cat.), reflux, 24hN-tert-butoxyacyl-3,4-dibromomethyl-1H-pyrrole-2,5-dione-
Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylmaleimide

  • Dissolve 2,3-dimethylmaleic anhydride (100g, 0.8mol) in 900mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Add ammonium acetate (70g, 0.9mol) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction solution to room temperature and add 500mL of water. Stir vigorously and then allow the layers to separate in a separatory funnel.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2,3-dimethylmaleimide as a white solid (90g, 90% yield).[1]

Protocol 2: Synthesis of N-tert-butoxyacyl-3,4-dibromomethyl-1H-pyrrole-2,5-dione

  • Dissolve N-tert-butoxyacyl-2,3-dimethylmaleimide (78g, 0.35mol), N-bromosuccinimide (249g, 1.4mol), and a catalytic amount of benzoyl peroxide in 3000mL of dichloromethane.

  • Heat the mixture to reflux with stirring for 24 hours.

  • After completion, cool the reaction to room temperature and filter the solid by-products. Wash the filter cake with dichloromethane.

  • Combine the filtrates and wash successively with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the product.[1]

Cyclization and Reduction to the Core Structure

The dibrominated intermediate can then undergo cyclization and subsequent reduction steps to form the desired this compound skeleton.

dot

SynthesisWorkflow General Synthetic Workflow for this compound Derivatives cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_core Core Synthesis cluster_derivatives Derivatization Start 2,3-Dimethylmaleic Anhydride Imide 2,3-Dimethylmaleimide Start->Imide Ammonium Acetate ProtectedImide N-Protected Imide Imide->ProtectedImide Protection (e.g., Boc) Halogenated Dibrominated Intermediate ProtectedImide->Halogenated Halogenation (NBS) Cyclized Cyclized Intermediate (1,3-Dioxotetrahydrocyclopenta[c]pyrrole) Halogenated->Cyclized Cyclization with β-difunctional compound ReducedCore This compound Core Cyclized->ReducedCore Carbonyl Reduction & Hydogenation Derivatives Functionalized Derivatives (e.g., hydroxymethyl, aminomethyl) ReducedCore->Derivatives Functional Group Interconversion

Caption: Synthetic workflow for this compound derivatives.

Pharmacological Screening of this compound Derivatives

The rigid bicyclic structure of this compound makes it an attractive scaffold for targeting a variety of biological macromolecules. The strategic placement of functional groups can lead to potent and selective inhibitors or modulators.

Potential Biological Targets

Based on the activities of related bicyclic pyrrolidine derivatives, the following are potential targets for pharmacological screening:

  • Enzymes:

    • Dipeptidyl Peptidases (e.g., DPP-II, DPP-IV): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in areas like immunology and metabolic disorders.[2]

    • DNA Gyrase and Topoisomerase IV: These are essential bacterial enzymes, making them attractive targets for novel antibacterial agents.

    • Phenylalanine t-RNA Synthetase: Inhibition of this enzyme is a promising strategy for developing new antiparasitic drugs, particularly for infections of the central nervous system.

  • Central Nervous System (CNS) Receptors:

    • The scaffold can serve as a basis for developing nootropic agents, similar to piracetam, by targeting receptors involved in cognitive function.[3][4]

  • Viral Proteins:

    • The bicyclic pyrrolidine core has been incorporated into antiviral agents, for instance, as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

Proposed Pharmacological Screening Workflow

A general workflow for the pharmacological screening of newly synthesized this compound derivatives is presented below.

dot

ScreeningWorkflow Pharmacological Screening Workflow cluster_synthesis Compound Library cluster_screening Screening Cascade cluster_validation Hit Validation Synthesis Synthesized This compound Derivatives PrimaryScreen Primary Screening (Target-based or Phenotypic) Synthesis->PrimaryScreen Initial Library DoseResponse Dose-Response & Potency (IC50 / EC50 Determination) PrimaryScreen->DoseResponse Active Hits Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity Potent Hits CellBased Cell-Based Assays (Efficacy & Toxicity) Selectivity->CellBased Selective Hits LeadOpt Lead Optimization CellBased->LeadOpt Validated Hits

Caption: A general workflow for pharmacological screening.

Example Protocol: In Vitro DPP-II Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against Dipeptidyl Peptidase II (DPP-II).

Materials:

  • Recombinant human DPP-II

  • DPP-II substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Synthesized this compound derivatives

  • Positive control inhibitor (e.g., known DPP-II inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the DPP-II enzyme.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DPP-II substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) every minute for 30 minutes.

  • Calculate the reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Table 2: Example Data for DPP-II Inhibition

CompoundIC50 (nM)
Derivative 150
Derivative 2120
Derivative 3>10,000
Positive Control15

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. The synthetic protocols and screening strategies outlined in this document provide a framework for researchers to explore the pharmacological potential of this versatile chemical entity. Careful design and derivatization, coupled with a systematic screening approach, can unlock the full potential of this privileged bicyclic pyrrolidine core in drug discovery.

References

Protocol for N-functionalization of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The functionalization of the nitrogen atom in the cis-7-Azabicyclo[3.3.0]octane (also known as cis-pyrrolizidine or (3aR,6aS)-rel-Octahydrocyclopenta[c]pyrrole) scaffold is a critical step in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates. This bicyclic framework offers a rigid structure that is valuable in drug design for locking in specific conformations. This document provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of this compound, enabling researchers to generate a diverse library of derivatives for screening and development.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-functionalization of this compound based on analogous reactions with similar bicyclic amines.

Table 1: Summary of N-Alkylation Conditions

Alkylating AgentReaction TypeSolventBaseReducing AgentTemperature (°C)Typical Yield (%)
Benzyl bromideDirect AlkylationAcetonitrileK₂CO₃-8085-95
BenzaldehydeReductive AminationMethanolAcetic AcidNaBH₃CNReflux70-85[1][2]
Propargyl bromideDirect AlkylationDMFK₂CO₃-2580-90

Table 2: Summary of N-Arylation Conditions

Arylating AgentCatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
BromobenzenePd₂(dba)₃rac-BINAPNaOtBuToluene10060-75
Phenylboronic acidCu(OAc)₂-PyridineDichloromethane2550-70

Table 3: Summary of N-Acylation Conditions

Acylating AgentSolventBaseTemperature (°C)Typical Yield (%)
Acetyl chlorideDichloromethaneTriethylamine0 to 2590-98
Acetic anhydrideDichloromethanePyridine2590-98

Mandatory Visualization

N_Functionalization_Workflow cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_products Products start This compound alkylation N-Alkylation (Direct or Reductive) start->alkylation Alkyl Halide or Aldehyde/Ketone arylation N-Arylation (Buchwald-Hartwig or Ullmann) start->arylation Aryl Halide or Arylboronic Acid acylation N-Acylation start->acylation Acyl Halide or Anhydride alkyl_product N-Alkyl Derivatives alkylation->alkyl_product aryl_product N-Aryl Derivatives arylation->aryl_product acyl_product N-Acyl Derivatives acylation->acyl_product

Caption: General workflow for the N-functionalization of this compound.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (N-Benzylation)

This protocol is adapted from the reductive amination of a related 2-azabicyclo[3.3.0]octane system.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial acetic acid (2.0 eq)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add benzaldehyde (1.2 eq) and glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the mixture to 0 °C in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-cis-7-azabicyclo[3.3.0]octane.

Reductive_Amination start This compound + Benzaldehyde step1 Iminium Ion Formation (Methanol, Acetic Acid, 1h, RT) start->step1 step2 Reduction (NaBH3CN, 0°C to Reflux, 4h) step1->step2 workup Workup & Purification step2->workup product N-Benzyl-cis-7-azabicyclo[3.3.0]octane workup->product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol is based on a procedure for the N-arylation of a related diazabicyclo[3.3.0]octane.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Argon or Nitrogen source

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (2 mol%), rac-BINAP (4 mol%), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-cis-7-azabicyclo[3.3.0]octane.

Buchwald_Hartwig_Amination reactants This compound + Aryl Bromide reaction Reaction (100°C, 12-24h, Inert Atm.) reactants->reaction catalyst Pd2(dba)3, rac-BINAP NaOtBu, Toluene catalyst->reaction workup Workup & Purification reaction->workup product N-Aryl-cis-7-azabicyclo[3.3.0]octane workup->product N_Acylation start This compound reagent Acetyl Chloride, Et3N DCM, 0°C to RT, 2-4h start->reagent workup Workup & Purification reagent->workup product N-Acetyl-cis-7-azabicyclo[3.3.0]octane workup->product

References

Application Notes: The Utility of cis-7-Azabicyclo[3.3.0]octane as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-7-Azabicyclo[3.3.0]octane, also known by its systematic name (3aR,6aS)-Octahydrocyclopenta[c]pyrrole, is a saturated bicyclic amine with a unique, conformationally constrained structure.[1][2] Its rigid framework makes it an attractive scaffold in medicinal chemistry, where it often serves as a proline mimetic or a building block for creating novel therapeutic agents.[3] The defined stereochemistry and structural rigidity of the cis-fused ring system allow for precise orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. This document outlines its application in the development of various pharmaceutical agents, supported by experimental data and detailed synthetic protocols.

Therapeutic Applications

The azabicyclo[3.3.0]octane core is featured in a range of compounds with diverse biological activities, highlighting its versatility as a pharmaceutical intermediate.

  • Dipeptidyl Peptidase II (DPP II) Inhibitors: The azabicyclo[3.3.0]octane moiety has been successfully incorporated into potent and selective inhibitors of Dipeptidyl Peptidase II (DPP II), a serine protease.[4][5] DPP II is implicated in the survival program of quiescent lymphocytes and neuronal cells, and its inhibition can induce apoptosis in these cells.[4] This makes DPP II a potential target for treating certain leukemias, such as B-cell chronic lymphocytic leukemia (B-CLL).[4] The bicyclic structure serves as a key P1 group in the inhibitor, fitting into the S1 binding site of the enzyme.[4]

  • Nootropic Agents: Derivatives of 1-azabicyclo[3.3.0]octane have been synthesized and evaluated as piracetam-like nootropics, which are agents used to improve cognitive function.[6] These compounds are designed to act as cerebral function activators for treating conditions like senile dementia.[6] The unique skeleton, where the lone pair on the bridgehead nitrogen is syn to the substituent at the 5-position, is believed to interact differently and potentially more specifically with enzymes or receptors compared to other amines.[6]

  • Nebracetam Analogs: In the quest for new treatments for neurodegenerative disorders like Alzheimer's disease, the related 2-azabicyclo[3.3.0]octane system has been used to create conformationally restricted analogs of nebracetam.[7][8][9] The rationale is that reducing the conformational freedom of a drug molecule can enhance its binding to the target receptor, potentially improving efficacy.[8]

  • Natural Product Synthesis: The azabicyclo[3.3.0]octane core is a key structural feature in complex marine alkaloids like the palau'amines.[10] While it was discovered that the natural products contain the trans-fused isomer, the synthesis of both cis and trans isomers is of significant interest to synthetic chemists for accessing these biologically active compounds.[10]

Data Presentation

The following tables summarize key quantitative data from studies utilizing azabicyclo[3.3.0]octane derivatives.

Table 1: Synthesis Yields of Azabicyclo[3.3.0]octane Derivatives

Compound/IntermediateSynthetic StepStarting MaterialYield (%)Reference
5-Nitromethyl-1-azabicyclo[3.3.0]octaneOne-step double cyclization1,7-dichloro-4-heptanone66.5%[6]
N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octaneOverall Synthesis2-carbomethoxycyclopentanone41%[7][9]
γ-lactam intermediate (8)Reductive amination / cyclizationDiester (6)56%[8][9]
Final Product (4)Chemoselective reductionγ-lactam intermediate (8)85%[7][9]

Table 2: Biological Activity of Azabicyclo[3.3.0]octane-Based DPP II Inhibitor (AX8819)

Enzyme TargetIC50 (nM)Selectivity vs. DPP IIReference
DPP II 0.88 - [4]
DPP IV> 100,000> 113,000-fold[4]
DPP 844,000~ 50,000-fold[4]
DPP 9100,000> 113,000-fold[4]
FAP> 100,000> 113,000-fold[4]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 5-Aminomethyl-1-azabicyclo[3.3.0]octane (2) - A Nootropic Intermediate [6]

This protocol describes the synthesis of a key intermediate for piracetam-like nootropics.

  • Step 1: Synthesis of 5-Nitromethyl-1-azabicyclo[3.3.0]octane (1).

    • A solution of 1,7-dichloro-4-heptanone (1 eq) and nitromethane (4 eq) in methanol is prepared.

    • Ammonia (2.6 eq) is introduced into the solution.

    • The reaction mixture is stirred, leading to the formation of compound 1 in 66.5% yield. The proposed mechanism involves a double cyclization followed by nucleophilic attack of the nitromethyl anion.[6]

  • Step 2: Catalytic Hydrogenation to 5-Aminomethyl-1-azabicyclo[3.3.0]octane (2).

    • To a solution of compound 1 (1.00 g, 5.88 mmol) and NaOH (0.235 g, 5.88 mmol) in ethanol (5 ml), add 0.40 g of Raney nickel catalyst.[6]

    • Place the mixture under a hydrogen atmosphere at 20°C for 12 hours.[6]

    • After the reaction is complete, filter the mixture to remove the catalyst.

    • Pour the filtrate into 5.0 ml of 33% HCl-isopropanol solution at a temperature below 20°C.

    • Concentrate the mixture. The resulting HCl salt of compound 2 is recrystallized from an ethanol/isopropanol mixture.

    • To obtain the free base, suspend the salt in ether and introduce excess ammonia gas, followed by stirring for several hours.

Protocol 2: Synthesis of a Potent DPP II Inhibitor (AX8819) [4]

This protocol outlines the final steps for synthesizing a selective azabicyclo[3.3.0]octane-based DPP II inhibitor.

  • Step 1: Peptide Coupling.

    • Combine the starting amine (this compound derivative) with Boc-N-2,4-diaminobutyric acid in DMF.

    • Add DIEA (diisopropylethylamine), HOBt (Hydroxybenzotriazole), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

    • Stir the reaction mixture until completion.

  • Step 2: Boc Deprotection.

    • Dissolve the product from Step 1 in a solution of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1 hour to remove the Boc protecting groups.[4]

    • Isolate the final product, AX8819, after workup and purification.

Protocol 3: Pharmacological Evaluation of Nebracetam Analog (4) [7][9]

This protocol describes the method used to test the effect of a 2-azabicyclo[3.3.0]octane derivative on synaptic transmission.

  • Cell Culture: Prepare cultures of hippocampal neurons. Neurons cultured for 10 to 30 days are used for the study.[7]

  • Electrophysiology: Use the whole-cell patch-clamp technique to record synaptic currents.

  • Isolation of Synaptic Currents:

    • To study excitatory postsynaptic currents (EPSCs), perfuse neurons with picrotoxin (100 mmol/L) to block inhibitory currents.

    • To study inhibitory postsynaptic currents (IPSCs), perfuse neurons with CNQX (10 mmol/L) to block excitatory currents.[7][9]

  • Drug Application: Perfuse the neurons with the test compound 4 (at concentrations of 1 and 10 mmol/L) for 5-10 minutes.[7][9]

  • Data Analysis: Monitor and record any changes in the amplitude or kinetics of the evoked EPSCs and IPSCs to determine the compound's effect on glutamate and GABA release.

Visualizations: Workflows and Pathways

G cluster_synthesis General Synthetic Workflow Start Azabicyclo[3.3.0]octane Core Coupling Coupling Reaction (e.g., Amide formation) Start->Coupling Introduce Pharmacophore Modification Further Functionalization (e.g., Deprotection) Coupling->Modification Modify Protecting Groups Final Final Drug Candidate Modification->Final

Caption: General workflow for incorporating the azabicyclo[3.3.0]octane scaffold.

G cluster_reaction Synthesis of DPP II Inhibitor AX8819 Amine Azabicyclo[3.3.0]octane Amine (3) Reagents1 EDC, HOBt, DIEA, DMF Amine->Reagents1 Acid Boc-N-2,4-diaminobutyric acid Acid->Reagents1 Coupled Boc-Protected Intermediate Reagents1->Coupled Peptide Coupling Reagents2 4M HCl in dioxane Coupled->Reagents2 Boc Deprotection Final AX8819 Reagents2->Final

Caption: Reaction scheme for the synthesis of the DPP II inhibitor AX8819.[4]

G cluster_pathway DPP II Inhibition Pathway in Quiescent Lymphocytes DPPII DPP II (Active) Survival G0 Survival Program DPPII->Survival Promotes Apoptosis Apoptosis DPPII->Apoptosis Prevents Survival->DPPII Maintains Quiescence Inhibitor AX8819 (DPP II Inhibitor) Inhibitor->DPPII Inhibits

Caption: Role of DPP II in cell survival and the effect of its inhibition.[4]

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in Azabicyclo[3.3.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of azabicyclo[3.3.0]octane systems, also known as pyrrolizidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My diastereoselective reductive amination for the synthesis of a 2-azabicyclo[3.3.0]octane derivative is giving a low diastereomeric ratio. How can I improve it?

A1: Low diastereoselectivity in reductive amination for the formation of the azabicyclo[3.3.0]octane core is a common issue. The stereochemical outcome is influenced by several factors, including the choice of reducing agent, solvent, temperature, and the steric bulk of the substituents.

Troubleshooting Guide:

  • Choice of Reducing Agent: The steric bulk of the reducing agent can significantly influence the direction of hydride attack. Less bulky reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) often provide better selectivity than more reactive and less selective reagents like sodium borohydride (NaBH₄).

  • Solvent Effects: The polarity of the solvent can affect the transition state geometry. It is recommended to screen a range of solvents, from polar protic (e.g., methanol, ethanol) to aprotic (e.g., dichloromethane, THF).

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Reactions are often run at 0 °C or even lower temperatures.

  • pH Control: The pH of the reaction mixture can influence the rate of iminium ion formation and reduction. The addition of a mild acid, such as acetic acid, is often necessary to catalyze imine formation, but excess acidity can lead to side reactions.

  • Steric Hindrance: The facial selectivity of the reduction is often dictated by the existing stereocenters on the substrate. The approach of the reducing agent will be favored from the less sterically hindered face of the iminium ion intermediate.

Quantitative Data on Diastereoselective Reductive Amination:

Starting MaterialAmineReducing AgentSolventTemperatureDiastereomeric Ratio (cis:trans or major:minor)Reference
Diester 6BenzylamineNaBH₃CNMethanolReflux4.3:1 (γ-lactam 8:trans-cyclopentanamine 7b)[1]

Experimental Protocol: Diastereoselective Reductive Amination and Cyclization [1]

  • To a solution of diester 6 (1.14 g, 5.0 mmol), benzylamine (0.80 g, 7.5 mmol), and glacial acetic acid (0.45 g, 7.5 mmol) in 100 mL of methanol, add sodium cyanoborohydride (0.41 g, 6.5 mmol).

  • Stir the reaction mixture under reflux for 4 hours.

  • Concentrate the solvent under vacuum.

  • Dissolve the residue in 3 mol L⁻¹ HCl (100 mL) and extract with dichloromethane (3 x 100 mL).

  • The major diastereomer cyclizes in situ to the γ-lactam 8 , which can be purified by silica gel column chromatography.

Q2: I am performing an intramolecular [3+2] cycloaddition of an azomethine ylide to construct the azabicyclo[3.3.0]octane core, but I am observing a mixture of stereoisomers. How can I control the stereoselectivity?

A2: The stereochemical outcome of an intramolecular [3+2] cycloaddition of an azomethine ylide is highly dependent on the geometry of the ylide and the facial selectivity of the cycloaddition. Several factors can be tuned to control the formation of the desired stereoisomer.

Troubleshooting Guide:

  • Method of Ylide Generation: The method used to generate the azomethine ylide can influence its geometry (E/Z configuration). Common methods include the thermal ring-opening of aziridines, the desilylation of α-silylamines, and the decarboxylation of α-amino acids. The choice of method can favor the formation of a specific ylide isomer, which in turn dictates the stereochemistry of the cycloadduct.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the dipolarophile or the employment of a chiral Lewis acid catalyst can effectively control the facial selectivity of the cycloaddition, leading to high enantioselectivity.

  • Transition State Conformation: The cycloaddition proceeds through a highly organized, chair-like or boat-like transition state. The substituents on the tether connecting the dipole and the dipolarophile will adopt positions that minimize steric interactions, thus directing the stereochemical outcome.

  • Solvent and Temperature: While often less impactful than the above factors, screening different solvents and reaction temperatures can sometimes improve diastereoselectivity.

Quantitative Data on Stereoselectivity in Intramolecular [3+2] Cycloadditions:

Azomethine Ylide PrecursorDipolarophileCatalyst/AuxiliaryDiastereoselectivity (d.r.)Enantioselectivity (e.e.)Reference
α-Amino acid (Proline)AlkeneNone (thermal)High (often single diastereomer)Racemic[2]
Chiral AziridineAlkeneNone (thermal)HighHigh (chiral starting material)
Imine + Lewis AcidAlkeneChiral Cu(I)-complexHighUp to 99%[3]

Troubleshooting Workflows

Troubleshooting Poor Diastereoselectivity in Reductive Amination

Caption: Troubleshooting workflow for low diastereoselectivity in reductive amination reactions.

Controlling Stereoselectivity in Intramolecular [3+2] Cycloaddition

Caption: Decision-making flowchart for controlling stereoselectivity in intramolecular [3+2] cycloadditions.

Signaling Pathways and Mechanisms

Proposed Catalytic Cycle for Proline-Catalyzed Asymmetric Aldol Reaction Leading to Azabicyclic Precursors

The proline-catalyzed reaction proceeds through an enamine intermediate. The stereochemistry is controlled by the approach of the electrophile to the less hindered face of the enamine, which is directed by the bulky carboxylic acid group of the proline catalyst.

Proline_Catalysis Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Substrate Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde (Re-face attack) Aldehyde Aldehyde Electrophile Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline Catalyst Regeneration Product Chiral Aldol Product Aldol_Adduct->Product Hydrolysis Hydrolysis

Caption: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

References

Technical Support Center: Synthesis of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-7-Azabicyclo[3.3.0]octane synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reductive amination of cis-bicyclo[3.3.0]octane-3,7-dione.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete imine/enamine formation.2. Inefficient reduction.3. Suboptimal reaction temperature.4. Degradation of starting material or product.1. Optimize pH: Ensure slightly acidic conditions (pH 5-6) to facilitate imine formation. This can be achieved by adding a controlled amount of a weak acid like acetic acid.2. Choice of Reducing Agent: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a one-pot procedure.3. Temperature Control: Maintain the reaction at room temperature or slightly below to prevent side reactions. If the reaction is sluggish, a moderate increase in temperature can be tested, but monitor for byproduct formation.4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of trans Isomer 1. Non-stereoselective reduction.2. Epimerization of the starting material or intermediate.1. Bulky Reducing Agents: Consider using a bulkier reducing agent that may favor approach from the less hindered face of the imine intermediate, thus enhancing cis-selectivity.2. Low Temperature: Running the reaction at lower temperatures can improve stereoselectivity.3. Solvent Effects: The choice of solvent can influence the stereochemical outcome. Experiment with different solvents (e.g., dichloromethane, methanol, THF) to find the optimal one for cis-isomer formation.
Incomplete Reaction 1. Insufficient amount of reducing agent.2. Deactivated catalyst (if applicable).3. Poor quality of reagents.1. Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).2. Reagent Quality: Ensure all reagents, especially the reducing agent and the amine source (e.g., ammonia or an ammonium salt), are of high purity and anhydrous if necessary.3. Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow sufficient time for completion.
Difficult Purification 1. Presence of closely related diastereomers.2. Contamination with unreacted starting materials or reagents.1. Chromatography: Utilize column chromatography with a suitable solvent system to separate the cis and trans isomers. Careful selection of the stationary and mobile phases is crucial.2. Crystallization: Attempt to selectively crystallize the desired cis-isomer from a suitable solvent or solvent mixture.3. Work-up Procedure: A thorough aqueous work-up is necessary to remove any remaining salts and water-soluble impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The reductive amination of cis-bicyclo[3.3.0]octane-3,7-dione is a highly effective method. Using sodium triacetoxyborohydride as the reducing agent in the presence of an ammonia source can lead to high yields of the corresponding diamine, which can then be cyclized to the desired product. A similar reductive amination of cis-bicyclo[3.3.0]octane-3,7-dione has been reported to yield the symmetric diamine product in 96% yield with only slight contamination from minor diastereomers.[1][2]

Q2: How can I improve the stereoselectivity to favor the cis-isomer?

A2: The diastereoselectivity of the reductive amination is a critical factor.[3] To favor the cis-isomer, consider the following:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is known to provide good stereoselectivity in many cases.

  • Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reduction, often leading to a higher ratio of the thermodynamically more stable cis-product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reduction. It is advisable to screen a few aprotic and protic solvents.

Q3: What are the key parameters to control during the reductive amination step?

A3: The key parameters are:

  • pH: Maintain a weakly acidic medium (pH 5-6) to promote the formation of the iminium ion intermediate without significantly hydrolyzing it.

  • Stoichiometry: Use a slight excess of the amine source and the reducing agent.

  • Temperature: Typically, the reaction is carried out at room temperature.

  • Concentration: The concentration of the reactants can affect the reaction rate and selectivity.

Q4: What are the common side products, and how can I minimize their formation?

A4: The most common side product is the trans-isomer of 7-Azabicyclo[3.3.0]octane. Additionally, incomplete reaction can leave unreacted starting dione, and over-reduction or side reactions can lead to other impurities. To minimize these:

  • Follow the recommendations for improving stereoselectivity to reduce the formation of the trans-isomer.

  • Use a selective reducing agent like NaBH(OAc)₃ that does not readily reduce the ketone starting material under the reaction conditions for imine formation.

  • Monitor the reaction closely to ensure it goes to completion without prolonged reaction times that might lead to degradation.

Q5: What is the best method for purifying the final product?

A5: A combination of techniques is often necessary:

  • Aqueous Work-up: First, perform an aqueous work-up to remove inorganic salts and water-soluble components.

  • Column Chromatography: This is the most effective method for separating the cis and trans diastereomers. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from a similar synthesis of a substituted 2-azabicyclo[3.3.0]octane.[3]

Materials:

  • cis-Bicyclo[3.3.0]octane-3,7-dione

  • Ammonium acetate (or another ammonia source)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-bicyclo[3.3.0]octane-3,7-dione (1.0 eq) in anhydrous dichloromethane, add ammonium acetate (2.5 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature under an inert atmosphere for 1-2 hours to facilitate the formation of the enamine/imine intermediates.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (2.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.

Data Presentation

Reaction Parameter Condition Yield (%) Diastereomeric Ratio (cis:trans) Reference
Starting Material cis-bicyclo[3.3.0]octane-3,7-dione--[1][2]
Amine Source Primary or Secondary Amine96 (for diamine)Major: cis[1][2]
Reducing Agent Sodium triacetoxyborohydrideHighGood selectivity for endo-product[1][2]
Starting Material Substituted 2-carbomethoxycyclopentanone derivative56 (for cyclized lactam)4.3:1 (trans:cis of intermediate)[3]
Amine Source Benzylammonium acetate--[3]
Reducing Agent Sodium cyanoborohydride--[3]

Visualizations

Reaction_Pathway start cis-Bicyclo[3.3.0]octane-3,7-dione intermediate Iminium Ion Intermediate start->intermediate + NH₃, H⁺ product This compound intermediate->product + NaBH(OAc)₃ (Reduction) side_product trans-7-Azabicyclo[3.3.0]octane intermediate->side_product + NaBH(OAc)₃ (Reduction) Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity by NMR/LC-MS start->check_purity low_conversion Low Conversion check_purity->low_conversion High Starting Material isomer_issue Incorrect Isomer Ratio check_purity->isomer_issue High trans-Isomer optimize_reductant Optimize Reducing Agent/ Stoichiometry low_conversion->optimize_reductant check_reagents Verify Reagent Quality low_conversion->check_reagents optimize_conditions Adjust Temperature/Solvent for Stereoselectivity isomer_issue->optimize_conditions purification Refine Purification Strategy (Chromatography/Crystallization) optimize_reductant->purification optimize_conditions->purification check_reagents->purification

References

managing side reactions in the synthesis of azabicyclo[3.3.0]octanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azabicyclo[3.3.0]octanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important structural motif.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azabicyclo[3.3.0]octane core?

A1: Several robust methods are employed, each with its own advantages. Key strategies include:

  • Intramolecular Reductive Amination/Cyclization: Forms the bicyclic system by creating a new pyrrolidine ring.

  • Intramolecular Mitsunobu Reaction: Particularly useful for constructing sterically hindered systems, such as the trans-fused isomer, through an SN2 reaction with inversion of configuration.

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition that is effective for the intramolecular formation of 5,5-fused ring systems.

  • Dieckmann Condensation: An intramolecular reaction of diesters to form cyclic β-keto esters, which can be further elaborated.

  • Baeyer-Villiger Oxidation: Used to introduce an oxygen atom into a bicyclic ketone precursor, leading to a lactone that can be converted to the azabicyclo[3.3.0]octane skeleton.

Q2: How can I control the stereochemistry at the ring junction?

A2: Stereocontrol is a critical aspect of azabicyclo[3.3.0]octane synthesis. The choice of reaction is paramount:

  • For a cis-fusion, intramolecular reductive amination and Pauson-Khand reactions often show high stereoselectivity.

  • For the more challenging trans-fusion, the intramolecular Mitsunobu reaction is a proven method, as it proceeds via a stereospecific inversion of configuration.[1]

Q3: I am having trouble purifying my final compound. What are some common impurities?

A3: Purification can be challenging due to byproducts from the reagents used. For example, in a Mitsunobu reaction, triphenylphosphine oxide can be difficult to remove.[2] Using reagents like diphenyl(2-pyridyl)phosphine can facilitate purification, as the resulting phosphine oxide is removable with an aqueous acid wash.[2] Chromatographic purification is often necessary.

Troubleshooting Guides

Intramolecular Reductive Amination/Cyclization for 2-Azabicyclo[3.3.0]octanes

This one-pot reaction sequence is efficient but can lead to the formation of diastereomeric side products.

Problem: Low yield of the desired γ-lactam and formation of a diastereomeric side product.

This issue often arises from a lack of stereocontrol during the reductive amination step, leading to the formation of both cis and trans amino isomers. The desired γ-lactam is typically formed from the trans isomer, while the cis isomer is an undesired byproduct.[3][4]

Troubleshooting Steps:

  • Optimize Reaction Conditions: The diastereoselectivity of the reductive amination can be sensitive to the reducing agent, solvent, and temperature. Sodium cyanoborohydride in methanol is a commonly used system.[3][4]

  • Control Stoichiometry: Ensure precise control over the stoichiometry of the amine, carbonyl compound, and reducing agent.

  • Chromatographic Separation: If the formation of the diastereomer cannot be completely suppressed, careful chromatographic purification is required to isolate the desired product.[3][4]

Quantitative Data Summary:

Desired ProductSide ProductProduct RatioYield (Desired)Yield (Side Product)Reference
γ-Lactam 8 trans-Cyclopentanamine 7b 4.3 : 156%13%[3][4]

Experimental Protocol: Diastereoselective Reductive Amination-Cyclization [3][4]

  • To a solution of diester 6 (5.0 mmol), benzylamine (7.5 mmol), and glacial acetic acid (7.5 mmol) in 100 mL of methanol, add sodium cyanoborohydride (6.5 mmol).

  • Stir the reaction mixture under reflux for 4 hours.

  • Concentrate the solvent under vacuum.

  • Dissolve the residue in 3 mol L-1 HCl (100 mL) and extract with dichloromethane (3 x 100 mL).

  • Perform standard aqueous work-up on the organic layer.

  • Purify the crude product by silica gel flash chromatography to separate the desired γ-lactam 8 from the diastereomeric cyclopentanamine 7b .

Logical Relationship Diagram:

G cluster_0 Reductive Amination Troubleshooting Start Diester + Benzylamine Reaction Reductive Amination (NaBH3CN, MeOH, Reflux) Start->Reaction Mixture Mixture of Diastereomers (cis and trans amino esters) Reaction->Mixture DesiredPath In situ Cyclization (Major Isomer) Mixture->DesiredPath SidePath Uncyclized Minor Isomer Mixture->SidePath Product Desired γ-Lactam DesiredPath->Product SideProduct Diastereomeric Side Product SidePath->SideProduct Purification Chromatographic Separation Product->Purification SideProduct->Purification

Caption: Troubleshooting workflow for diastereomer formation in reductive amination.

Intramolecular Mitsunobu Reaction for trans-Fused Azabicyclo[3.3.0]octanes

This reaction is key for synthesizing the sterically strained trans-fused isomer but can be compromised by a competing cyclization.

Problem: Formation of an aziridine byproduct alongside the desired trans-fused pyrrolidine.

When a substrate contains multiple nucleophilic sites and reactive centers, the Mitsunobu conditions can promote competing intramolecular reactions. In the synthesis of the trans-azabicyclo[3.3.0]octane core, an intramolecular SN2 reaction can occur at a different site, leading to the formation of a strained aziridine ring.[1]

Troubleshooting Steps:

  • Protecting Group Strategy: Selectively protect alternative nucleophilic sites to prevent their participation in the reaction.

  • Optimize Reaction Conditions: The formation of the aziridine byproduct has been noted to require excess reagents and longer reaction times.[1] Use of stoichiometric amounts of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at ambient temperature can favor the formation of the desired pyrrolidine.[1]

  • Choice of Phosphine: To simplify purification from triphenylphosphine oxide, consider using diphenyl(2-pyridyl)phosphine. The resulting phosphine oxide can be removed by an acid wash.[2]

Quantitative Data Summary:

Desired ProductSide ProductProduct RatioYield (Desired)ReagentsReference
trans-Azabicyclooctane 12 Aziridine 14 ~1 : 1 (from diol 13 )74% (from protected alcohol)PPh3, DIAD[1]

Experimental Protocol: Intramolecular Mitsunobu Cyclization [1]

  • To a solution of the amino alcohol precursor (e.g., 11 ) in THF at ambient temperature, add triphenylphosphine.

  • Slowly add diisopropyl azodicarboxylate (DIAD) to the mixture.

  • Stir the reaction at ambient temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the trans-azabicyclooctane 12 .

Signaling Pathway Diagram:

G cluster_1 Mitsunobu Reaction Pathways Substrate Amino Alcohol Precursor Mitsunobu Mitsunobu Conditions (PPh3, DIAD) Substrate->Mitsunobu PathwayA Desired Cyclization (Pyrrolidine formation) Mitsunobu->PathwayA PathwayB Side Reaction (Aziridine formation) Mitsunobu->PathwayB ProductA trans-Azabicyclo[3.3.0]octane PathwayA->ProductA ProductB Aziridine Byproduct PathwayB->ProductB

Caption: Competing reaction pathways in the intramolecular Mitsunobu reaction.

Intramolecular Pauson-Khand Reaction

A powerful method for constructing cyclopentenones fused to the pyrrolidine ring, but side reactions can occur, particularly in the presence of oxygen.

Problem: Formation of a mixture of saturated and unsaturated ketone products.

The standard Pauson-Khand reaction yields an α,β-cyclopentenone. However, under certain conditions, particularly in the presence of air, a reductive process can occur, leading to the corresponding saturated cyclopentanone as a side product.

Troubleshooting Steps:

  • Atmosphere Control: To selectively obtain the unsaturated ketone, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Performing the reaction in the absence of oxygen has been shown to give excellent yields of the saturated azabicyclo[3.3.0]octanones.[5]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Ethereal solvents like DME or THF are commonly used.

  • Promoters/Additives: While classic conditions involve high temperatures, additives like N-oxides (e.g., N-methylmorpholine N-oxide, NMO) can allow the reaction to proceed under milder conditions, which may affect side product formation.

Quantitative Data Summary:

Reaction ConditionMajor ProductMinor Product(s)Yield (Major)Reference
In airMixtureSaturated and Unsaturated KetonesNot specified[5]
Absence of oxygenSaturated Azabicyclo[3.3.0]octanone-Excellent[5]

Experimental Workflow Diagram:

G cluster_2 Pauson-Khand Reaction Workflow Start Enyne Substrate Complexation Co2(CO)8 Complexation Start->Complexation Cyclization Intramolecular Cyclization Complexation->Cyclization ConditionA Inert Atmosphere Cyclization->ConditionA Optimized ConditionB Presence of Air Cyclization->ConditionB Side Reaction ProductA Saturated Ketone ConditionA->ProductA ProductB Mixture of Saturated and Unsaturated Ketones ConditionB->ProductB

Caption: Workflow for managing side products in the Pauson-Khand reaction.

References

Technical Support Center: Purification of Polar Azabicyclo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar azabicyclo compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges encountered with this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: My polar azabicyclo compound streaks badly or remains at the baseline during normal-phase silica gel chromatography. What should I do?

A: This is a common issue due to the basicity and high polarity of the amine in the azabicyclo scaffold, leading to strong interactions with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small percentage of a base like triethylamine (TEA) or ammonium hydroxide into your eluent system. This will neutralize the acidic sites on the silica gel, reducing tailing and improving compound mobility. Start with 0.1-1% TEA in your mobile phase.

    • Increase Solvent Polarity: Use a more polar solvent system. If you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol. For very polar compounds, a gradient of 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[1][2]

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for highly polar compounds.[3]

Q2: My azabicyclo compound is not retaining on a C18 reversed-phase column and elutes in the void volume. How can I improve retention?

A: Poor retention in reversed-phase chromatography is expected for highly polar compounds as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.

  • Troubleshooting Steps:

    • Use a Highly Aqueous Mobile Phase: Increase the water content in your mobile phase. Some modern C18 columns are designed to be "aqueous stable" and can be run in 100% aqueous conditions.

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to increase interaction with polar analytes.

    • Utilize HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds that are not retained in reversed-phase mode.[3][4][5] In HILIC, a high organic mobile phase is used with a polar stationary phase (e.g., silica, diol, or amine-functionalized silica).[3][5]

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable compounds on a reversed-phase column. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Q3: I am observing significant peak tailing for my basic azabicyclo compound in HPLC. What are the likely causes and solutions?

A: Peak tailing for basic compounds in HPLC is often caused by secondary interactions with residual acidic silanol groups on the silica-based stationary phase.[6][7]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Operate the mobile phase at a pH that is at least 2 units away from the pKa of your compound. For a basic azabicyclo compound, using a low pH (e.g., 2.5-4) will protonate the amine and also suppress the ionization of the silanol groups, minimizing unwanted interactions.[7]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. "End-capped" columns have been chemically treated to block many of the remaining silanols, reducing their potential for interaction with basic analytes.[7][8][9]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol sites and improve peak shape.[8]

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polymer-based column or a polar-embedded phase, may be beneficial.

Q4: How can I purify my polar azabicyclo compound without using chromatography?

A: Recrystallization and salt formation are powerful non-chromatographic purification techniques.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for purification. The key is to find a solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For polar azabicyclo compounds, polar solvents like ethanol, methanol, isopropanol, or mixtures with water are often good starting points.[10][11]

  • Salt Formation: Since azabicyclo compounds are basic, they can be converted to their corresponding salts (e.g., hydrochloride, sulfate, tartrate).[12] These salts often have very different solubility profiles than the freebase and may be more crystalline, making them easier to purify by recrystallization.[10] The freebase can then be regenerated by treatment with a base. This technique can also be used to remove non-basic impurities.

Troubleshooting Guides

Guide 1: Normal-Phase Chromatography of Polar Azabicyclo Compounds
Problem Possible Cause(s) Troubleshooting Action(s)
Compound at Baseline/Streaking Strong interaction with acidic silica gel.1. Add 0.1-1% triethylamine or ammonium hydroxide to the eluent. 2. Increase eluent polarity (e.g., switch from EtOAc/Hexane to DCM/MeOH). 3. Use an alternative stationary phase like alumina or a polar-bonded silica (e.g., amine, diol).
Poor Separation of Analytes Inappropriate solvent system.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the compound of interest. 2. Try a different solvent combination with different selectivities (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).
Compound Appears to Decompose Compound is unstable on acidic silica gel.1. Deactivate the silica gel by pre-treating with a base. 2. Switch to a less acidic stationary phase like neutral alumina. 3. Minimize the time the compound is on the column by using a faster flow rate.
Guide 2: Reversed-Phase HPLC of Polar Azabicyclo Compounds
Problem Possible Cause(s) Troubleshooting Action(s)
No Retention (Elutes at Void) Compound is too polar for the stationary phase.1. Use a highly aqueous mobile phase (up to 100% if the column is compatible). 2. Switch to a polar-embedded or polar-endcapped C18 column. 3. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC).
Peak Tailing Secondary interactions with residual silanols.1. Lower the mobile phase pH to 2.5-4.0. 2. Use a high-purity, end-capped column. 3. Increase the buffer concentration in the mobile phase.
Split Peaks Sample solvent is too strong; column overload.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the injection volume or sample concentration.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Azabicyclo Compound

Objective: To purify a highly polar azabicyclo compound that shows poor retention in reversed-phase chromatography.

Methodology:

  • Column Selection: Choose a HILIC column with a polar stationary phase such as bare silica, diol, or an amine-bonded phase.[3][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Column Equilibration: Equilibrate the column with a high percentage of Mobile Phase B (e.g., 95% B) for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.

  • Sample Preparation: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible (i.e., high organic content). Injecting a sample dissolved in a high concentration of water can lead to poor peak shape.[13]

  • Gradient Elution: Start with a high organic content (e.g., 95% B) and gradually increase the aqueous content (e.g., to 50% B) over 15-20 minutes.

  • Detection: Use UV detection or mass spectrometry, as appropriate for your compound.

Protocol 2: Purification via Salt Formation and Recrystallization

Objective: To purify a polar azabicyclo compound by converting it to a salt, recrystallizing the salt, and then regenerating the freebase.

Methodology:

  • Salt Formation:

    • Dissolve the crude polar azabicyclo freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of an acid (e.g., HCl in diethyl ether, or a solution of tartaric acid in ethanol) dropwise with stirring.

    • Continue adding the acid until precipitation of the salt is complete.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold solvent used for the precipitation.

  • Recrystallization of the Salt:

    • Choose a suitable solvent for recrystallization. For polar amine salts, polar solvents like ethanol, methanol, or water/ethanol mixtures are often effective.[10]

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[11]

    • Dry the crystals under vacuum.

  • Regeneration of the Freebase (Optional):

    • Dissolve the purified salt in water.

    • Add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (pH > 10).

    • Extract the freebase into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified freebase.

Visualizations

experimental_workflow cluster_start Start: Crude Polar Azabicyclo Compound cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_chrom_options Chromatography Options cluster_recrys_options Crystallization Options cluster_end End: Purified Compound start Crude Product tlc TLC/HPLC Analysis start->tlc chromatography Chromatography tlc->chromatography Complex Mixture recrystallization Recrystallization/Salt Formation tlc->recrystallization Solid with Few Impurities normal_phase Normal-Phase (Silica/Alumina) chromatography->normal_phase Moderately Polar reversed_phase Reversed-Phase (C18) chromatography->reversed_phase Less Polar hilic HILIC chromatography->hilic Highly Polar direct_recrys Direct Recrystallization recrystallization->direct_recrys Crystalline Freebase salt_formation Salt Formation -> Recrystallization recrystallization->salt_formation Non-crystalline or Impure Freebase end Pure Azabicyclo Compound normal_phase->end reversed_phase->end hilic->end direct_recrys->end salt_formation->end

Caption: Workflow for selecting a purification method for polar azabicyclo compounds.

troubleshooting_workflow node_action node_action node_success node_success start Compound not moving on silica TLC? q1 Added 0.5% TEA or NH4OH? start->q1 a1 Increase eluent polarity (e.g., add MeOH to DCM) q1->a1 No q2 Still at baseline? q1->q2 Yes a1->q2 a2 Consider HILIC or alumina chromatography q2->a2 Yes success Purification Successful q2->success No a2->success

Caption: Troubleshooting logic for normal-phase chromatography of polar azabicyclo compounds.

References

optimization of reaction conditions for cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of cis-7-Azabicyclo[3.3.0]octane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the azabicyclo[3.3.0]octane core?

A1: Common starting materials vary depending on the desired substitution and overall synthetic strategy. Some frequently used precursors include:

  • 1,7-dichloro-4-heptanone for the synthesis of 1-azabicyclo[3.3.0]octane derivatives.[1]

  • TMM-type (trimethylenemethane) all-carbon-1,4-dipole precursors and azadienes for palladium-photoredox domino cycloaddition/transannular cascades.[2]

  • 2-carbamyl cyclopentaneacetic acid amine for the synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride.[3]

  • Methyl 2-oxocyclopentanecarboxylate as a precursor for 2-azabicyclo[3.3.0]octane derivatives.[4][5]

Q2: What are the key reaction types used to construct the this compound ring system?

A2: The construction of this bicyclic system can be achieved through various reaction types, including:

  • Palladium-Photoredox Domino Cycloaddition/Transannular Cascades: A modern approach that allows for the single-step assembly of the azabicyclo[3.3.0]octane system.[2]

  • Double Michael Addition: This strategy can be employed for the synthesis of bicyclo[3.3.1]octane-3-ones, a related bicyclic system.

  • Reductive Amination-Cyclization: A one-pot sequence that can be diastereoselective, leading to the formation of the bicyclic lactam.[4][5]

  • Intramolecular Cyclization: Methods like the Mitsunobu reaction can be used for ring closure to form the bicyclic core, particularly for challenging trans-fused systems.[6]

  • Ring Rearrangement Metathesis: This can be a powerful tool for constructing the core structure from suitable precursors.

Q3: How can I control the stereochemistry to obtain the cis-conformation?

A3: The cis-fused isomer is generally the thermodynamically favored product.[6] Many synthetic routes will yield the cis product by default. For instance, in reductive amination-cyclization sequences, the reaction conditions can be optimized to favor the formation of the cis-gamma-lactam.[4][5] For specific stereochemical outcomes, it is crucial to select a synthetic strategy known to produce the desired isomer and carefully control the reaction conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Suboptimal reaction conditions (temperature, solvent, catalyst, ligand).Refer to the Optimization of Reaction Conditions table below. Systematically vary one parameter at a time (e.g., solvent, temperature, catalyst loading) to identify the optimal conditions for your specific substrate. For palladium-catalyzed reactions, the choice of ligand is critical.[7]
Incomplete reaction.Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider adding fresh catalyst or reagents. Ensure all reagents and solvents are anhydrous, as moisture can quench catalysts and reagents.
Degradation of starting materials or product.Some intermediates or products may be sensitive to temperature, light, or air. Consider running the reaction at a lower temperature, under an inert atmosphere (e.g., Argon or Nitrogen), and protecting it from light.
Formation of Side Products Competing reaction pathways.In palladium-catalyzed reactions, side products from N-arylation or beta-hydride elimination can occur. The choice of ligand and the electronic properties of the aryl halide can influence the product distribution.[7] Adjusting these parameters may favor the desired pathway.
Isomerization.The stereochemistry of the product can be influenced by the reaction conditions. For example, in the synthesis of trans-fused systems, aziridine formation can be a competing intramolecular reaction.[6] Modifying the protecting groups or reaction conditions may suppress this side reaction.
Poor Diastereoselectivity Ineffective stereocontrol in the key bond-forming step.For reactions like reductive amination, the choice of reducing agent and reaction conditions can impact the diastereomeric ratio. Sodium cyanoborohydride is often used in these transformations.[4][5] Consider exploring other reducing agents or additives to enhance stereoselectivity.
Epimerization.Basic or acidic conditions can sometimes lead to epimerization at stereogenic centers. Carefully control the pH of the reaction and work-up procedures.
Reaction Fails to Initiate Inactive catalyst.Ensure the catalyst is fresh and properly handled. For example, Pd2(dba)3·CHCl3 should be purchased from a reliable source and stored under appropriate conditions.[2] In some cases, a pre-catalyst activation step may be necessary.
Purity of starting materials.Impurities in the starting materials can inhibit the reaction. Purify all starting materials before use.

Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the Pd-photoredox domino cycloaddition/transannular cascade for the synthesis of an azabicyclo[3.3.0]octane system.[2]

Entry Catalyst Ligand Photosensitizer Solvent Temperature (°C) Yield (%)
1Pd(OAc)2PPh3Ru(bpy)3(PF6)2Toluene8045
2Pd2(dba)3PPh3Ru(bpy)3(PF6)2Toluene8062
3Pd2(dba)3dppfRu(bpy)3(PF6)2Toluene8075
4Pd2(dba)3XantphosRu(bpy)3(PF6)2Toluene8081
5Pd2(dba)3Xantphosfac-Ir(ppy)3Toluene8085
6Pd2(dba)3Xantphosfac-Ir(ppy)3Dioxane8078
7Pd2(dba)3Xantphosfac-Ir(ppy)3Toluene10092
8Pd2(dba)3Xantphosfac-Ir(ppy)3Toluene6073

Experimental Protocols

Protocol 1: One-Step Synthesis of 5-nitromethyl-1-azabicyclo[3.3.0]octane[1]
  • To a solution of 1,7-dichloro-4-heptanone in methanol, add four equivalents of nitromethane.

  • Add 2.6 equivalents of ammonia to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Make the residue basic with 0.1N NaOH and extract with methylene chloride.

  • Dry the organic extract over sodium sulfate and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the product.

Protocol 2: Reductive Amination-Cyclization for a 2-Azabicyclo[3.3.0]octane Derivative[4][5]
  • To a solution of the keto-diester precursor in methanol, add benzylamine and glacial acetic acid.

  • Add sodium cyanoborohydride to the mixture.

  • Stir the reaction mixture under reflux for 4 hours.

  • Concentrate the solvent under vacuum.

  • Dissolve the residue in 3 mol L-1 HCl and extract with dichloromethane.

  • The major isomer undergoes an in situ cyclization to form the γ-lactam.

  • Purify the resulting γ-lactam by silica-gel column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis start Start reagents Prepare Starting Materials and Reagents start->reagents reaction Set up Reaction (Inert atmosphere, temperature control) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: A generalized workflow for the synthesis of this compound.

reaction_mechanism Proposed Mechanism for Reductive Amination-Cyclization cluster_0 Reductive Amination cluster_1 Intramolecular Cyclization Ketoester Keto-diester Precursor Imine Imine Intermediate Ketoester->Imine + Benzylamine - H2O Amine Cyclopentanamine Intermediate Imine->Amine + NaBH3CN Lactam γ-Lactam Product (cis-Azabicyclo[3.3.0]octane core) Amine->Lactam in situ - EtOH

Caption: A simplified mechanism for the one-pot reductive amination and cyclization.

References

Technical Support Center: Diastereoselective Reductions in Azabicyclo[3.3.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective reductions in the synthesis of azabicyclo[3.3.0]octane systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you may have regarding poor diastereoselectivity, side reactions, and optimization of your reduction protocol.

Frequently Asked Questions (FAQs)

Q1: My diastereoselective reduction of an azabicyclo[3.3.0]octanone precursor is yielding a nearly 1:1 mixture of diastereomers. What is the most likely cause and how can I improve the selectivity?

A1: Low diastereoselectivity is a common issue and often stems from the choice of reducing agent and the steric environment around the carbonyl group. Standard, less sterically demanding reducing agents like sodium borohydride (NaBH₄) may not provide sufficient facial selectivity for the hydride attack on the bicyclic ketone.

To improve selectivity, consider the following:

  • Sterically Hindered Reducing Agents: Employ a bulkier hydride source. L-Selectride® (lithium tri-sec-butylborohydride) is a significantly more sterically demanding reagent and often provides higher diastereoselectivity by favoring hydride delivery from the less hindered face of the ketone.[1][2][3]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired diastereomer.

  • Chelation Control: If your substrate contains a nearby heteroatom (e.g., an oxygen or nitrogen atom on a substituent), chelation-controlled reduction could be a viable strategy. Using a reagent like zinc borohydride or employing additives like cerium(III) chloride (Luche reduction) can promote the formation of a rigid cyclic intermediate, directing the hydride attack from a specific face.

Q2: I am observing the formation of side products, and my overall yield is low. What are some common side reactions and how can I mitigate them?

A2: Side reactions in reductions of N-heterocycles can include over-reduction, cleavage of protecting groups, or reduction of other functional groups. To address this:

  • Chemoselectivity: If your molecule contains other reducible functional groups (e.g., esters, amides), a milder reducing agent might be necessary. Sodium borohydride is generally less reactive towards esters and amides compared to ketones.[4][5] For instance, the chemoselective reduction of an ester group in the presence of a lactam has been successfully achieved using NaBH₄ in isobutanol.[4][5]

  • Protecting Group Stability: Ensure your nitrogen protecting group is stable to the reaction conditions. For example, some protecting groups might be labile to strongly basic or acidic work-up conditions.

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to side product formation.

Q3: How do I choose between sodium borohydride and L-Selectride® for my reduction?

A3: The choice depends on the desired stereochemical outcome and the steric environment of your substrate.

  • Sodium Borohydride (NaBH₄): A milder, less sterically hindered reducing agent. It is often used for general ketone reductions but may offer poor diastereoselectivity in sterically unbiased systems. Its reduced nucleophilicity compared to reagents like LiAlH₄ can sometimes lead to slightly better selectivity.[1]

  • L-Selectride®: A bulky reducing agent that excels in providing high stereoselectivity in the reduction of ketones, particularly cyclic ketones.[2][3] It attacks from the less sterically hindered face, which can be predicted based on the conformation of the bicyclic system. This is often the reagent of choice when NaBH₄ fails to provide adequate selectivity.

Below is a troubleshooting workflow to guide your decision-making process:

Caption: Troubleshooting workflow for low diastereoselectivity.

Data Presentation

The following table summarizes the diastereoselectivity for the reduction of a representative azabicyclo[3.3.0]octane precursor under different conditions. Please note that the exact diastereomeric ratios can be highly substrate-dependent.

EntrySubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (endo:exo)Yield (%)
1N-Benzyl-3-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octaneNaBH₄IsobutanolRefluxNot specified, chemoselective reduction of ester85
2(5S,6RS)-6-Alkyl-5-benzyloxy-6-hydroxy-2-piperidinoneL-Selectride®THF-20 to RT86:14 (syn:anti)93

Note: Data is compiled from different sources with structurally related but not identical substrates. Direct comparison should be made with caution.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction with L-Selectride® [6]

This protocol is a general guideline for the reduction of a ketone in a bicyclic lactam system.

  • Preparation: Dissolve the azabicyclo[3.3.0]octanone substrate (1.0 molar equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried flask under an argon atmosphere.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Reagent Addition: Add a 1.0 M solution of L-Selectride® in THF (1.2 molar equivalents) dropwise to the cooled solution via syringe.

  • Reaction: Stir the reaction mixture at -20 °C to -10 °C for 1 hour.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

L-Selectride_Reduction_Workflow start Start: Substrate in THF cool Cool to -20 °C start->cool add_reagent Add L-Selectride® (1.2 eq) dropwise cool->add_reagent react_cold Stir at -20 to -10 °C for 1h add_reagent->react_cold warm_up Warm to RT and stir overnight react_cold->warm_up quench Quench with sat. aq. NH4Cl warm_up->quench extract Extract with CH2Cl2 quench->extract workup Wash, dry, and concentrate extract->workup purify Purify by column chromatography workup->purify end_node End: Purified Product purify->end_node

Caption: Experimental workflow for L-Selectride® reduction.

Protocol 2: Chemoselective Reduction of an Ester with Sodium Borohydride [4][5]

This protocol describes the selective reduction of an ester group in the presence of a lactam in an azabicyclo[3.3.0]octane system.

  • Preparation: To a solution of the N-benzyl-3-oxo-5-ethoxycarbonyl-2-azabicyclo[3.3.0]octane derivative (1.0 molar equivalent) in isobutanol, add sodium borohydride (NaBH₄) in portions.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • Cooling: Cool the reaction mixture to room temperature.

  • Work-up: Add a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with chloroform.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Scale-Up Synthesis of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of cis-7-Azabicyclo[3.3.0]octane.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound on a larger scale.

Question: My overall yield has significantly decreased upon scaling up the synthesis. What are the potential causes and solutions?

Answer:

Several factors can contribute to a drop in yield during scale-up. Here are some common culprits and troubleshooting steps:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can affect reaction kinetics and promote side reactions.

    • Solution: Ensure efficient stirring and consider using a reactor with a jacket for better temperature control. Monitor the internal reaction temperature closely.

  • Reagent Addition Rate: The rate of reagent addition can be more critical at a larger scale. A rate that is too fast can lead to localized high concentrations, causing side reactions or poor product formation.

    • Solution: Control the addition of key reagents, such as reducing agents, using a syringe pump or a dropping funnel with controlled flow.

  • Incomplete Reactions: A common issue is the incomplete conversion of starting materials or intermediates.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider extending the reaction time or adding a small additional portion of the limiting reagent.

  • Work-up and Extraction Issues: Inefficient extraction of the product from the reaction mixture can lead to significant losses.

    • Solution: The volume and number of extractions may need to be adjusted for larger batches. Ensure adequate mixing during extraction to maximize the transfer of the product into the organic phase. A patent for the purification of a similar compound suggests extracting the alkaline fraction with an organic solvent 3-5 times.[1]

Question: I am observing a significant amount of a byproduct that is difficult to separate from the desired this compound. What could this byproduct be and how can I minimize its formation?

Answer:

Byproduct formation is a common challenge in the synthesis of bicyclic amines. The nature of the byproduct will depend on the specific synthetic route employed.

  • Formation of the trans-Isomer: The cis-fused azabicyclo[3.3.0]octane system is energetically favored over the trans-fused counterpart.[2] However, certain reaction conditions can lead to the formation of the trans-isomer as a byproduct.

    • Minimization Strategy: The choice of reducing agent and reaction conditions is crucial. For the reduction of a precursor like 1,2-cyclopentane dicarboximide, using a reducing system like sodium borohydride/aluminum trichloride has been shown to be effective in producing the desired product.[3]

  • Incomplete Reduction: If the synthesis involves the reduction of a dicarboximide or a lactam, incomplete reduction can lead to hydroxylated or carbonyl-containing intermediates as byproducts.

    • Minimization Strategy: Ensure a sufficient molar excess of the reducing agent is used. A patent for a similar synthesis specifies a molar ratio of N-amino-1,2-cyclopentanedicarboximide to sodium borohydride to aluminum trichloride of 1:1.5–2.2:1.2–1.8.[3] Also, ensure the reaction goes to completion by monitoring its progress.

  • Side Reactions from Starting Materials: The purity of the starting materials is critical. Impurities can lead to a range of side reactions.

    • Minimization Strategy: Use highly pure starting materials. Recrystallize or distill starting materials if necessary.

Question: The purification of this compound by column chromatography is not practical on a large scale. What are some alternative purification methods?

Answer:

For large-scale purification, alternative methods to chromatography are often necessary.

  • Distillation: If the product is a liquid and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.

  • Crystallization of a Salt: A highly effective method for purifying amines is to form a salt, which can then be purified by crystallization. The free base can be regenerated after purification.

    • Protocol: A common salt is the hydrochloride salt. A patented process for a similar compound involves acidifying the organic layer with hydrochloric acid to a pH of 1.5-2, followed by cooling and filtration to obtain the crude solid product.[1] This crude product can then be recrystallized from a suitable solvent system, such as a mixture of an alcohol and an ester.[1] One patent describes recrystallization from methanol at 5°C to obtain high-purity crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: The safety precautions will depend on the specific reagents used. However, some general considerations include:

  • Use of Hydrazine Hydrate: Some synthetic routes may involve hydrazine hydrate, which is a highly toxic substance.[3] Handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Use of Borohydrides: Reducing agents like sodium borohydride can react violently with water and acids, releasing flammable hydrogen gas. Ensure all glassware is dry and reactions are performed under an inert atmosphere.

  • Exothermic Reactions: Reduction reactions are often exothermic. The rate of addition of the reducing agent should be carefully controlled, and an efficient cooling system should be in place to manage the reaction temperature.

Q2: What is a common starting material for the synthesis of this compound, and what are the initial steps?

A2: A common approach starts from 1,2-cyclopentane dicarboximide. A patented process describes the initial steps as follows:

  • Heating and dehydrating 2-carbamyl cyclopentanecarboxylic acid amine in the presence of an acid catalyst to form 1,2-cyclopentane dicarboximide.

  • The cyclized imide is then subjected to further reactions, such as reduction, to form the azabicyclo[3.3.0]octane core.[3]

Q3: Are there any specific analytical techniques recommended for monitoring the reaction and assessing the purity of the final product?

A3: Yes, several analytical techniques are crucial:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are useful for tracking the disappearance of starting materials and the appearance of the product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final product. A patent reports achieving a purity of over 99% as determined by HPLC.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to assess purity.

Quantitative Data Summary

ParameterLaboratory ScaleScale-UpReference
Yield Not explicitly stated, but often higher in initial studies.79.8% - 81.3% (for a similar N-amino derivative)[3]
Purity Typically >95% after chromatography.>99% after recrystallization (for a similar N-amino derivative)[3]
Key Reagent Molar Ratios (Example) N/AImide : NaBH₄ : AlCl₃ = 1 : 1.5-2.2 : 1.2-1.8[3]

Experimental Protocols

Protocol 1: Reduction of 1,2-Cyclopentane Dicarboximide Derivative

This protocol is adapted from a patented procedure for the synthesis of N-amino-3-azabicyclo[3.3.0]octane hydrochloride.[3]

  • Reaction Setup: In a suitable reactor, add 154.17 kg of N-amino-1,2-cyclopentane dicarboximide and 1200 kg of tetrahydrofuran.

  • Preheating: Preheat the mixture to 45°C with stirring.

  • Addition of Aluminum Trichloride: Add 213.34 kg of aluminum trichloride.

  • Addition of Sodium Borohydride: After stirring for 20 minutes, add 68.1 kg of sodium borohydride.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Extract three times with toluene.

    • Combine the toluene extracts and add hydrochloric acid to adjust the pH to 3.

  • Isolation and Purification:

    • Remove toluene and water by distillation under reduced pressure.

    • Add methanol to the residue and recrystallize at 5°C.

    • Filter the crystals to obtain the final product.

Visualizations

Scale_Up_Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Actions Start Scale-Up Synthesis Initiated LowYield Low Yield Observed Start->LowYield Check Yield Byproduct Byproduct Formation Start->Byproduct Analyze Purity PurificationIssue Purification Difficulty Start->PurificationIssue Assess Purification Success Successful Scale-Up LowYield->Success Implement Solutions HeatTransfer Optimize Heat Transfer LowYield->HeatTransfer ReagentAddition Control Reagent Addition Rate LowYield->ReagentAddition ReactionMonitoring Monitor Reaction Completion LowYield->ReactionMonitoring Workup Optimize Work-up & Extraction LowYield->Workup Byproduct->Success Implement Solutions MinimizeTrans Adjust Conditions to Minimize trans-Isomer Byproduct->MinimizeTrans CompleteReduction Ensure Complete Reduction Byproduct->CompleteReduction PurifyStart Use High Purity Starting Materials Byproduct->PurifyStart PurificationIssue->Success Implement Solutions Distillation Consider Distillation PurificationIssue->Distillation SaltCrystallization Utilize Salt Crystallization PurificationIssue->SaltCrystallization

Caption: Troubleshooting workflow for scale-up synthesis issues.

Purification_Workflow CrudeProduct Crude Product in Organic Solvent Acidify Acidify with HCl to pH 1.5-2 CrudeProduct->Acidify FilterCrude Cool and Filter Crude HCl Salt Acidify->FilterCrude Recrystallize Recrystallize from Alcohol/Ester Mixture FilterCrude->Recrystallize PureProduct Pure this compound HCl Recrystallize->PureProduct

Caption: Large-scale purification via salt crystallization.

References

Technical Support Center: 7-Azabicyclo[3.3.0]octane Isomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the trans isomer from cis-7-Azabicyclo[3.3.0]octane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis and trans isomers of 7-Azabicyclo[3.3.0]octane derivatives?

A1: The primary methods for separating diastereomeric isomers like the cis and trans forms of substituted 7-Azabicyclo[3.3.0]octane are column chromatography and fractional crystallization.[1][2][3] Silica gel flash chromatography is frequently employed for separating related azabicyclo[3.3.0]octane derivatives.[1][2] For specific isomers, diastereomeric salt formation with a chiral acid followed by crystallization can be an effective method to isolate the desired stereoisomer.

Q2: Why is the cis isomer often the major product in synthetic routes leading to 7-Azabicyclo[3.3.0]octane?

A2: The cis-fused bicyclo[3.3.0]octane system is generally more stable and energetically favored over the trans-fused counterpart.[4] This thermodynamic preference often leads to the cis isomer being the major product in many synthetic procedures.[4]

Q3: Can I use distillation to separate the cis and trans isomers?

A3: Separation by fractional distillation is often very difficult for cis and trans isomers due to their very close boiling points.[5] More effective methods like chromatography or crystallization are typically recommended.

Troubleshooting Guide

Issue 1: Poor separation of cis and trans isomers using silica gel column chromatography.

  • Question: I am seeing overlapping spots on my TLC plate and co-elution from my column. How can I improve the separation?

  • Answer:

    • Optimize the Solvent System: The polarity of the eluent is critical. A less polar solvent system will generally increase the retention time of both isomers on silica gel and may enhance separation. Experiment with different solvent mixtures. For example, if you are using a hexane/ethyl acetate mixture, try decreasing the proportion of the more polar ethyl acetate.

    • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina.

    • Derivative Formation: In some cases, derivatizing the amine functionality of the azabicyclo[3.3.0]octane can alter the polarity and steric properties of the isomers, potentially leading to better separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable chiral or achiral column can provide high-purity isomers.

Issue 2: Low yield of the desired cis isomer after purification.

  • Question: After chromatography, the yield of my pure cis isomer is very low. What could be the cause?

  • Answer:

    • Product Adsorption on Silica Gel: Amines can sometimes irreversibly adsorb to the acidic silica gel, leading to low recovery. To mitigate this, you can "deactivate" the silica gel by adding a small amount of a tertiary amine, like triethylamine (e.g., 0.1-1%), to your eluent.

    • Isomer Ratio in the Crude Mixture: Ensure that the starting crude mixture has a favorable isomeric ratio. If the synthesis produces a high percentage of the undesired trans isomer, the final yield of the cis isomer will inherently be low. It may be necessary to optimize the synthetic reaction conditions to favor the formation of the cis isomer.

    • Improper Fraction Collection: Collect smaller fractions during chromatography and analyze them carefully by TLC to avoid mixing fractions containing the pure desired isomer with those that are mixed.

Issue 3: Difficulty in inducing crystallization of the desired isomer.

  • Question: I am trying to use fractional crystallization to separate the isomers, but I cannot get the desired isomer to crystallize. What can I do?

  • Answer:

    • Solvent Selection: The choice of solvent is crucial for successful crystallization. A good solvent will dissolve the compound when hot but have low solubility when cold. Screen a variety of solvents with different polarities.

    • Seeding: If you have a small amount of the pure cis isomer, you can use it as a seed crystal to induce crystallization in a supersaturated solution.

    • Diastereomeric Salt Formation: Convert the mixture of isomers into diastereomeric salts by reacting them with an optically pure acid (e.g., mandelic acid or tartaric acid). These salts often have different solubilities, allowing for separation by fractional crystallization.[6] The desired isomer can then be recovered by treating the isolated salt with a base.

Data Presentation

ParameterMethodDetailsPurity/YieldReference
Separation Method Silica Gel Flash ChromatographyEluent: 50% Ethyl Acetate / HexanePure isomers isolated[1]
Separation Method Silica Gel Flash ChromatographyEluent: 5% Methanol / DichloromethanePure product obtained[2]
Purification Method RecrystallizationSolvent: Methanol99.3% Purity, 79.8% Yield[7]
Purification Method RecrystallizationSolvent: Methanol99.1% Purity, 81.3% Yield[7]

Experimental Protocols

Protocol 1: Separation of cis and trans Isomers by Silica Gel Flash Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Equilibrate the column by running the initial eluent through it for at least two column volumes.

  • Sample Loading:

    • Dissolve the crude mixture of cis and trans-7-Azabicyclo[3.3.0]octane in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

    • Collect small fractions and monitor the elution of the isomers by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure desired isomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_mixture Crude Mixture (cis/trans isomers) dissolve Dissolve in Minimal Solvent crude_mixture->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_cis Pure cis-Isomer evaporate->pure_cis

Caption: Workflow for Chromatographic Separation of Isomers.

troubleshooting_flowchart start Poor Isomer Separation optimize_solvent Optimize Solvent System (e.g., decrease polarity) start->optimize_solvent check_separation Separation Improved? optimize_solvent->check_separation change_stationary_phase Change Stationary Phase (e.g., Alumina) derivatize Derivatize Amine change_stationary_phase->derivatize preparative_hplc Use Preparative HPLC derivatize->preparative_hplc check_separation->change_stationary_phase No end_success Successful Separation check_separation->end_success Yes

Caption: Troubleshooting Logic for Poor Isomer Separation.

References

stability issues of cis-7-Azabicyclo[3.3.0]octane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues encountered during the storage and handling of cis-7-Azabicyclo[3.3.0]octane. For researchers, scientists, and drug development professionals, ensuring the purity and stability of this reagent is critical for experimental success.

Troubleshooting Guide

This guide addresses specific issues you might encounter, providing potential causes and actionable solutions.

Issue 1: Decreased Purity or Presence of Unknown Peaks in Analysis (GC/LC-MS)

  • Question: I have been storing this compound for several months, and recent analysis shows a decrease in purity and the appearance of new, unknown peaks. What could be the cause and how can I resolve this?

  • Answer: This issue commonly arises from gradual degradation of the compound. The primary causes are exposure to atmospheric oxygen, moisture, and elevated temperatures. Secondary amines like this compound can be susceptible to oxidation and are often hygroscopic.

    Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions: 2-8°C, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1]

    • Inert Gas Blanket: If not already practiced, implement the use of an inert gas blanket each time the container is opened and before resealing.

    • Use a Desiccator: Store the container within a desiccator to minimize exposure to ambient moisture, especially if the compound is handled frequently.

    • Aliquot the Sample: For long-term storage, it is advisable to aliquot the bulk sample into smaller, single-use vials. This minimizes the exposure of the entire batch to the atmosphere with each use.

    • Re-purification: If the purity has significantly dropped, re-purification by distillation or column chromatography may be necessary. However, preventing degradation is a more effective strategy.

Issue 2: Inconsistent Experimental Results

  • Question: My experiments using this compound have been yielding inconsistent results recently, even with the same protocol. Could this be related to the stability of the starting material?

  • Answer: Yes, inconsistent experimental outcomes are a common consequence of using a starting material of variable purity. Degradation products can act as inhibitors or catalysts in your reaction, or they may compete in the reaction, leading to a different product profile or lower yields.

    Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Analyze Purity of this compound (e.g., GC-MS, qNMR) A->B C Purity within Specification? B->C D Yes C->D E No C->E F Review Other Experimental Parameters (Solvents, Reagents, Conditions) D->F G Procure a New Batch of Reagent or Re-purify Existing Stock E->G I Re-run Experiment with Verified Reagent F->I H Implement Strict Storage and Handling Protocols G->H H->I

    Caption: Troubleshooting inconsistent results.

Issue 3: Physical Change in the Material

  • Question: The this compound, which was a clear liquid, has developed a yellow tint and seems more viscous. What does this indicate?

  • Answer: A change in color and viscosity is a strong indicator of chemical degradation. Oxidation of amines can often lead to the formation of colored impurities. Increased viscosity may suggest polymerization or the absorption of a significant amount of water from the atmosphere. The material should not be used in this state without purification and re-analysis.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for this compound?

    • A1: For long-term stability, store at 2-8°C under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container.[1] Storing in a desiccator is also recommended.

  • Q2: Is this compound sensitive to air and moisture?

    • A2: Yes. As a secondary amine, it is susceptible to oxidation by atmospheric oxygen and is likely hygroscopic, meaning it will absorb moisture from the air. This can lead to degradation and a decrease in purity.

  • Q3: What are the likely degradation pathways?

    • A3: While specific studies on this molecule are limited, analogous bicyclic amines can undergo oxidation at the nitrogen atom to form N-oxides or other oxidized species. In the presence of certain catalysts or impurities, ring-opening or polymerization could also occur. For derivatives of the closely related 2-aza-bicyclo[3.3.0]-octane structure, degradation to diketopiperazines has been observed, suggesting that complex reactions can occur, especially with derivatized forms.

    G cluster_0 Degradation Stressors cluster_1 Potential Degradation Pathways A Oxygen (Air) E Oxidation (N-Oxides, etc.) A->E B Water (Moisture) F Hydrolysis / Hydration B->F C Heat / Light G Polymerization / Other C->G H Degradation Products (Reduced Purity) E->H F->H G->H D This compound (Stable) D->A D->B D->C

    Caption: Potential degradation pathways.

  • Q4: How can I check the purity of my stored this compound?

    • A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile amines and identifying potential impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used for an accurate purity assessment against a certified standard.

Quantitative Data Summary

Storage ConditionTemperatureAtmosphereExpected Purity Drop (per year)
Recommended 2-8°CInert (Argon/Nitrogen)< 1%
Sub-optimal Room TemperatureInert (Argon/Nitrogen)1-3%
Poor 2-8°CAir2-5%
Very Poor Room TemperatureAir> 5%

Note: These are estimates. Actual stability will depend on the initial purity, frequency of container opening, and specific contaminants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand potential degradation products and pathways.

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Methanol (HPLC or GC grade)

  • GC-MS or LC-MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to the original concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with methanol.

  • Oxidation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with methanol.

  • Thermal Degradation:

    • Transfer 1 mg of solid/liquid this compound to a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in 1 mL of methanol.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a period compliant with ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis:

    • Analyze all samples (including an untreated control) by a suitable, validated analytical method (e.g., GC-MS) to determine the percentage of degradation and to identify major degradation products.

    G A Prepare 1 mg/mL Stock Solution B Acid Stress (1M HCl, 60°C) A->B C Base Stress (1M NaOH, 60°C) A->C D Oxidative Stress (30% H₂O₂, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze All Samples by GC-MS / LC-MS G->H I Compare to Control & Identify Degradants H->I

    Caption: Forced degradation study workflow.

Protocol 2: Routine Purity Check by Gas Chromatography (GC)

Objective: To quantify the purity of this compound.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A specialized column for volatile amines is recommended to prevent peak tailing, such as an Agilent J&W Select CP-Volamine or Restek Rtx-Volatile Amine column.[1][2][3]

GC Conditions (Example):

  • Column: Rtx-Volatile Amine, 30 m x 0.32 mm ID, 1.8 µm df

  • Oven Program: 60°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min.

  • Injector: Split/splitless, 250°C, Split ratio 50:1.

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Detector: FID, 260°C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a sample solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1000 µg/mL.

  • Vortex to ensure homogeneity.

Analysis:

  • Inject the sample onto the GC system.

  • Integrate the peak areas of all components.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

This technical support guide is intended to provide general advice. Specific experimental conditions may require optimization. Always handle chemical reagents in accordance with the provided Safety Data Sheet (SDS) and good laboratory practices.

References

Technical Support Center: Intramolecular Cyclization for Azabicyclooctane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azabicyclooctane derivatives via intramolecular cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the intramolecular cyclization to form azabicyclooctanes?

A1: Byproduct formation is highly dependent on the chosen synthetic route. However, some common side products across different methods include:

  • Isomers: Olefin isomerization of the exocyclic double bond to a more thermodynamically stable endocyclic position is a common issue, particularly in Heck cyclizations.[1]

  • Reduction Products: In radical cyclizations, the intermediate radical may be prematurely quenched by a hydrogen donor before cyclization, leading to a reduced, acyclic product.

  • Over-reduction: In methods involving reductive steps, other functional groups in the molecule may be unintentionally reduced.

  • Elimination Products: Under basic or heated conditions, elimination reactions can compete with the desired cyclization, leading to unsaturated acyclic byproducts.

  • Diastereomers: The formation of undesired diastereomers is a common challenge, and the ratio is often influenced by reaction conditions and the steric environment of the substrate.

Q2: How can I control the regioselectivity of the cyclization to favor the desired azabicyclooctane ring system?

A2: Controlling regioselectivity is crucial for a successful synthesis. Key strategies include:

  • Ligand Selection (for metal-catalyzed reactions): In palladium-catalyzed reactions like the Heck cyclization, the choice of ligand can significantly influence the regioselectivity. Bulky ligands can sterically hinder certain reaction pathways, favoring the desired product.[2][3]

  • Directing Groups: The use of a directing group on the substrate can pre-organize the molecule in a conformation that favors the desired cyclization pathway.

  • Substrate Design: The length and flexibility of the tether connecting the reacting moieties play a critical role. A well-designed substrate can minimize the likelihood of undesired ring closures.

Q3: What is the role of the nitrogen protecting group in preventing byproduct formation?

A3: The nitrogen protecting group is not just a passive participant; it can significantly influence the outcome of the cyclization.

  • Steric Hindrance: A bulky protecting group can influence the stereochemical course of the reaction by blocking certain faces of the molecule, thereby enhancing diastereoselectivity.

  • Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can affect the nucleophilicity of the nitrogen and the overall reactivity of the substrate.

  • Chelation: Some protecting groups can chelate to a metal catalyst, holding the substrate in a specific conformation that favors the desired cyclization.

  • Preventing Side Reactions: A key function is to prevent the nitrogen from participating in undesired side reactions, such as acting as a nucleophile in unintended pathways. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Q4: My intramolecular cyclization is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A4: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Substrate Decomposition: The starting material or product may be unstable under the reaction conditions. Consider lowering the reaction temperature or using milder reagents.

  • Catalyst Deactivation (for metal-catalyzed reactions): The catalyst may be deactivating over time. Ensure anhydrous and oxygen-free conditions if the catalyst is sensitive to air or moisture. The use of supported metal catalysts can sometimes improve stability and recyclability, though deactivation can still occur.[1]

  • Competing Side Reactions: As discussed in Q1, various byproducts can form, lowering the yield of the desired product. Analyze the crude reaction mixture to identify the major byproducts and then tailor the reaction conditions to minimize their formation.

Troubleshooting Guides

Problem 1: Formation of Olefin Isomers in Intramolecular Heck Cyclization
Symptom Possible Cause Suggested Solution
A mixture of exocyclic and endocyclic double bond isomers is observed in the product.The intermediate palladium-hydride species formed after cyclization can re-add to the double bond, leading to isomerization to the more thermodynamically stable endocyclic isomer.[1]Modify Reaction Conditions: The addition of silver salts can often suppress this isomerization by promoting reductive elimination of the Pd-H species.[1] Ligand Choice: Employing bulky phosphine ligands can sometimes disfavor the re-addition step. Base Selection: The choice of base can influence the rate of reductive elimination versus isomerization. Experiment with different organic or inorganic bases.
Problem 2: Low Diastereoselectivity in Radical Cyclization
Symptom Possible Cause Suggested Solution
A mixture of diastereomers of the azabicyclooctane product is obtained.The transition state of the cyclization is not sufficiently differentiated energetically to favor one diastereomer over the other.Substrate Control: Introduce bulky substituents on the substrate to create a stronger steric bias in the transition state. Temperature: Lowering the reaction temperature can sometimes enhance selectivity by amplifying small energy differences between diastereomeric transition states. Chiral Auxiliaries/Catalysts: Employ a chiral auxiliary on the substrate or a chiral catalyst to induce facial selectivity in the cyclization.
Problem 3: Competing Reduction of the Precursor in Radical Cyclization
Symptom Possible Cause Suggested Solution
A significant amount of the acyclic, reduced starting material is isolated.The rate of quenching of the initial radical by a hydrogen donor (e.g., from the solvent or a reagent like Bu3SnH) is competitive with the rate of intramolecular cyclization.Concentration: Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular quenching. Choice of Radical Initiator/Mediator: Use a radical initiator that generates the radical cleanly and a mediator that is a less efficient hydrogen donor. Substrate Modification: Modify the substrate to increase the rate of cyclization, for example, by introducing activating groups on the radical acceptor.

Data Summary

The following table summarizes representative quantitative data on the influence of reaction conditions on product distribution in the synthesis of azabicyclooctane derivatives.

Reaction Type Substrate Catalyst/Reagent Solvent Temperature (°C) Desired Product Yield (%) Byproduct(s) & Yield (%) Reference
Intramolecular HeckN-Boc-4-iodo-N-allylcyclohept-4-en-1-aminePd(PPh3)4, K3PO4, PhOH, Et3NToluene11075Isomeric enecarbamate (variable)[4]
Intramolecular HeckN-Boc-4-iodo-N-cinnamylcyclohept-4-en-1-aminePd(PPh3)4, K3PO4, PhOH, Et3NToluene11050Not specified[4]
Aminopalladation/Heck2-(but-3-en-1-yl)-1H-indolePd(OAc)2, (R)-Binap, K3PO4DCE5046Protonolysis product (5a)[5]

Experimental Protocols

General Protocol for Intramolecular Heck Cyclization of an N-Allyl-N-cycloalkenyl Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture:

    • To an oven-dried flask, add the N-allyl-N-cycloalkenyl amine substrate (1.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%).

    • Add the base (e.g., K3PO4, 2.0-3.0 equiv).

    • Add any additives (e.g., PhOH, 1.0-2.0 equiv).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., toluene or DMF) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired azabicyclooctane.

Visualizations

reaction_pathway cluster_start Starting Material cluster_cyclization Intramolecular Cyclization cluster_product Desired Product cluster_byproducts Potential Byproducts A Acyclic Precursor (e.g., Aminoalkene) B Cyclization Event (e.g., Heck, Radical, Mannich) A->B Reaction Conditions C Azabicyclooctane B->C Desired Pathway D Isomerized Product B->D Side Reaction E Reduced Acyclic Product B->E Side Reaction F Elimination Product B->F Side Reaction

Caption: General reaction pathway for azabicyclooctane synthesis.

troubleshooting_workflow start Low Yield or Mixture of Products analyze Analyze Crude Reaction (TLC, LC-MS, NMR) start->analyze identify Identify Byproducts analyze->identify isomer Isomerization identify->isomer Isomer Present reduction Reduction identify->reduction Reduced Product elimination Elimination identify->elimination Elimination Product optimize Optimize Reaction Conditions isomer->optimize reduction->optimize elimination->optimize ligand Change Ligand/ Catalyst optimize->ligand temp Adjust Temperature optimize->temp reagents Modify Reagents/ Additives optimize->reagents re_evaluate Re-evaluate and Iterate ligand->re_evaluate temp->re_evaluate reagents->re_evaluate

References

Validation & Comparative

Validating the cis-7-Azabicyclo[3.3.0]octane Core: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The cis-7-Azabicyclo[3.3.0]octane, also known as cis-octahydrocyclopenta[c]pyrrole, is a saturated bicyclic heterocyclic scaffold pertinent to medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive building block. Unambiguous confirmation of its structure, particularly the cis-fusion of the two five-membered rings, is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive suite of tools for complete structural and stereochemical elucidation.

This guide compares the roles of various 1D and 2D NMR experiments in the structural validation of the this compound framework. The presented spectral data is representative for this class of compound and serves to illustrate the validation workflow.

Data Presentation: Representative NMR Data

Disclaimer: The following quantitative data is a representative compilation based on spectral data from closely related bicyclic amines and established NMR principles. It is intended for illustrative purposes to demonstrate the validation process for the unsubstituted this compound structure.

For clarity, the following numbering scheme is used:

Note: IUPAC numbering would be different, but this scheme is used for simplifying the discussion of NMR correlations. For the purpose of this guide, the nitrogen is at position 7, connecting carbons 1 and 6. The bridgehead atoms are 3a and 6a.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-6 (endo)3.10dddJ ≈ 11.5, 8.0, 4.02H
H-1, H-6 (exo)2.85dddJ ≈ 11.5, 7.5, 2.52H
H-3a, H-6a2.75m-2H
H-2, H-5 (endo)1.85m-2H
H-2, H-5 (exo)1.65m-2H
H-3, H-41.50m-4H
N-H1.95br s-1H

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1, C-655.0
C-3a, C-6a42.0
C-2, C-533.0
C-3, C-426.0

Table 3: Key 2D NMR Correlations for Structure Validation

ExperimentKey Correlations (Proton-Proton or Proton-Carbon)Purpose
COSY H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-3a; H-6 ↔ H-5; H-5 ↔ H-4; H-4 ↔ H-6aEstablishes proton-proton adjacencies, confirming the connectivity within each five-membered ring.
HSQC H-1/C-1; H-2/C-2; H-3/C-3; H-3a/C-3a; etc.Maps each proton to its directly attached carbon atom, assigning the carbon skeleton based on proton assignments.
HMBC H-1 → C-2, C-6a; H-3a → C-2, C-3, C-4, C-6a, C-1Confirms the bicyclic ring structure through 2- and 3-bond correlations, crucially linking the two rings via the bridgehead positions.
NOESY H-3a ↔ H-6a Confirms cis-stereochemistry . A strong cross-peak between the two bridgehead protons indicates they are on the same face of the ring system, which is definitive proof of the cis-fusion.

Experimental Protocols

1. Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. 1D NMR Spectroscopy (¹H and ¹³C): Spectra were acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR: A spectral width of 12 ppm was used with an acquisition time of 2.7 seconds and a relaxation delay of 2.0 seconds. 16 scans were accumulated and Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR: A spectral width of 240 ppm was used with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. 1024 scans were accumulated with proton decoupling and Fourier transformed with a line broadening of 1.0 Hz.

3. 2D NMR Spectroscopy: All 2D experiments were performed using standard pulse programs provided by the spectrometer manufacturer.

  • COSY (Correlation Spectroscopy): Data were collected over 256 increments in the F1 dimension, with 8 scans per increment. The spectral width was 10 ppm in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence): The experiment was optimized for a one-bond ¹J(C,H) coupling of 145 Hz. Data were collected over 256 increments in F1, with 16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for long-range couplings of 8 Hz. Data were collected over 256 increments in F1, with 32 scans per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500 ms was used. Data were collected over 256 increments in F1, with 16 scans per increment.

Visualization of the Validation Workflow

The logical process for validating the structure using the described NMR techniques can be visualized as a sequential workflow. Each step provides a new layer of information that builds upon the last, leading to the final, unambiguous structural assignment.

G nmr_1d 1D NMR Acquisition (¹H & ¹³C) proton_nmr ¹H NMR Analysis: - Integration (Proton Count) - Multiplicity (Neighboring H's) nmr_1d->proton_nmr carbon_nmr ¹³C NMR Analysis: - Number of Signals (Symmetry) nmr_1d->carbon_nmr cosy COSY Analysis: - H-H Connectivity - Map out spin systems proton_nmr->cosy Provides H assignments hsqc HSQC Analysis: - Correlate ¹H and ¹³C signals - Assign Carbon Skeleton carbon_nmr->hsqc Provides C shifts cosy->hsqc Defines proton networks hmbc HMBC Analysis: - 2-3 Bond H-C Correlations - Confirm Bicyclic Core hsqc->hmbc Confirms direct bonds noesy NOESY Analysis: - Through-space H-H correlations - Bridgehead Protons (H-3a ↔ H-6a) hmbc->noesy Confirms connectivity structure Validated Structure: This compound noesy->structure Confirms Stereochemistry

A Comparative Analysis of Cis- and Trans-7-Azabicyclo[3.3.0]octane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azabicyclo[3.3.0]octane scaffold, a bicyclic heterocyclic amine, exists as two distinct stereoisomers: cis-7-Azabicyclo[3.3.0]octane and trans-7-Azabicyclo[3.3.0]octane. This guide provides a comparative analysis of these two isomers, focusing on their synthesis, physicochemical properties, and biological significance to aid researchers, scientists, and drug development professionals in their work with these compounds.

Physicochemical Properties

The cis-isomer of 7-Azabicyclo[3.3.0]octane is the more stable and well-characterized of the two. In contrast, the trans-isomer is significantly less stable due to ring strain, a factor that makes its synthesis challenging and limits its commercial availability.[1] Computational studies have suggested that the cis-fused system is energetically favored by approximately 27 kJ/mol over its trans-counterpart.

A summary of the available quantitative data for the two isomers is presented below.

PropertyThis compoundtrans-7-Azabicyclo[3.3.0]octane
Molecular Formula C₇H₁₃NC₇H₁₃N
Molecular Weight 111.19 g/mol [2]111.19 g/mol
CAS Number 1468-87-7[3]Not readily available
Melting Point -81 °C[4]Data not available
Boiling Point 165 °C[2][5]Data not available
Density 0.934 g/cm³[5]Data not available
Flash Point 45 °C[2][5]Data not available
pKa (Predicted) 11.53 ± 0.20[3]Data not available
Solubility Soluble in most organic solvents (e.g., ethanol, chloroform, dichloromethane).[4]Data not available

Structural and Spectroscopic Characterization

The stereochemistry of both cis- and trans-7-azabicyclo[3.3.0]octane derivatives has been unequivocally confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

For the trans-isomer, which is a core structural motif in several marine alkaloids like palau'amine, NMR studies, including Nuclear Overhauser Effect (nOe) experiments, have been crucial in establishing the relative stereochemistry of the bicyclic core in these complex natural products.[6] X-ray crystallographic analysis of synthetic intermediates containing the trans-fused azabicyclo[3.3.0]octane system has further solidified these structural assignments.[6]

Synthesis of Cis- and Trans-7-Azabicyclo[3.3.0]octane

The synthetic routes to the cis and trans isomers differ significantly, reflecting the thermodynamic stability of the cis isomer and the inherent strain of the trans configuration.

Experimental Protocol: Synthesis of a cis-2-Azabicyclo[3.3.0]octane Derivative

While a specific protocol for the parent this compound is not detailed in the search results, a general approach can be adapted from the synthesis of its derivatives. A common strategy involves a diastereoselective reductive amination and subsequent cyclization.

Example Synthesis of an N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octane: [7]

  • C-Alkylation: 2-carbomethoxycyclopentanone is reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone to yield the corresponding diester.

  • Reductive Amination and Cyclization: The resulting diester undergoes reductive amination with benzylammonium acetate and sodium cyanoborohydride in methanol under reflux. This step proceeds diastereoselectively to form the cis-fused γ-lactam.

  • Reduction: The ester group of the γ-lactam is chemoselectively reduced using sodium borohydride in isobutanol under reflux to afford the final hydroxymethyl derivative.

dot

Synthesis_Trans_Isomer cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A Chiral Starting Material B Acyclic Amino Alcohol Precursor A->B Multi-step Synthesis C Protected trans-Azabicyclo- [3.3.0]octane Core B->C Mitsunobu Reaction (PPh₃, DEAD) D trans-Azabicyclo[3.3.0]octane Core C->D Deprotection Biological_Relevance cluster_cis This compound Derivatives cluster_trans trans-7-Azabicyclo[3.3.0]octane Core cis_scaffold cis-Scaffold cis_dpp DPP II Inhibitors cis_scaffold->cis_dpp cis_neuro Neuroactive Agents cis_scaffold->cis_neuro cis_muscarinic Muscarinic Receptor Ligands cis_scaffold->cis_muscarinic trans_scaffold trans-Core trans_natural Marine Alkaloids (e.g., Palau'amine) trans_scaffold->trans_natural

References

Spectroscopic Scrutiny: A Comparative Guide to Azabicyclo[3.3.0]octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comparative spectroscopic analysis of 1-azabicyclo[3.3.0]octane, 2-azabicyclo[3.3.0]octane, and 3-azabicyclo[3.3.0]octane derivatives, offering a baseline for their characterization and differentiation.

The azabicyclo[3.3.0]octane framework, a fused five-membered ring system containing a nitrogen atom, is a significant structural motif in numerous biologically active compounds. The position of the nitrogen atom within this bicyclic system gives rise to three distinct isomers: 1-azabicyclo[3.3.0]octane, 2-azabicyclo[3.3.0]octane, and 3-azabicyclo[3.3.0]octane. While sharing the same molecular formula and mass, their unique atomic arrangements lead to discernible differences in their spectroscopic signatures. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for derivatives of these isomers to aid in their identification and characterization.

Comparative Spectroscopic Data

The following tables present a summary of ¹H NMR, ¹³C NMR, IR, and MS data for derivatives of the three azabicyclo[3.3.0]octane isomers. It is important to note that the presented data is for substituted derivatives, and the chemical shifts, vibrational frequencies, and fragmentation patterns are influenced by the specific substituents present. However, this data provides a valuable starting point for comparing the core isomeric skeletons.

Table 1: ¹H NMR Spectroscopic Data of Azabicyclo[3.3.0]octane Derivatives

Isomer DerivativeKey Proton Signals (δ, ppm)Coupling Constants (J, Hz)Reference
5-Nitromethyl-1-azabicyclo[3.3.0]octane1.59-1.96 (m, 6H, 3,7-CH₂ and two protons of 4,6-CH₂), 2.10-2.19 (m, 2H, two protons of 4,6-CH₂), 2.56-2.66 and 3.01-3.09 (m, 4H, 2,8-CH₂), 4.27 (s, 2H, CH₂NO₂)-[1]
N-Benzyl-3-oxo-5-carbomethoxy-2-azabicyclo[3.3.0]octane1.55-2.25 (m, 6H, H-C6, H-C7, H-C8), 2.45 (d, 1H, C4-H), 3.15 (d, 1H, C4-H), 3.69 (s, 3H, COOCH₃), 3.97 (d, 1H, CH₂-N), 4.00 (m, 1H, H-C1), 4.95 (d, 1H, CH₂-N), 7.20-7.35 (m, 5H, Ph-H)J = 15.0 Hz (CH₂-N), J = 17.9 Hz (C4-H)[2]
(S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester1.36–1.42 (m, 1H), 1.58–1.75 (m, 2H), 1.82–2.01 (m, 3H), 2.32–2.37 (m, 1H), 2.58 (dt, 1H), 2.83–2.88 (m, 1H), 4.31 (td, 1H), 4.43 (t, 1H), 5.20 (AB q, 2H), 7.33–7.37 (m, 5H)J = 13.2, 8.4 Hz (dt), J = 8.0, 3.6 Hz (td), J = 8.4 Hz (t), J = 12.0 Hz (AB q)[3]

Table 2: ¹³C NMR Spectroscopic Data of Azabicyclo[3.3.0]octane Derivatives

Isomer DerivativeKey Carbon Signals (δ, ppm)Reference
5-Nitromethyl-1-azabicyclo[3.3.0]octane25.33 (C3, C7), 36.00 (C4, C6), 55.48 (C2, C8), 72.75 (C5), 82.96 (CH₂NO₂)[1]
N-Benzyl-3-oxo-5-carbomethoxy-2-azabicyclo[3.3.0]octane24.0 (C7), 30.7 (C8), 38.2 (C6), 41.4 (C4), 44.9 (N-CH₂), 51.6 (C5), 52.3 (COOCH₃), 66.4 (C1), 125.4 (Ar-C4), 127.8 (Ar-C3), 128.5 (Ar-C2), 135.9 (Ar-C1), 172.4 (COOCH₃), 175.4 (CON)[2]
(S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester24.07, 29.60, 31.02, 33.45, 41.37, 60.11, 63.81, 66.99, 128.11, 128.28, 128.43, 135.14, 167.32[3]

Table 3: IR and Mass Spectrometry Data of Azabicyclo[3.3.0]octane Derivatives

Isomer DerivativeIR Key Absorptions (cm⁻¹)Mass Spectrometry (m/z)Reference
5-Nitromethyl-1-azabicyclo[3.3.0]octane2958 (C-H), 1547 (NO₂)170 (M⁺)[1]
N-Benzyl-3-oxo-5-carbomethoxy-2-azabicyclo[3.3.0]octane3080 (C-H), 2980-2850 (C-H), 1745 (COO), 1684 (CON)287 (M⁺)[2]
(S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester1758246 (M⁺)[3]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific parameters may vary between instruments and laboratories, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on spectrometers operating at frequencies ranging from 200 to 400 MHz for ¹H and 50 to 101 MHz for ¹³C.[2][3] Samples were dissolved in deuterated solvents, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).[2][3] Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using Fourier Transform Infrared (FTIR) spectrometers.[1][2] Samples were analyzed as neat films, in potassium bromide (KBr) pellets, or as solutions.[2][3] Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired using various ionization techniques, including Electron Ionization (EI) and Chemical Ionization (CI).[1] High-resolution mass spectrometry (HRMS) was used for accurate mass measurements. Data is reported as the mass-to-charge ratio (m/z).

Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of azabicyclo[3.3.0]octane isomers.

Spectroscopic_Differentiation cluster_isomers Azabicyclo[3.3.0]octane Isomers cluster_techniques Spectroscopic Techniques cluster_data Spectroscopic Data cluster_analysis Structural Elucidation Isomer1 1-Azabicyclo[3.3.0]octane NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Azabicyclo[3.3.0]octane Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-Azabicyclo[3.3.0]octane Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Analysis Comparative Analysis and Isomer Identification NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for isomeric differentiation.

This guide serves as a foundational resource for the spectroscopic comparison of azabicyclo[3.3.0]octane isomers. For unambiguous identification, it is recommended to acquire a full suite of spectroscopic data for the specific compound of interest and compare it with literature values or with data from authenticated reference standards.

References

Unlocking Therapeutic Potential: A Comparative Analysis of cis-7-Azabicyclo[3.3.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cis-7-Azabicyclo[3.3.0]octane scaffold presents a versatile and promising framework for the design of novel therapeutics. This guide provides an objective comparison of the biological activities of various derivatives, supported by experimental data, to aid in the exploration of their therapeutic potential.

The rigid, bicyclic structure of this compound, also known as octahydrocyclopenta[c]pyrrole, offers a unique three-dimensional arrangement of substituents, enabling precise interactions with biological targets. This has led to the development of potent and selective modulators of various enzymes and receptors, highlighting the scaffold's significance in medicinal chemistry.

Comparative Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and substitution pattern of appended functional groups. This guide focuses on two key areas where this scaffold has shown significant promise: inhibition of Dipeptidyl Peptidase (DPP) enzymes and antagonism of the C-C chemokine receptor 2 (CCR2).

Dipeptidyl Peptidase (DPP) Inhibition

The DPP family of serine proteases plays a crucial role in various physiological processes, making them attractive drug targets. Notably, DPP-4 inhibitors are established therapeutics for type 2 diabetes.

One of the most potent inhibitors derived from the this compound scaffold is AX8819 , a highly selective inhibitor of Dipeptidyl Peptidase II (DPP II). In contrast, other bicyclo[3.3.0]octane derivatives have been identified as effective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), demonstrating the tunability of the scaffold's selectivity.

Compound/DerivativeTargetIC50 (nM)
AX8819 DPP II0.88
DPP IV>10,000
DPP8>10,000
DPP9>10,000
Bicyclo[3.3.0]octane Derivative 10a DPP-4Potent Inhibition
Bicyclo[3.3.0]octane Derivative 10b DPP-4Potent Inhibition

Note: Specific IC50 values for compounds 10a and 10b are noted as potent in the source literature; precise nanomolar concentrations were not publicly available.

C-C Chemokine Receptor 2 (CCR2) Antagonism

CCR2 is a key receptor involved in the inflammatory cascade, and its antagonists are being investigated for the treatment of various inflammatory diseases. A series of 7-amino-3-azabicyclo[3.3.0]octanes has yielded potent CCR2 antagonists.

Compound/DerivativeTargetIC50 (nM)
Compound 20 CCR231

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in this guide.

In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific DPP enzyme.

Materials:

  • Recombinant human DPP enzyme (e.g., DPP-4, DPP II)

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (this compound derivatives)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant DPP enzyme.

  • Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Biological Pathways

Understanding the signaling pathways in which these drug targets are involved is crucial for drug development.

DPP-4 Signaling Pathway in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4) plays a critical role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP. Inhibition of DPP-4 is a key therapeutic strategy for managing type 2 diabetes.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream cluster_liver Liver Food Intake Food Intake GLP-1_GIP_Secretion GLP-1 and GIP Secretion Food Intake->GLP-1_GIP_Secretion stimulates Active_Incretins Active GLP-1 and GIP GLP-1_GIP_Secretion->Active_Incretins Insulin_Secretion Insulin Secretion (β-cells) Glucose_Uptake Glucose Uptake (Muscle, Adipose) Insulin_Secretion->Glucose_Uptake promotes Glucagon_Secretion Glucagon Secretion (α-cells) Glucose_Production Hepatic Glucose Production Glucagon_Secretion->Glucose_Production stimulates Active_Incretins->Insulin_Secretion stimulates Active_Incretins->Glucagon_Secretion inhibits DPP4 DPP-4 Enzyme Active_Incretins->DPP4 substrate for Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Bicyclo[3.3.0]octane derivatives) DPP4_Inhibitor->DPP4 inhibits Blood_Glucose Blood Glucose Levels Glucose_Production->Blood_Glucose increases Glucose_Uptake->Blood_Glucose decreases

Caption: DPP-4 inhibition enhances insulin secretion and reduces glucagon secretion.

Benchmarking Synthetic Routes to cis-7-Azabicyclo[3.3.0]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core scaffolds is a critical aspect of discovery and optimization. This guide provides a comparative analysis of prominent synthetic routes to cis-7-Azabicyclo[3.3.0]octane (also known as octahydrocyclopenta[c]pyrrole), a key building block in medicinal chemistry. We present a quantitative comparison of different methodologies, detailed experimental protocols for key reactions, and a visual representation of the synthetic workflows.

The this compound core, a member of the pyrrolizidine alkaloid family, is a valuable scaffold in the design of novel therapeutics. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive template for targeting a variety of biological receptors. The stereoselective synthesis of this motif, however, can be challenging. This guide benchmarks three distinct synthetic strategies, providing the necessary data for an informed choice of methodology based on factors such as overall yield, number of steps, and reagent accessibility.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for three distinct synthetic routes to this compound.

ParameterRoute 1: From CyclopentanoneRoute 2: From 2,3-DimethylmaleimideRoute 3: From cis-Bicyclo[3.3.0]octane-3,7-dione
Starting Material Cyclopentanone2,3-Dimethylmaleimidecis-Bicyclo[3.3.0]octane-3,7-dione
Key Intermediates 1,2-Dicyanocyclo-1-pentene2,3-Bis(bromomethyl)maleimide, Hexahydrocyclopenta[c]pyrrole-1,3-dioneDiamino-cis-bicyclo[3.3.0]octane
Key Reactions Cyanation, HydrogenationHalogenation, Cyclization, ReductionReductive Amination
Number of Steps ~4~5~2
Overall Yield ModerateHighHigh
Stereoselectivity Achieved during hydrogenationControlled by starting material and reductionHigh (cis-diamine)
Reagents of Note NaCN, H₂, Raney NickelNBS, NaBH₄/Lewis AcidNH₃, H₂, Raney Nickel
Primary Advantages Readily available starting materialHigh overall yield, scalableShortest route, high efficiency
Primary Disadvantages Use of cyanide, high pressure hydrogenationLonger route, use of brominating agentsAvailability of the starting dione

Experimental Protocols

Route 1: Synthesis from Cyclopentanone via 1,2-Dicyanocyclo-1-pentene

This route leverages the readily available and inexpensive starting material, cyclopentanone. The key steps involve the formation of a dinitrile intermediate followed by a reductive cyclization.

Step 1: Synthesis of 2-Cyanocyclopentanone Adiponitrile is cyclized to 1-cyano-2-amino-1-cyclopentene, which is then hydrolyzed to yield 2-cyanocyclopentanone.

Step 2: Synthesis of 1,2-Dicyanocyclo-1-pentene 2-Cyanocyclopentanone is reacted with a cyanide source, such as sodium cyanide, to form the dinitrile.

Step 3: Reductive Cyclization to this compound 1,2-Dicyanocyclo-1-pentene is subjected to catalytic hydrogenation under pressure using a catalyst such as Raney Nickel. The reaction is carried out in a suitable solvent like ethanol saturated with ammonia. The cis-isomer is the major product due to the hydrogenation occurring from the less hindered face of the cyclic precursor.

Route 2: Synthesis from 2,3-Dimethylmaleimide

This pathway offers a high-yielding, albeit longer, route to the target molecule.

Step 1: Synthesis of 2,3-Dimethylmaleimide 2,3-Dimethylmaleic anhydride is reacted with ammonium acetate in toluene at reflux to yield 2,3-dimethylmaleimide.

Step 2: Synthesis of 2,3-Bis(bromomethyl)maleimide 2,3-Dimethylmaleimide is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a chlorinated solvent to afford the dibrominated product.

Step 3: Cyclization and Degradation The 2,3-bis(bromomethyl)maleimide is cyclized with a suitable C2-synthon, followed by a degradation reaction to form hexahydrocyclopenta[c]pyrrole-1,3-dione.

Step 4: Reduction to this compound The dione is reduced using a strong reducing agent. A combination of sodium borohydride and a Lewis acid (e.g., AlCl₃ or ZnCl₂) in an ethereal solvent like THF is effective for this transformation, yielding the desired this compound with high stereoselectivity.

Route 3: Reductive Amination of cis-Bicyclo[3.3.0]octane-3,7-dione

This is a highly efficient and direct route, provided the starting dione is accessible.

Step 1: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione This starting material can be prepared via several methods, including the Weiss-Cook reaction between dimethyl 1,3-acetonedicarboxylate and glyoxal.

Step 2: Reductive Amination to this compound The dione undergoes a direct reductive amination. The reaction is typically carried out with ammonia and hydrogen gas over a Raney Nickel catalyst in an alcoholic solvent. The reaction proceeds with high stereoselectivity to give the cis-fused diamine, which is the target molecule. The high yield (often exceeding 90%) and the conciseness of this route make it very attractive.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the benchmarked synthetic routes.

G cluster_0 Route 1: From Cyclopentanone cluster_1 Route 2: From 2,3-Dimethylmaleimide cluster_2 Route 3: From cis-Bicyclo[3.3.0]octane-3,7-dione A0 Cyclopentanone A1 2-Cyanocyclopentanone A0->A1 Cyanation A2 1,2-Dicyanocyclo-1-pentene A1->A2 Cyanation A3 This compound A2->A3 Reductive Cyclization B0 2,3-Dimethylmaleimide B1 2,3-Bis(bromomethyl)maleimide B0->B1 Halogenation B2 Hexahydrocyclopenta[c]pyrrole-1,3-dione B1->B2 Cyclization/ Degradation B3 This compound B2->B3 Reduction C0 cis-Bicyclo[3.3.0]octane-3,7-dione C1 This compound C0->C1 Reductive Amination

Figure 1. Comparison of synthetic workflows.

G Start Choice of Synthetic Route Decision Key Considerations Start->Decision Route1 Route 1: From Cyclopentanone Decision->Route1 Starting Material Cost/Availability Route2 Route 2: From 2,3-Dimethylmaleimide Decision->Route2 Scalability/ High Yield Route3 Route 3: From Dione Decision->Route3 Route Length/ Efficiency Outcome This compound Route1->Outcome Route2->Outcome Route3->Outcome

Figure 2. Decision-making workflow for route selection.

A Comparative Guide to Analytical Validation for the Purity of cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of the purity of cis-7-Azabicyclo[3.3.0]octane, a crucial building block in pharmaceutical synthesis. The selection of a suitable analytical method is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these methods is objectively compared, with supporting data presented in clear, structured tables.

Introduction to Analytical Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, outlining key parameters that ensure the reliability and accuracy of analytical data.[2] These parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.

Potential Impurities in this compound

The purity assessment of this compound must consider potential impurities arising from its synthesis. Common synthetic routes may introduce starting materials, intermediates, byproducts, and stereoisomers. Understanding these potential impurities is critical for developing a specific and effective analytical method.

Impurity ClassPotential ImpuritiesRationale for Presence
Starting Materials Precursors from the specific synthetic route (e.g., cyclopentane derivatives, amino acid precursors).Incomplete reaction or inefficient purification.
Intermediates Partially reacted intermediates from the synthetic pathway.Incomplete reaction or side reactions.
Byproducts Products from side reactions (e.g., from oxidation, rearrangement, or competing reaction pathways).Non-optimized reaction conditions.
Stereoisomers trans-7-Azabicyclo[3.3.0]octaneNon-stereoselective synthesis or epimerization during synthesis or purification.
Reagents/Solvents Residual solvents (e.g., THF, methanol, toluene), residual reagents (e.g., reducing agents, catalysts).Incomplete removal during workup and purification.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for purity determination depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or absolute quantification.

Below is a workflow for the analytical validation process, which is applicable to all the discussed methods.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Validation 3. Validation Parameter Assessment cluster_Documentation 4. Documentation & Reporting Define_Purpose Define Purpose (Purity, Impurity, Assay) Select_Method Select Analytical Method (GC-MS, HPLC, qNMR) Define_Purpose->Select_Method Develop_Protocol Develop Experimental Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare Samples & Standards Develop_Protocol->Prepare_Samples Perform_Analysis Perform Analytical Runs Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Specificity Specificity Collect_Data->Specificity Linearity_Range Linearity & Range Collect_Data->Linearity_Range Accuracy Accuracy Collect_Data->Accuracy Precision Precision (Repeatability, Intermediate) Collect_Data->Precision LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Robustness Robustness Collect_Data->Robustness Analyze_Results Analyze & Interpret Results Specificity->Analyze_Results Linearity_Range->Analyze_Results Accuracy->Analyze_Results Precision->Analyze_Results LOD_LOQ->Analyze_Results Robustness->Analyze_Results Validation_Report Prepare Validation Report Analyze_Results->Validation_Report Method_Implementation Implement Validated Method Validation_Report->Method_Implementation

Caption: General workflow for analytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities.

Experimental Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

  • Sample Preparation: Dissolve the sample in dichloromethane or methanol to a concentration of 1 mg/mL.

Data Presentation
Validation ParameterGC-MS Performance
Specificity Excellent, due to chromatographic separation and mass spectral identification. Can distinguish between isomers and structurally similar impurities.
LOD ~0.01%
LOQ ~0.03%
Linearity (R²) > 0.999 for the main component and known impurities.
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2.0% (repeatability), < 3.0% (intermediate precision)
Robustness Method is robust to small variations in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This compound lacks a significant chromophore, making direct UV detection challenging. Therefore, a pre-column derivatization step is necessary to introduce a UV-active moiety. A variety of derivatizing reagents are available for primary and secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and o-phthalaldehyde (OPA).[3][4] FMOC-Cl is often chosen for its rapid reaction with both primary and secondary amines to form stable, highly UV-active derivatives.[4]

Experimental Protocol
  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • To 100 µL of the sample solution, add 200 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of 1 M glycine solution.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

  • Column Temperature: 30 °C.

Data Presentation
Validation ParameterHPLC-UV (with Derivatization) Performance
Specificity Good, but potential for interference from other primary or secondary amine impurities that also react with the derivatizing agent.
LOD ~0.02%
LOQ ~0.06%
Linearity (R²) > 0.998 for the main component and known impurities.
Accuracy (% Recovery) 97-103%
Precision (% RSD) < 2.5% (repeatability), < 4.0% (intermediate precision)
Robustness Method is robust to small variations in mobile phase composition (±2%) and column temperature (±2 °C).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides both structural and quantitative information.[5] It is a powerful tool for purity determination as the signal intensity is directly proportional to the number of nuclei.[1] This technique does not require a reference standard of the analyte itself for quantification, but rather a certified internal standard.

Experimental Protocol
  • Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz).

  • Internal Standard: A certified internal standard with known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification of small molecules).[6]

    • Number of Scans: 16-64 to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation
Validation ParameterqNMR Performance
Specificity Excellent, based on unique chemical shifts of protons.
LOD ~0.1%
LOQ ~0.3%
Linearity (R²) Not applicable in the same way as chromatographic methods, but the response is inherently linear.
Accuracy (% Purity) High accuracy, as it is a primary ratio method.
Precision (% RSD) < 1.0% (repeatability), < 2.0% (intermediate precision)
Robustness The method is robust to variations in sample concentration and minor changes in acquisition parameters, provided the relaxation delay is sufficient.

Comparison Summary and Recommendations

The following diagram illustrates the relationship between the analytical methods and their key attributes.

Method_Comparison cluster_Methods Analytical Methods cluster_Attributes Key Attributes GC_MS GC-MS High_Specificity High Specificity GC_MS->High_Specificity Structural_Info Structural Information GC_MS->Structural_Info High_Sensitivity High Sensitivity GC_MS->High_Sensitivity Routine_QC Routine QC Suitability GC_MS->Routine_QC Impurity_ID Impurity Identification GC_MS->Impurity_ID HPLC_UV HPLC-UV (with Derivatization) HPLC_UV->High_Sensitivity HPLC_UV->Routine_QC HPLC_UV->Routine_QC qNMR qNMR qNMR->High_Specificity qNMR->Structural_Info Absolute_Quantification Absolute Quantification qNMR->Absolute_Quantification

Caption: Relationship between analytical methods and their key attributes.

Recommendations:

  • For routine quality control and purity assessment: A validated GC-MS method is highly recommended due to its excellent specificity, sensitivity, and ability to identify volatile and semi-volatile impurities.

  • For high-throughput screening and routine analysis where MS is not required: A validated HPLC-UV method with derivatization is a suitable alternative.

  • As an orthogonal method for purity confirmation and for the certification of reference standards: qNMR is the gold standard, providing highly accurate and precise purity values without the need for a specific reference standard of the analyte.

The selection of the most appropriate method will depend on the specific context of the analysis, including regulatory requirements, available instrumentation, and the intended use of the this compound. It is often advisable to use two orthogonal methods to provide a comprehensive and robust assessment of purity.

References

comparing the efficacy of different catalysts for azabicyclo[3.3.0]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The azabicyclo[3.3.0]octane scaffold is a privileged structural motif found in a wide array of natural products and pharmaceuticals. Its rigid, bicyclic structure provides a unique three-dimensional framework that is of significant interest to medicinal chemists and drug development professionals. The efficient and stereocontrolled synthesis of this core structure is a key challenge in organic synthesis. This guide provides a comparative overview of various catalytic methods developed for the synthesis of azabicyclo[3.3.0]octane and its derivatives, with a focus on catalyst efficacy, reaction conditions, and stereoselectivity.

Catalyst Performance Comparison

The following tables summarize the performance of different catalytic systems in the synthesis of azabicyclo[3.3.0]octane derivatives, highlighting key metrics such as yield, diastereoselectivity, and enantioselectivity.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For the construction of the azabicyclo[3.3.0]octane framework, organocatalysts have been employed in elegant cascade reactions.

Table 1: Organocatalytic Synthesis of Tetraaryl-Substituted 2-Azabicyclo[3.3.0]octadienones

CatalystSubstrate 1 (α-ketoamide)Substrate 2 (α,β-unsaturated aldehyde)Yield (%)dree (%)
(S)-Diphenylprolinol TMS ether2-oxo-N,2-diphenylacetamideCinnamaldehyde71>20:197
(S)-Diphenylprolinol TMS ether2-oxo-N-phenyl-2-(p-tolyl)acetamideCinnamaldehyde65>20:195
(S)-Diphenylprolinol TMS ether2-(4-methoxyphenyl)-2-oxo-N-phenylacetamideCinnamaldehyde58>20:196
(S)-Diphenylprolinol TMS ether2-(4-chlorophenyl)-2-oxo-N-phenylacetamideCinnamaldehyde68>20:194

Data sourced from a study on an asymmetric organocatalytic quadruple cascade reaction.

Metal-Catalyzed Approaches

Transition metal catalysis offers a versatile platform for the construction of the azabicyclo[3.3.0]octane core through various cycloaddition and cyclization strategies.

Table 2: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

Catalyst SystemSubstrateYield (%)
5 mol% Rh(CO)(PMe₃)₂Cl, 5 mol% AgOTfNNs bearing trans-2-allene-vinylcyclopropane80
5 mol% Rh(CO)(PMe₃)₂Cl, 5 mol% AgOTfNTs bearing trans-2-allene-vinylcyclopropane62-75
5 mol% Rh(CO)(PMe₃)₂Cl, 5 mol% AgOTfNSO₂Ph bearing trans-2-allene-vinylcyclopropane65-78
5 mol% Rh(CO)(PMe₃)₂Cl, 5 mol% AgOTfNBs bearing trans-2-allene-vinylcyclopropane68-72

Data from a review on catalytic cycloaddition reactions of allenes.

Table 3: Palladium-Photoredox Domino Cycloaddition/Transannular Cascades

| Catalyst System | Dipole Precursor | Azadiene | Yield (%) | |---|---|---| | Pd₂(dba)₃·CHCl₃, L6 | TMM-type all-carbon-1,4-dipole precursor | Substituted azadiene | up to 94 |

Information from a study on the single-step assembly of azabicyclo[3.3.0]octane systems. Detailed substrate-specific data requires further investigation.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for some of the key catalytic systems discussed.

General Procedure for Organocatalytic Quadruple Cascade

To a solution of the α-ketoamide (1 equiv) and the α,β-unsaturated aldehyde (2 equiv) in CH₂Cl₂ (1 mL) were added NaOAc (20 mol%) and the (S)-diphenylprolinol TMS ether catalyst (20 mol%). The reaction mixture was stirred at room temperature. Upon completion, the crude product was purified by column chromatography to afford the tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone derivative.

General Procedure for Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

In a reaction vessel, the trans-2-allene-vinylcyclopropane substrate was dissolved in a suitable solvent. To this solution were added Rh(CO)(PMe₃)₂Cl (5 mol%) and AgOTf (5 mol%). The reaction mixture was stirred at the appropriate temperature until the starting material was consumed. The product bicyclo[3.3.0]octane was then isolated and purified using standard chromatographic techniques.

General Procedure for Palladium-Photoredox Domino Cycloaddition/Transannular Cascades

Under a nitrogen atmosphere, a flame-dried Schlenk tube was charged with Pd₂(dba)₃·CHCl₃ (5 mol%), a suitable ligand (e.g., L6, 11 mol%), and anhydrous toluene (1.0 mL). The mixture was stirred for 30 minutes at 25 °C. The TMM-type all-carbon-1,4-dipole precursor and the azadiene were then added sequentially and stirred for 1 hour at 25 °C. The reaction mixture was then concentrated and the crude product was purified by column chromatography.

Visualizing Reaction Pathways

Understanding the underlying mechanisms of these catalytic cycles is essential for reaction optimization and the design of new catalysts.

organocatalytic_cascade cluster_0 Catalytic Cycle Catalyst Catalyst Iminium_Ion Iminium_Ion Catalyst->Iminium_Ion + Aldehyde Aza_Michael_Adduct Aza_Michael_Adduct Iminium_Ion->Aza_Michael_Adduct + Ketoamide Enamine_Intermediate Enamine_Intermediate Aza_Michael_Adduct->Enamine_Intermediate Aldol Condensation Vinylogous_Michael_Adduct Vinylogous_Michael_Adduct Enamine_Intermediate->Vinylogous_Michael_Adduct + Aldehyde Final_Product Final_Product Vinylogous_Michael_Adduct->Final_Product Aldol Condensation Final_Product->Catalyst -H₂O Ketoamide Ketoamide Ketoamide->Aza_Michael_Adduct Aldehyde Aldehyde Aldehyde->Iminium_Ion Aldehyde->Vinylogous_Michael_Adduct

Caption: Proposed mechanism for the organocatalytic quadruple cascade.

rhodium_cycloaddition cluster_1 Rhodium-Catalyzed [3+2] Cycloaddition Rh_Catalyst Rh_Catalyst Substrate_Complex Substrate_Complex Rh_Catalyst->Substrate_Complex + Substrate Oxidative_Cyclization Oxidative_Cyclization Substrate_Complex->Oxidative_Cyclization Rhodacyclopentane Rhodacyclopentane Oxidative_Cyclization->Rhodacyclopentane Reductive_Elimination Reductive_Elimination Rhodacyclopentane->Reductive_Elimination Product Product Reductive_Elimination->Product Product->Rh_Catalyst Release Substrate Substrate Substrate->Substrate_Complex

Caption: General workflow for Rh-catalyzed [3+2] cycloaddition.

This guide provides a snapshot of the current catalytic methodologies for the synthesis of the azabicyclo[3.3.0]octane core. The choice of catalyst and method will ultimately depend on the desired substitution pattern, stereochemistry, and the overall synthetic strategy. Further research into novel catalytic systems will undoubtedly continue to refine and expand the synthetic chemist's toolbox for accessing this important heterocyclic scaffold.

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Analysis of cis-7-Azabicyclo[3.3.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and designing new therapeutic agents. The cis-7-Azabicyclo[3.3.0]octane scaffold is a key structural motif in various biologically active compounds, making its detailed structural analysis a critical step in medicinal chemistry. This guide provides a comparative overview of X-ray crystallography for the structural elucidation of these derivatives, contrasted with other common analytical techniques, and is supported by experimental data and protocols.

X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise atomic coordinates. This allows for the detailed analysis of bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformation and stereochemistry of the bicyclic system. While crystallographic data for a wide range of this compound derivatives is not centrally compiled, individual studies on related structures highlight its utility. For instance, X-ray analysis has been instrumental in confirming the stereochemistry of complex natural products and synthetic intermediates containing the azabicyclo[3.3.0]octane core.[1]

Alternative techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer complementary information. NMR spectroscopy provides valuable insights into the molecular structure in solution, helping to determine connectivity and relative stereochemistry through various 1D and 2D experiments.[2][3][4][5] Mass spectrometry, on the other hand, confirms the molecular weight and elemental composition of the synthesized compounds.[4][6]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the analysis of this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry (with anomalous dispersion), crystal packing.Connectivity, relative stereochemistry, conformational dynamics in solution, proton and carbon environments.Molecular weight, elemental formula, fragmentation patterns for structural clues.
Sample Requirements Single, high-quality crystal of sufficient size (typically > 0.1 mm).Soluble sample in a suitable deuterated solvent (mg scale).Small sample amount (µg to ng), can be solid or liquid.
Advantages Unambiguous and definitive structural determination.Provides information about the structure in solution, which can be more biologically relevant. Non-destructive.High sensitivity, provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution or biologically active conformation.Does not provide precise bond lengths and angles. Interpretation can be complex for intricate molecules.Does not provide direct information on stereochemistry or 3D conformation.

X-ray Crystallographic Data for Azabicyclo[3.3.0]octane Systems

While a comprehensive database for this compound derivatives is not publicly available, published crystallographic studies on analogous structures provide representative data. For example, the structure of 1,3,5,7-tetranitro-3,7-diazabicyclo-[3.3.0]octane has been solved, providing a reference for the bicyclic core's geometry.[7] Similarly, studies on 3,7-diazabicyclo[3.3.0]octane-2,6-diones have utilized X-ray crystallography to elucidate their structures and hydrogen bonding networks.[5] The energetic favorability of the cis-fused system over the trans-fused counterpart has also been noted, with calculations suggesting a significant energy difference.[1]

Experimental Protocols

General Protocol for Single-Crystal X-ray Crystallography

A crucial aspect of structural analysis is the methodology employed. The following provides a generalized workflow for the determination of a small molecule crystal structure, such as a this compound derivative.

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods include vapor diffusion and slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in the final, accurate molecular structure.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

A generalized workflow for single-crystal X-ray crystallography.

logical_relationship cluster_goal Primary Goal cluster_methods Analytical Methods cluster_info Information Obtained goal Structural Elucidation of This compound Derivatives xray X-ray Crystallography goal->xray nmr NMR Spectroscopy goal->nmr ms Mass Spectrometry goal->ms info_xray Absolute 3D Structure (Solid State) xray->info_xray info_nmr Connectivity & Conformation (Solution) nmr->info_nmr info_ms Molecular Formula & Fragmentation ms->info_ms

Comparison of analytical methods for structural elucidation.

References

A Comparative Guide to Assessing the Drug-like Properties of cis-7-Azabicyclo[3.3.0]octane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the drug-like properties of cis-7-Azabicyclo[3.3.0]octane analogs, a class of compounds with significant potential in drug discovery. Due to the proprietary nature of specific drug development data, this document focuses on establishing a robust methodology for comparison. It outlines the key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, details the experimental protocols for their determination, and provides visual representations of a relevant biological pathway and an experimental workflow. This guide is intended for researchers, scientists, and drug development professionals to enable a standardized and objective assessment of these promising analogs against other therapeutic alternatives.

Data Presentation: A Framework for Comparison

To facilitate a direct and quantitative comparison, all experimental data should be organized into a clear and structured format. The following tables provide a template for summarizing the key drug-like properties of this compound analogs and their comparators.

Table 1: Physicochemical Properties

Compound IDStructureMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)pKa
Analog-1 [Insert Structure]DataDataDataData
Analog-2 [Insert Structure]DataDataDataData
Comparator-A [Insert Structure]DataDataDataData
Comparator-B [Insert Structure]DataDataDataData

Table 2: In Vitro ADME Properties

Compound IDMetabolic Stability (t½, min)Plasma Protein Binding (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)CYP450 Inhibition (IC₅₀, µM)
Analog-1 DataDataDataData
Analog-2 DataDataDataData
Comparator-A DataDataDataData
Comparator-B DataDataDataData

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following are methodologies for key assays cited in the tables above.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution. The shake-flask method is a common technique for its determination.

Protocol: Shake-Flask Method for LogP Determination

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Water or phosphate-buffered saline (PBS, pH 7.4) (pre-saturated with n-octanol)

    • Glass vials with screw caps

    • Vortex mixer

    • Centrifuge

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in either the aqueous or organic phase.

    • Add equal volumes of the n-octanol and aqueous phases to a glass vial.

    • Spike the biphasic system with the test compound to a final concentration that is within the linear range of the analytical method.

    • Securely cap the vial and shake vigorously using a vortex mixer for 2-4 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.

    • Carefully collect an aliquot from both the n-octanol and aqueous layers.

    • Determine the concentration of the test compound in each phase using a validated analytical method.

    • Calculate the LogP value using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Assessment of Metabolic Stability

Metabolic stability provides an indication of how susceptible a compound is to metabolism by liver enzymes, which influences its in vivo half-life. This is often assessed using liver microsomes.

Protocol: Microsomal Stability Assay

  • Materials:

    • Test compound

    • Pooled liver microsomes (human, rat, etc.)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

    • Positive control compounds (e.g., testosterone, verapamil)

    • Acetonitrile or methanol with an internal standard for reaction quenching

    • 96-well plates

    • Incubator (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of the test compound in the phosphate buffer.

    • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression is the elimination rate constant (k). t½ = -0.693 / k

Measurement of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and formulation. The kinetic solubility assay is a high-throughput method suitable for early drug discovery.[1][2][3][4]

Protocol: Kinetic Solubility Assay

  • Materials:

    • Test compound dissolved in dimethyl sulfoxide (DMSO)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well microtiter plates (UV-transparent)

    • Plate reader capable of measuring turbidity or UV absorbance

    • Pipetting robotics for high-throughput applications

  • Procedure:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration (the final DMSO concentration should typically be ≤1%).

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

    • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

    • Alternatively, for a direct concentration measurement, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS against a standard curve.[2][3]

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Mandatory Visualizations

Visual diagrams are essential for understanding complex biological and experimental processes. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Signaling Pathway

Many azabicyclic compounds are known to interact with nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a simplified signaling pathway initiated by the activation of these receptors, which can lead to neuroprotective effects.[5][6]

G cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Neuroprotection Neuroprotection/ Cell Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Ligand Acetylcholine / Analog Ligand->nAChR Ca_influx->PI3K Activates

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway leading to neuroprotection.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro assessment of ADME properties, providing a logical sequence for the experimental evaluation of drug candidates.

G cluster_screening Early ADME Screening cluster_analysis Data Analysis & Candidate Selection Start Compound Synthesis (this compound analogs) Solubility Aqueous Solubility (Kinetic Assay) Start->Solubility LogP Lipophilicity (LogP Measurement) Start->LogP MetStab Metabolic Stability (Microsomal Assay) Start->MetStab Permeability Permeability (e.g., PAMPA, Caco-2) Start->Permeability Data Data Compilation & Comparison Solubility->Data LogP->Data MetStab->Data Permeability->Data Decision Go/No-Go Decision for further studies Data->Decision End Lead Optimization / In Vivo Studies Decision->End Go

Caption: General experimental workflow for in vitro ADME property assessment.

References

literature review of synthetic approaches to cis-azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

The cis-azabicyclo[3.3.0]octane ring system, a prevalent scaffold in a multitude of biologically active natural products and pharmaceutical agents, presents a compelling synthetic challenge. Its rigid, fused bicyclic structure demands precise stereochemical control during synthesis. This guide provides a comparative overview of the primary synthetic strategies developed to construct this important heterocyclic motif, offering a valuable resource for researchers in medicinal chemistry and drug development. The key approaches discussed include the Pauson-Khand reaction, radical cyclizations, reductive amination, and tandem cyclization reactions, with a focus on their efficiency, stereoselectivity, and substrate scope.

Key Synthetic Strategies at a Glance

A variety of elegant and efficient methods have been devised to construct the cis-azabicyclo[3.3.0]octane core. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. The following sections delve into the specifics of each major approach, presenting comparative data and detailed experimental protocols for key transformations.

The Pauson-Khand Reaction: A Powerful Cycloaddition Approach

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, stands out as a robust method for the construction of the azabicyclo[3.3.0]octane skeleton.[1] Both intermolecular and intramolecular variants have been successfully employed, with the latter being particularly effective for establishing the cis-fused ring junction.[2] Reductive variations of this reaction have also been developed to directly afford the saturated bicyclic system.[3]

A notable application is the intramolecular Pauson-Khand reaction of N-protected allyl propargyl amines. Under specific conditions, this reaction can proceed in high yield to furnish the corresponding saturated azabicyclo[3.3.0]octanones.[3]

Table 1: Comparison of Pauson-Khand Reaction Approaches

EntryReactant(s)ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
1N-(tert-butyloxycarbonyl)allylpropargylamine-Co2(CO)6 complexDry-state adsorption, inert atmosphereN-BOC-3-azabicyclo[3.3.0]octan-7-oneExcellentN/A[3]
2Dimethyl 2-allyl-2-(prop-2-ynyl)malonateMetal catalysis (e.g., Co2(CO)8)Dimethyl 7-oxo-3-azabicyclo[3.3.0]octane-1,5-dicarboxylateHighN/A[4]
3Tri-O-acetyl-D-glucal derived enyneIntramolecular Pauson-Khand cycloadditionEnantiopure N-substituted-3-azabicyclo[3.3.0]octen-7-one derivativesGoodN/A[2]
4N-BOC-allylpropargylamine-Co2(CO)6 complexSilica gel, N2, 70 °C, 3 hN-BOC-3-azabicyclo[3.3.0]octan-7-one78%N/A[5]
Experimental Protocol: Reductive Intramolecular Pauson-Khand Reaction[4]

An illustrative protocol for the synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one is as follows:

  • The hexacarbonyldicobalt complex of N-(tert-butyloxycarbonyl)allylpropargylamine is prepared.

  • This complex is then subjected to dry-state adsorption conditions.

  • The reaction is carried out under an inert atmosphere to directly afford the saturated N-BOC-3-azabicyclo[3.3.0]octan-7-one.

Note: "Excellent" and "High" yields are reported in the literature without specific percentages in the abstracts. For precise yields, consultation of the full experimental details in the cited papers is recommended.

pauson_khand start Allylpropargylamine Derivative cobalt Co2(CO)8 start->cobalt + intermediate Alkyne-Cobalt Complex cobalt->intermediate cyclization Intramolecular Pauson-Khand Reaction intermediate->cyclization Alkene, CO product cis-Azabicyclo[3.3.0]octenone cyclization->product reduction Reduction (optional) product->reduction final_product cis-Azabicyclo[3.3.0]octanone reduction->final_product

Caption: Pauson-Khand reaction pathway for azabicyclooctane synthesis.

Radical Cyclizations: Harnessing Reactive Intermediates

Radical cyclizations offer a powerful alternative for the formation of the cis-azabicyclo[3.3.0]octane core. Both aminium radical and manganese(III)-mediated oxidative radical cyclizations have proven effective.

Aminium Radical Cyclization

The photolysis of N-nitrosamines in acidic solution generates aminium radicals, which can undergo intramolecular cyclization onto a tethered alkene. This approach has been successfully used to synthesize cis-N-methyl-2-azabicyclo[3.3.0]octan-8-one.

Manganese(III)-Mediated Oxidative Radical Cyclization

The oxidation of 1,1,6,6-tetraarylhexa-1,5-dienes with manganese(III) acetate in the presence of malonamides or acetoacetamide leads to the formation of highly substituted 3-azabicyclo[3.3.0]octan-2-one derivatives.[6] This method is particularly useful for accessing complex and functionalized bicyclic lactams.

Table 2: Comparison of Radical Cyclization Approaches

EntryReactant(s)ConditionsProductYield (%)Reference
1N-nitroso-N-methyl-2-(cyclopent-2-en-1-yl)ethanaminePhotolysis, acidic mediumcis-N-methyl-2-azabicyclo[3.3.0]octan-8-oneup to 50
21,1,6,6-Tetraarylhexa-1,5-dienes, N,N'-diarylmalonamidesMn(OAc)31-(Arylcarbamoyl)-8-(diarylmethylene)-3,4,4-triaryl-3-azabicyclo[3.3.0]octan-2-onesGood to moderate[6]
Experimental Protocol: Aminium Radical Cyclization[7]

A representative procedure for the synthesis of cis-N-methyl-2-azabicyclo[3.3.0]octan-8-one involves:

  • Preparation of the corresponding N-nitrosamine precursor.

  • Photolysis of the nitrosamine in a suitable solvent containing one equivalent of hydrochloric acid.

  • The reaction mixture is irradiated with a light source (e.g., mercury lamp) until the starting material is consumed.

  • Work-up and purification, which can involve chromatography or direct hydrolysis of the intermediate oximes to the desired ketone.

radical_cyclization cluster_aminium Aminium Radical Cyclization cluster_mn Mn(III)-Mediated Cyclization nitrosamine N-Nitrosamine aminium Aminium Radical nitrosamine->aminium hν, H+ cyclization_a 5-exo-trig Cyclization aminium->cyclization_a product_a cis-Azabicyclo[3.3.0]octane cyclization_a->product_a diene 1,5-Hexadiene Derivative radical Intermediate Radical diene->radical + Malonamide, Mn(OAc)3 malonamide Malonamide cyclization_m 5-exo Cyclization radical->cyclization_m product_m Substituted cis-Azabicyclo[3.3.0]octanone cyclization_m->product_m

Caption: Radical cyclization pathways to the azabicyclooctane core.

Reductive Amination Strategies

Reductive amination provides a versatile and often diastereoselective route to the cis-azabicyclo[3.3.0]octane framework. This strategy typically involves the formation of one of the five-membered rings through an intramolecular cyclization following an initial intermolecular amination.

A common approach involves the double reductive amination of a dicarbonyl precursor. For instance, the ozonolysis of 2-allyl-2-aryl-1,3-cyclopentanedione generates a tricarbonyl intermediate which, upon reaction with an amine and a reducing agent, undergoes a cascade of reactions to furnish the desired cis-5-aryl-2-azabicyclo[3.3.0]octan-6-one.[7] Another example is the diastereoselective reductive amination of a diester derived from 2-carbomethoxycyclopentanone, which leads to the formation of a γ-lactam that is a key intermediate for the target bicyclic system.[8]

Table 3: Reductive Amination Approaches

EntryReactant(s)ConditionsProductYield (%)Diastereomeric RatioReference
12-Allyl-2-(2-nitrophenyl)-1,3-cyclopentanedione derived trialdehydeAmine (e.g., methylamine), NaBH3CNcis-2-Methyl-5-(2-nitrophenyl)-2-azabicyclo[3.3.0]octan-6-one69 (for a related derivative)N/A[7]
2Methyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylateBenzylammonium acetate, NaBH3CN, MeOH, refluxγ-Lactam intermediate564.3:1[8]
Experimental Protocol: Diastereoselective Reductive Amination-Cyclization[10]

The synthesis of the γ-lactam intermediate for N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octane is as follows:

  • A mixture of methyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate, benzylammonium acetate, and sodium cyanoborohydride in methanol is refluxed.

  • The reaction proceeds via an initial reductive amination followed by an in situ intramolecular cyclization to form the γ-lactam.

  • The major diastereomer is isolated by column chromatography.

reductive_amination dicarbonyl Dicarbonyl Precursor imine Iminium Ion Intermediate dicarbonyl->imine + Amine amine Amine reducing_agent Reducing Agent (e.g., NaBH3CN) cyclization Intramolecular Cyclization imine->cyclization + Reducing Agent product cis-Azabicyclo[3.3.0]octane cyclization->product

Caption: General workflow for reductive amination to form azabicyclooctanes.

Tandem and Cascade Reactions

Tandem and cascade reactions provide an elegant and atom-economical means to rapidly assemble the cis-azabicyclo[3.3.0]octane core from relatively simple starting materials.

Tandem Cationic aza-Cope Rearrangement/Mannich Cyclization

This powerful tandem reaction, extensively developed by Overman, involves the rearrangement of an amino-substituted vinylcyclobutanol to generate an enol iminium ion, which then undergoes a Mannich cyclization to furnish the bicyclic system.[7] This method allows for the stereospecific construction of the cis-fused ring junction.

Tandem Elimination–Michael Addition

A tandem elimination–Michael addition sequence has been utilized in the synthesis of the core of palau'amines, which features the azabicyclo[3.3.0]octane skeleton. This approach enables the construction of the cis-fused bicyclo[3.3.0]octane system.[9]

Conclusion

The synthesis of the cis-azabicyclo[3.3.0]octane core has been approached from multiple angles, each with its own set of advantages and limitations. The Pauson-Khand reaction offers a convergent and often high-yielding route, particularly in its intramolecular variant. Radical cyclizations provide a means to construct the ring system under mild conditions, often with good stereocontrol. Reductive amination strategies are versatile and can be highly diastereoselective, making them suitable for the synthesis of specific stereoisomers. Finally, tandem and cascade reactions represent a highly efficient approach, enabling the rapid construction of molecular complexity from simple precursors. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, the desired substitution pattern, and the stereochemical purity required. This guide serves as a foundational resource to aid in this decision-making process for researchers engaged in the synthesis of novel therapeutic agents and the exploration of natural product chemistry.

References

Safety Operating Guide

Safe Disposal of cis-7-Azabicyclo[3.3.0]octane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of cis-7-Azabicyclo[3.3.0]octane, ensuring compliance with standard safety protocols.

Health and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may also cause respiratory irritation.[1][2] Adherence to appropriate safety measures is paramount during its use and disposal.

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]
General HandlingAvoid contact with skin and eyes. Prevent the formation of dust and aerosols.[2]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risks to personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves (inspect before use).[2]

  • Safety goggles or a face shield.

  • A lab coat.

  • For situations with a risk of aerosol or dust formation, use a suitable respirator.[2]

2. Waste Segregation and Collection:

  • Crucially, do not dispose of this compound down the drain or in regular trash.[3] This compound, like many amines, can be harmful to aquatic life.[3]

  • All waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads from a spill), and empty containers, should be collected as hazardous waste.

  • Keep this waste stream separate from other chemical wastes, particularly acids and oxidizing agents, to prevent potentially hazardous reactions.[3]

3. Waste Container Requirements:

  • Use a designated, compatible, and properly sealed hazardous waste container.[3][4] The container should be in good condition, with no leaks or cracks.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[4]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[2][3]

  • Ensure the storage location is away from heat sources and incompatible materials.[3]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company.[2][3] These companies are equipped to handle and treat chemical waste in an environmentally sound manner.

  • For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, though this should be confirmed with the disposal vendor.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_compound Unused/Pure Compound assess_waste->pure_compound Pure contaminated_materials Contaminated Materials (e.g., paper towels, gloves) assess_waste->contaminated_materials Contaminated empty_container Empty Container assess_waste->empty_container Empty collect_waste Collect in Designated Hazardous Waste Container pure_compound->collect_waste contaminated_materials->collect_waste empty_container->collect_waste label_container Label Container Correctly: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store Securely in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling cis-7-Azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for cis-7-Azabicyclo[3.3.0]octane, ensuring the well-being of laboratory personnel and the integrity of research.

Chemical Identifier:

  • CAS Number: 1468-87-7

  • Molecular Formula: C₇H₁₃N

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Chemical safety goggles or a full-face shield.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[3]
Body A laboratory coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate or for handling large quantities.[3]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in an inert atmosphere is recommended for long-term stability.[6]

  • Incompatible materials include strong oxidizing agents and strong bases.[7]

Accidental Release and First Aid Measures

Immediate and appropriate responses to spills or exposure are crucial.

Accidental Release:

  • Evacuate personnel from the affected area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as detailed above.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Do not let the product enter drains.[3]

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.

  • Unused Product: Dispose of as hazardous waste. Contact a licensed professional waste disposal service.[3]

  • Contaminated Packaging: Dispose of as unused product in a suitable, closed container.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation and Planning B Don Personal Protective Equipment (PPE) A->B Assess Risks C Chemical Handling (in Fume Hood) B->C Enter Work Area D Experiment/Procedure C->D Begin Work I Spill or Exposure Event C->I E Decontamination D->E Work Complete D->I F Waste Disposal E->F Segregate Waste G Doff PPE F->G Leave Work Area H Hand Washing G->H J Emergency Procedures (First Aid/Spill Cleanup) I->J ACTIVATE J->E After Resolution

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.